Avicularine
Description
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCDNTVZSILEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-30-5 | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Avicularin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Avicularin: A Comprehensive Guide to Natural Sources, Biosynthesis, and Isolation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: Avicularin (quercetin-3-O-α-L-arabinofuranoside) is a widely distributed flavonoid glycoside demonstrating a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor properties.[1][2][3] Its therapeutic potential has positioned it as a molecule of significant interest in phytochemical research and drug development. This technical guide provides an in-depth exploration of the natural botanical sources of Avicularin, offers a conceptual overview of its biosynthetic origin, and presents a detailed, field-proven methodology for its extraction, isolation, and purification. The protocols and data herein are synthesized from authoritative literature to equip researchers and scientists with the foundational knowledge required to harness this potent natural compound.
Introduction to Avicularin: A Bioactive Flavonol Glycoside
Avicularin is a flavonol, specifically a glycoside of quercetin, where an α-L-arabinofuranosyl group is attached at the C3 position of the quercetin backbone.[4][5] This structural modification significantly influences its bioavailability and biological activity compared to its aglycone, quercetin. The scientific community has vested considerable interest in Avicularin due to its diverse bioactivities. It has been shown to inhibit inflammatory pathways by suppressing ERK phosphorylation and downregulating pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][7][8] Furthermore, its role in cellular metabolism, such as the suppression of lipid accumulation in adipocytes, and its cytotoxic effects on various cancer cell lines, underscore its potential as a lead compound for novel therapeutics.[6][9]
This guide serves as a technical resource, consolidating current knowledge on the primary botanical origins of Avicularin and providing a robust framework for its isolation from these natural matrices.
Prominent Natural Sources of Avicularin
Avicularin is synthesized by a diverse array of plant species across multiple families. Its presence is not confined to a specific genus, making it an accessible target for natural product chemists. The leaves, flowers, and stems are common tissues for accumulation. Below is a summary of well-documented botanical sources.
| Plant Species | Common Name | Family | Primary Plant Part(s) | References |
| Polygonum aviculare | Common Knotgrass | Polygonaceae | Whole Plant | [10][11][12] |
| Psidium guajava | Guava | Myrtaceae | Leaves | [2][3][13] |
| Rhododendron spp. | Rhododendron | Ericaceae | Leaves, Stems | [2][3][14][15] |
| Taxillus kaempferi | Mistletoe | Loranthaceae | Whole Plant | [9][10][14] |
| Saurauia vulcani | Pirdot | Actinidiaceae | Leaves | [16][17] |
| Lespedeza cuneata | Chinese Bushclover | Fabaceae | Aerial Parts | [2][18] |
| Reynoutria sachalinensis | Giant Knotweed | Polygonaceae | Flowers | [6] |
| Feijoa sellowiana | Feijoa / Pineapple Guava | Myrtaceae | Leaves | [18] |
| Dennettia tripetala | Pepperfruit | Annonaceae | Seeds | [19] |
| Juglans regia | Common Walnut | Juglandaceae | Not Specified | [4][5] |
Conceptual Overview of Avicularin Biosynthesis
Understanding the biosynthetic origin of Avicularin provides crucial context for its presence in plants. As a flavonoid, its synthesis is an extension of the general phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a vast array of secondary metabolites.
The pathway can be conceptualized in three main stages:
-
Phenylpropanoid Pathway: The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce 4-coumaroyl-CoA. This molecule is the central precursor for numerous phenolic compounds.
-
Flavonoid Core Synthesis: Chalcone synthase (CHS), a key enzyme, catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone backbone. This structure is subsequently isomerized by chalcone isomerase (CHI) to a flavanone.
-
Flavonol and Glycoside Formation: The flavanone core undergoes further enzymatic modifications, including hydroxylation and desaturation, to yield various flavonoid classes. For Avicularin, the pathway proceeds to the formation of the flavonol quercetin. The final step is a glycosylation event, where a specific UDP-glycosyltransferase (UGT) enzyme catalyzes the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin, yielding Avicularin.[20][21]
Caption: Simplified biosynthetic pathway of Avicularin.
Field-Proven Extraction and Isolation Protocol
The isolation of pure Avicularin from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The following protocol is a synthesized, robust methodology based on successful isolations reported in peer-reviewed literature.[16][17][19][22]
Step 1: Preparation of Plant Material
The primary objective of this step is to maximize the surface area of the plant material to ensure efficient solvent penetration and extraction of the target metabolite.
-
Protocol:
-
Collection: Harvest the relevant plant parts (e.g., leaves of Psidium guajava or Saurauia vulcani).
-
Washing & Drying: Thoroughly wash the material with deionized water to remove debris. Air-dry in the shade or use a plant oven at a controlled temperature (40-50°C) until brittle. High temperatures can degrade thermolabile flavonoids.
-
Grinding: Pulverize the dried material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.
-
-
Causality: A fine powder presents a larger surface area-to-volume ratio, which dramatically increases the efficiency of mass transfer of Avicularin from the plant cells into the extraction solvent.
Step 2: Crude Solvent Extraction
This step aims to create a crude extract containing a broad range of phytochemicals, including Avicularin. The choice of solvent is critical and is based on the polarity of the target compound.
-
Protocol:
-
Maceration: Macerate the dried powder in 70-95% ethanol (or methanol) at a 1:10 to 1:20 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper.
-
Repetition: Repeat the extraction process on the plant residue (marc) two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at ≤50°C to yield a dark, viscous crude extract.
-
-
Causality: Ethanol and methanol are effective solvents for a wide range of polar and moderately polar compounds, including flavonoid glycosides like Avicularin. Using aqueous ethanol (e.g., 75%) can enhance the extraction of glycosides. Rotary evaporation under vacuum allows for solvent removal at a lower temperature, preserving the chemical integrity of Avicularin.[22]
Step 3: Liquid-Liquid Partitioning (Fractionation)
The crude extract is a complex mixture. Fractionation separates compounds based on their differential solubility in immiscible solvents, thereby enriching Avicularin in a specific fraction and removing undesirable compounds like fats and chlorophylls.
-
Protocol:
-
Suspension: Suspend the dried crude extract in distilled water.
-
Successive Partitioning: Transfer the aqueous suspension to a separatory funnel and perform sequential extractions with solvents of increasing polarity.
-
First, partition against a non-polar solvent like n-hexane or dichloromethane to remove lipids and chlorophyll. Collect and set aside the non-polar layer.
-
Next, partition the remaining aqueous layer against a medium-polarity solvent, typically ethyl acetate (EtOAc), multiple times.[16][18]
-
Finally, the remaining aqueous layer can be partitioned with n-butanol.
-
-
Concentration: Collect the respective solvent fractions (n-hexane, EtOAc, n-butanol, and final aqueous) and concentrate each to dryness using a rotary evaporator.
-
-
Causality: Avicularin, being a moderately polar glycoside, preferentially partitions into the ethyl acetate fraction.[16][17] This step is crucial for sample clean-up and significantly simplifies the subsequent chromatographic purification. The EtOAc fraction is often the most promising for isolating Avicularin.
Step 4: Chromatographic Purification
This is the definitive step to isolate Avicularin from the enriched fraction. Column chromatography separates molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase.
-
Protocol:
-
Column Packing: Prepare a glass column with silica gel (70-230 mesh) as the stationary phase, packed as a slurry in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing polarity. A common mobile phase system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate or dichloromethane.[16][19]
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light (254/366 nm) or with a staining reagent.
-
Pooling and Final Purification: Combine fractions that show a prominent spot corresponding to the Rf value of Avicularin. This pooled sample may require a second, more refined chromatographic step (e.g., on a Sephadex LH-20 column or via preparative HPLC) to achieve high purity (>98%).
-
-
Causality: The silica gel stationary phase is polar. Non-polar compounds will elute first with non-polar mobile phases. As the polarity of the mobile phase is increased, more polar compounds like Avicularin will begin to desorb from the silica and elute from the column. TLC allows for rapid analysis of fractions to track the separation process effectively.
Caption: General workflow for the extraction and isolation of Avicularin.
Structural Elucidation and Analytical Confirmation
Once a purified compound is obtained, its identity as Avicularin must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the exact structure, including the carbon skeleton of quercetin and the nature and attachment point of the arabinose sugar.[16][17]
-
Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) provide the precise molecular weight of the compound, confirming its elemental formula (C₂₀H₁₈O₁₁).[16][19]
-
UV-Vis Spectroscopy: In a solvent like methanol, flavonoids exhibit characteristic absorption spectra with two major peaks (Band I and Band II), which can be indicative of the flavonol structure.
-
Purity Analysis: The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[8]
Conclusion
Avicularin stands out as a flavonoid of significant pharmacological interest, with its natural abundance across a wide range of plant species enhancing its viability as a subject for research and development. This guide has detailed its primary botanical sources, provided a conceptual model of its biosynthesis, and outlined a comprehensive, rationale-driven protocol for its extraction and isolation. By leveraging the methodologies described—from systematic solvent extraction and partitioning to meticulous chromatographic purification—researchers can reliably obtain high-purity Avicularin. Such efforts are the critical first step in further elucidating its mechanisms of action and translating its therapeutic potential into novel clinical applications.
References
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Pasaribu, F., Sitorus, P., & Bahri, S. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Avicularin. Retrieved from [Link]
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Ansari, M. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers. Retrieved from [Link]
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Food Science. (2021). Hypoglycemic Activity of Avicularin and Guaijaverin in Guava Leaves. Food Science, 42(2), 262-270. Retrieved from [Link]
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Salehi, B., et al. (2021). Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities. PubMed Central. Retrieved from [Link]
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Ansari, M. A., et al. (2021). Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders. Annals of Hepato-Biliary-Pancreatic Surgery, 25(Suppl 1), S4. Retrieved from [Link]
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Wikipedia. (n.d.). Polygonum aviculare. Retrieved from [Link]
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CABI Digital Library. (2009). α-Glucosidase and α-amylase inhibitory activities of guava leaves. CABI Digital Library. Retrieved from [Link]
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International Journal of Scientific Research in Science and Technology. (2023). A Review on Psidium Guajava, A Potential Phytopharmacological Source Of Natural Medicine For Better Health. IJSRST, 10(2). Retrieved from [Link]
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Ecological Flora of the British Isles. (n.d.). Polygonum aviculare. Retrieved from [Link]
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MDPI. (2022). Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications. Foods, 11(19), 3048. Retrieved from [Link]
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ResearchGate. (2024). A summarize review of few plants: Its Anti-Inflammatory properties due to their Phytochemical Components. ResearchGate. Retrieved from [Link]
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PFAF.org. (n.d.). Polygonum aviculare Knotweed, Prostrate knotweed PFAF Plant Database. Retrieved from [Link]
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North Carolina Extension Gardener Plant Toolbox. (n.d.). Polygonum aviculare. Retrieved from [Link]
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BioCrick. (n.d.). Avicularin | CAS:572-30-5. Retrieved from [Link]
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ResearchGate. (2022). Isolation of Quercetin and Avicularin from Dennettia tripetala (G. Baker) Seeds, and Evaluation of the Oxidative Stress Management Capacity and Cytotoxic Activities of Its Acetone Extract and Fractions. ResearchGate. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. Retrieved from [Link]
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Li, S., et al. (2016). Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana. PubMed Central. Retrieved from [Link]
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ResearchGate. (2011). Phenolic compounds from Rhododendron dauricum from the Baikal region. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). Cytotoxic constituents from the stem of Rhododendron mucronulatum. ResearchGate. Retrieved from [Link]
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ResearchGate. (2016). Avicularin As The Major Hypoglycemic Compound Isolated From Guava Leaves. ResearchGate. Retrieved from [Link]
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Fujimori, K., & Shibano, M. (2013). Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells. PubMed. Retrieved from [Link]
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LookChem. (n.d.). Cas 572-30-5, AVICULARIN. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2021). Research Progress on the Identification and Pharmacological Activity of the Active Components of the Rhododendron Species. Biosciences Biotechnology Research Asia, 18(4). Retrieved from [Link]
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Xu, D., et al. (2022). Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications. PubMed Central. Retrieved from [Link]
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MDPI. (2019). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 20(20), 5084. Retrieved from [Link]
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An In-depth Technical Guide to Avicularin: Chemical Structure, Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avicularin, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its diverse pharmacological profile, including anti-inflammatory, antioxidant, anticancer, and antiviral activities, positions it as a promising candidate for therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of avicularin, from its fundamental chemical structure and physicochemical properties to its complex biological activities and the signaling pathways it modulates. Detailed experimental protocols for its isolation, characterization, and in vitro analysis are also presented to facilitate further research and development.
Introduction: The Scientific Landscape of Avicularin
Avicularin (quercetin-3-O-α-L-arabinofuranoside) is a bioactive flavonoid found in a variety of plant species, including Polygonum aviculare, Rhododendron species, and Psidium guajava (guava).[1][2] As a glycoside of quercetin, it belongs to a class of polyphenolic compounds renowned for their health benefits.[1][2] The growing body of research on avicularin highlights its potential to address a range of pathological conditions, making it a focal point for drug discovery and development.[1][2]
Core Chemical and Physical Characteristics
A thorough understanding of avicularin's chemical and physical properties is fundamental to its application in research and development.
Chemical Structure
-
Systematic IUPAC Name: 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[5]
-
Synonyms: Quercetin 3-O-α-L-arabinofuranoside, Avicularoside, Fenicularin[6][7][8]
The structure consists of a quercetin aglycone backbone, a well-known flavonol, with an α-L-arabinofuranose moiety attached at the C3 position. This glycosidic linkage significantly influences its bioavailability and biological activity.
Physicochemical Properties
A summary of avicularin's key physicochemical properties is provided in Table 1. These parameters are critical for designing extraction and purification protocols, as well as for formulation development.
| Property | Value | References |
| Appearance | Pale yellow to light yellow crystalline powder | [9][10] |
| Melting Point | 207-208 °C | [9][10][11] |
| Solubility | Soluble in DMSO, methanol, and ethanol.[9][10] Insoluble in petroleum ether and chloroform.[9] | [9][10] |
| UV max (Methanol) | 258, 359 nm | [6] |
| Stability | Hygroscopic | [11] |
Biological Activities and Therapeutic Potential
Avicularin exhibits a broad spectrum of pharmacological effects, which are currently being investigated for their therapeutic applications.
Anti-inflammatory and Immunomodulatory Effects
Avicularin has demonstrated potent anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[3][6][12] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][12] Furthermore, it can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14][15]
Antioxidant Activity
The flavonoid structure of avicularin endows it with significant antioxidant capabilities. It is an effective scavenger of free radicals, including DPPH and superoxide radicals, and can inhibit copper-induced LDL oxidation.[6] This antioxidant activity is crucial for protecting cells against oxidative stress-induced damage, a key factor in many chronic diseases.
Anticancer Properties
Avicularin has shown promising anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cutaneous squamous cell carcinoma.[6][16][17] Its mechanisms of action include:
-
Induction of Apoptosis: Avicularin can trigger programmed cell death in cancer cells.[6][16][17]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at the G0/G1 phase.[6][17]
-
Inhibition of Migration and Invasion: Avicularin has been shown to suppress the metastatic potential of cancer cells.[6][17]
Antiviral and Other Activities
While research is ongoing, flavonoids, in general, have been recognized for their antiviral properties, suggesting a potential role for avicularin in this area.[18] Additionally, avicularin has been reported to have hepatoprotective and anti-allergic effects.[1][2][3][4]
Mechanistic Insights: Signaling Pathway Modulation
The therapeutic effects of avicularin are underpinned by its ability to modulate key cellular signaling pathways.
Inhibition of the NF-κB Pathway
A primary mechanism for avicularin's anti-inflammatory and anticancer effects is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][16][17][19] By preventing the degradation of IκBα, avicularin blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[14][20][21]
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Avicularin: A Flavonoid with Multifaceted Therapeutic Potential - A Technical Guide
Introduction
Avicularin (quercetin-3-α-L-arabinofuranoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including Polygonum aviculare, Rhododendron aureum, and Psidium guajava[1][2]. As a derivative of quercetin, Avicularin has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[2] Accumulating evidence from preclinical studies has robustly demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective agent.[3][4][5] This technical guide provides an in-depth overview of the biological activities of Avicularin, focusing on the underlying molecular mechanisms and presenting detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals actively exploring novel therapeutic compounds.
Anticancer Activity: Pro-Apoptotic and Anti-Proliferative Effects
Avicularin exhibits significant anticancer properties across various cancer cell lines by modulating key cellular processes such as proliferation, apoptosis, and cell cycle progression.[6][7]
Mechanism of Action
Avicularin's anticancer effects are mediated through multiple signaling pathways. A primary mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that Avicularin can upregulate the expression of pro-apoptotic proteins like Bax while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
Furthermore, Avicularin has been demonstrated to interfere with key signaling cascades that govern cancer cell survival and proliferation. For instance, it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a crucial regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκB.[6][8] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), which is often hyperactivated in cancer.[8][9] In some cancers, like cutaneous squamous cell carcinoma, Avicularin has been shown to suppress the MEK/NF-κB signaling pathway.[7] In hepatocellular carcinoma, its efficacy is linked to the regulation of NF-κB (p65), cyclooxygenase-2 (COX-2), and peroxisome proliferator-activated receptor γ (PPAR-γ) activities.[6]
Avicularin can also induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby halting the proliferation of cancer cells.[6] In non-small cell lung cancer (NSCLC), Avicularin promotes the degradation of the transcription factor FOXM1 by disrupting its interaction with the deubiquitinase USP7, leading to apoptosis.[10]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of Avicularin are typically quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| WiDr | Colorectal Cancer | 521.14 | [11] |
| Huh7 | Hepatocellular Carcinoma | Concentration-dependent inhibition observed at 50 and 100 µg/mL | [6] |
| SCC13 | Cutaneous Squamous Cell Carcinoma | Dose-dependent inhibition observed at 10, 30, 100, and 300 µM | [7] |
| A549 | Lung Cancer | Significant negative impact on viability | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Experimental Protocols
This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Avicularin stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of Avicularin in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Avicularin. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][14]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Avicularin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Avicularin at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Avicularin has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[8][14]
Mechanism of Action
Avicularin exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. It significantly suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[2][9] This suppression is often achieved through the inhibition of the NF-κB signaling pathway.[8][14] In lipopolysaccharide (LPS)-stimulated macrophages, Avicularin prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[8][15]
Avicularin also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12][16] Furthermore, it has been shown to attenuate the activation of the MAPK pathway, specifically ERK phosphorylation, in response to inflammatory stimuli.[8][9] In the context of acute liver failure, Avicularin has been shown to regulate the TLR4/MyD88/NF-κB pathway.[5][14]
Quantitative Assessment of Anti-inflammatory Effects
| Marker | Cell/Model System | Effect of Avicularin | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |
| PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation | [9] |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation | [9] |
| TNF-α, IL-1β, IL-6 | Bradykinin-treated MG-63 cells | Dose-dependent reduction | [7][16] |
| TNF-α, IL-1β, IL-6 | Benzo(a)pyrene-induced lung cancer model (in vivo) | Significant prevention of formation | [12] |
Experimental Protocols
Procedure:
-
Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of Avicularin for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
This protocol allows for the assessment of the phosphorylation status and total protein levels of key signaling molecules.[6]
Procedure:
-
Protein Extraction: After treatment with Avicularin and/or an inflammatory stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway Diagram
Caption: Avicularin's anti-inflammatory mechanism via inhibition of TLR4/MyD88/NF-κB and ERK signaling pathways.
Antioxidant Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Avicularin is a potent antioxidant.[3][16]
Mechanism of Action
As a flavonoid, Avicularin can directly scavenge free radicals due to its chemical structure. It can also enhance the body's endogenous antioxidant systems. Studies have shown that Avicularin can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12][16] It has also been shown to increase the levels of the non-enzymatic antioxidant glutathione (GSH).[16] In some contexts, Avicularin's antioxidant effects are mediated by the activation of the Nrf2/HO-1 signaling pathway.[14]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[8]
Materials:
-
96-well plates
-
Avicularin solution
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
Microplate reader
Procedure:
-
Prepare different concentrations of Avicularin in methanol.
-
In a 96-well plate, add 20 µL of the Avicularin solution to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Neuroprotective and Hepatoprotective Effects
Avicularin has also demonstrated protective effects on the nervous and hepatic systems.
Neuroprotection
Avicularin has shown promise in mitigating neuroinflammation and cognitive deficits. In models of chronic unpredictable stress, Avicularin treatment improved cognitive performance, reduced corticosterone levels, and mitigated oxidative stress.[4][17] It also increased levels of serotonin, norepinephrine, and brain-derived neurotrophic factor (BDNF), while reducing amyloid-beta levels and inflammatory cytokines.[4][18] In lead-induced neurotoxicity, Avicularin ameliorated memory impairment by mitigating neuroinflammation, ferroptosis, and oxidative stress, potentially through the AMPK/Nrf2 pathway.[16] Furthermore, in models of Alzheimer's disease, Avicularin has been shown to inhibit ferroptosis and improve cognitive impairments by modulating the NOX4/Nrf2 axis.
Hepatoprotection
Avicularin exhibits protective effects against liver damage.[2][3] In a model of acute liver failure, Avicularin alleviated hepatic pathological injury by reducing inflammation and ferroptosis through the regulation of the TLR4/MyD88/NF-κB and Nrf2/HO-1/GPX4 pathways.[5][14] It has also been shown to mitigate lead-induced hepatic steatosis, oxidative stress, and inflammation by regulating the SREBP-1c and MAPK/HSP60/NLRP3 signaling pathways.[9][15]
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activities of Avicularin.
Caption: A generalized experimental workflow for the comprehensive evaluation of Avicularin's biological activities.
Conclusion
Avicularin is a promising flavonoid with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and oxidative stress makes it an attractive candidate for drug development. The experimental protocols and mechanistic insights provided in this technical guide offer a foundation for researchers to explore and validate the multifaceted pharmacological properties of Avicularin.
References
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Wang, Z., Li, F., Quan, Y., & Shen, J. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Molecular Medicine Reports, 19(6), 5417-5423. [Link]
-
Li, X., et al. (2023). Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Cellular and Molecular Medicine, 27(21), 3326-3338. [Link]
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Patel, D. K. (2022). Health benefits of avicularin in the medicine against cancerous disorders and other complications: Biological importance, therapeutic benefit and analytical aspects of the medicine. Current Pharmaceutical Design, 28(1), 1-13. [Link]
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Kumar, A., et al. (2024). Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. Alzheimer's & Dementia, 20(S2), e083451. [Link]
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Li, M., et al. (2024). Avicularin Attenuated Lead-Induced Ferroptosis, Neuroinflammation, and Memory Impairment in Mice. Molecules, 29(1), 183. [Link]
-
Li, X., et al. (2023). Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF-κB and Nrf2/HO-1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Cellular and Molecular Medicine, 27(21), 3326-3338. [Link]
-
Li, Z., et al. (2024). Avicularin inhibits ferroptosis and improves cognitive impairments in Alzheimer's disease by modulating the NOX4/Nrf2 axis. Phytomedicine, 135, 156209. [Link]
-
Vo, V. A., et al. (2012). Avicularin inhibits lipopolysaccharide-induced inflammatory response by suppressing ERK phosphorylation in RAW 264.7 macrophages. Biomolecules & therapeutics, 20(6), 532–537. [Link]
-
Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers. [Link]
-
Wang, Y., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Oncology Letters, 19(4), 3161-3168. [Link]
-
Vo, V. A., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532-537. [Link]
-
Wang, Y., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Toxicology Research, 12(2), 263-273. [Link]
-
Kumar, A., et al. (2025). Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. Alzheimer's & Dementia. [Link]
-
Kumar, A., et al. (2022). Avicularin Attenuates Memory Impairment in Rats with Amyloid Beta-Induced Alzheimer's Disease. Neurotoxicity Research, 40(1), 140-153. [Link]
-
Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Current Pharmaceutical Design, 28(1), 1-13. [Link]
-
Wang, Y., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Toxicology Research, 12(2), 263-273. [Link]
-
Bio-protocol. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. In Vitro Cellular & Developmental Biology - Animal, 60(4), 305-314. [Link]
-
Zhang, Y., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 26, e921957. [Link]
-
Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. In Vitro Cellular & Developmental Biology - Animal, 60(4), 305-314. [Link]
-
Buqui, G. A., et al. (2015). Pharmacokinetic evaluation of avicularin using a model-based development approach. Planta Medica, 81(5), 373-381. [Link]
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Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Taylor & Francis Online. [Link]
-
Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]
-
Al-Shuhaib, M. B. S., et al. (2025). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. Systematic Reviews in Pharmacy, 16(1), 1-10. [Link]
-
Zhang, Y., et al. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]
-
Buqui, G. A., et al. (2012). Assessment of intestinal absorption of O-glycoside flavonoid avicularin using in situ single-pass intestinal perfusion technique. Planta Medica. [Link]
-
Wang, Z., et al. (2019). Avicularin Ameliorates Human Hepatocellular Carcinoma via the Regulation of NF‑κB/COX‑2/PPAR‑γ Activities. Molecular Medicine Reports, 19(6), 5417-5423. [Link]
-
Wikipedia. (n.d.). Avicularin. [Link]
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Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]
-
ResearchGate. (2025). Avicularin As The Major Hypoglycemic Compound Isolated From Guava Leaves. [Link]
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Avicularin: A Quercetin Glycoside with Multifaceted Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Avicularin, a naturally occurring flavonoid glycoside, is chemically identified as quercetin-3-O-α-L-arabinofuranoside.[1] As a prominent member of the quercetin glycoside family, it is ubiquitously distributed in the plant kingdom, found in species such as Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi.[2] This guide provides a comprehensive technical overview of avicularin, from its biosynthesis and chemical properties to its extensive pharmacological activities and the underlying molecular mechanisms. We delve into detailed experimental protocols for its extraction, isolation, and quantification, offering practical insights for researchers. Furthermore, this document explores the therapeutic potential of avicularin in various disease models, including cancer, inflammation, neurodegenerative disorders, and liver disease, supported by preclinical evidence and safety data. This guide is intended to be a valuable resource for scientists and drug development professionals interested in harnessing the therapeutic promise of this versatile natural compound.
Introduction: The Chemical Identity and Significance of Avicularin
Avicularin is a flavonol glycoside where the flavonoid aglycone, quercetin, is linked to an α-L-arabinofuranose sugar moiety at the C-3 position.[1] This glycosidic linkage significantly influences its bioavailability and pharmacological profile compared to its parent aglycone, quercetin. The presence of the arabinose sugar can affect its solubility, stability, and interaction with cellular targets. Avicularin has garnered considerable scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.[3][4]
| Property | Value | Source |
| Chemical Formula | C20H18O11 | [1] |
| Molar Mass | 434.35 g/mol | [2] |
| IUPAC Name | 3-{[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |
| CAS Number | 572-30-5 | [2] |
| Appearance | Pale yellow crystalline powder | [5] |
| Solubility | Soluble in methanol, ethanol, and DMSO | [5] |
Biosynthesis of Avicularin in Plants
The biosynthesis of avicularin is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, quercetin. The final and crucial step is the glycosylation of quercetin. In plants, this is catalyzed by UDP-dependent glycosyltransferases (UGTs), which are a large and diverse family of enzymes.[6] These enzymes facilitate the transfer of a sugar moiety from an activated sugar donor, such as UDP-arabinose, to the hydroxyl group of an acceptor molecule, in this case, quercetin.
While the specific UGT responsible for the synthesis of avicularin in many plant species is yet to be fully characterized, studies on flavonoid glycosyltransferases in model plants like Arabidopsis thaliana have identified enzymes that catalyze the transfer of various sugars to the 3-OH position of quercetin.[7] The biosynthesis of the sugar donor, UDP-L-arabinose, is also a critical aspect of this pathway.
Caption: Simplified biosynthetic pathway of avicularin in plants.
Pharmacological Activities and Mechanisms of Action
Avicularin exhibits a remarkable array of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
Avicularin has demonstrated potent anti-inflammatory effects in various preclinical models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[8] The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including:
-
NF-κB Pathway: Avicularin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[9]
-
MAPK Pathway: It has been shown to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the inflammatory response.[8]
-
COX-2 Inhibition: Avicularin can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain.
Caption: Avicularin's modulation of key inflammatory signaling pathways.
Antioxidant Activity
Avicularin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to its flavonoid structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). In cellular models, avicularin has been shown to increase the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]
Anticancer Activity
Preclinical studies have highlighted the anticancer potential of avicularin against various cancer cell lines, including hepatocellular carcinoma and colorectal cancer.[3] Its anticancer effects are mediated through multiple mechanisms:
-
Induction of Apoptosis: Avicularin can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]
-
Inhibition of Metastasis: Avicularin has been shown to inhibit the migration and invasion of cancer cells.
Neuroprotective Effects
Avicularin has shown promise in preclinical models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, which are key pathological features of conditions like Alzheimer's disease.[9] Its neuroprotective effects are linked to its ability to reduce the production of pro-inflammatory cytokines in the brain and mitigate neuronal apoptosis.
Hepatoprotective Effects
Avicularin has demonstrated significant hepatoprotective activity in models of liver injury. It can protect hepatocytes from damage induced by toxins and oxidative stress. The mechanisms underlying its hepatoprotective effects include its anti-inflammatory and antioxidant properties.
Experimental Protocols
Extraction and Isolation of Avicularin from Polygonum aviculare
This protocol provides a general framework for the extraction and isolation of avicularin. Optimization of solvent ratios and chromatographic conditions may be necessary depending on the specific plant material and equipment.
Materials:
-
Dried and powdered aerial parts of Polygonum aviculare
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried plant powder with methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and partition it successively with ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically rich in flavonoids like avicularin.
-
Evaporate the ethyl acetate to dryness to obtain the ethyl acetate fraction.
-
-
Column Chromatography (Silica Gel):
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol to separate different flavonoid compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing avicularin.
-
-
Column Chromatography (Sephadex LH-20):
-
Pool the avicularin-rich fractions from the silica gel column and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step helps to remove remaining impurities.
-
-
Crystallization and Identification:
-
Concentrate the purified fractions to induce crystallization of avicularin.
-
Confirm the identity and purity of the isolated avicularin using spectroscopic methods such as NMR (1H, 13C), Mass Spectrometry (MS), and comparison with an authentic standard.[10]
-
Caption: Workflow for the extraction and isolation of avicularin.
Quantification of Avicularin by HPLC-UV
This method provides a reliable approach for the quantification of avicularin in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Approximately 254 nm and 350 nm (flavonoids typically have two major absorption maxima).
Procedure:
-
Standard Preparation: Prepare a stock solution of pure avicularin standard in methanol. From this, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the avicularin standard against its concentration. Determine the concentration of avicularin in the samples by interpolating their peak areas on the calibration curve.
Pharmacokinetics and Safety Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
A pharmacokinetic study in rats following intravenous administration of avicularin showed that it is rapidly eliminated from systemic circulation.[11] The plasma protein binding of avicularin in rat plasma was determined to be 64%.[11] The study also used allometric scaling to project a human equivalent dose, suggesting that oral doses of 30 mg and 150 mg in humans could achieve comparable plasma concentrations to 1 mg/kg and 5 mg/kg in rats, respectively.[11] Further research is needed to fully elucidate the ADME properties of avicularin in humans, including its oral bioavailability and metabolic fate.
Safety and Toxicology
Acute and sub-acute oral toxicity studies of avicularin have been conducted in rats. In an acute toxicity study, a single dose of up to 5000 mg/kg did not cause any mortality or observable signs of toxicity, suggesting a high safety margin.[12] A 28-day repeated-dose toxicity study with daily oral administration of 25, 50, and 100 mg/kg of avicularin also showed no adverse effects on hematological and biochemical parameters, and histopathological examination of organs revealed normal histology.[12]
Therapeutic Potential and Future Directions
The extensive preclinical data on avicularin strongly support its potential as a therapeutic agent for a range of diseases characterized by inflammation, oxidative stress, and cellular proliferation. Its multifaceted mechanism of action makes it an attractive candidate for further investigation.
While no specific clinical trials on avicularin have been reported to date, the broader class of quercetin glycosides has been the subject of numerous clinical investigations for various health benefits.[13][14][15] These studies provide a strong rationale for advancing avicularin into clinical development.
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of avicularin in human diseases, particularly in the areas of inflammatory disorders and cancer.
-
Pharmacokinetic Studies in Humans: A thorough understanding of the ADME of avicularin in humans is crucial for determining optimal dosing regimens.
-
Formulation Development: Developing formulations to enhance the oral bioavailability of avicularin could significantly improve its therapeutic efficacy.
-
Biosynthesis in Plants: Further research to identify and characterize the specific UGTs involved in avicularin biosynthesis in different plant species could open avenues for its biotechnological production.
Conclusion
Avicularin, a quercetin-3-O-α-L-arabinofuranoside, is a promising natural compound with a wide range of pharmacological activities. Its anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects are well-documented in preclinical studies. This technical guide has provided a comprehensive overview of its chemical properties, biosynthesis, mechanisms of action, and experimental protocols for its study. With a favorable safety profile, avicularin represents a valuable lead compound for the development of novel therapeutics. Further research, particularly clinical trials and human pharmacokinetic studies, is warranted to fully realize its therapeutic potential.
References
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SID. (n.d.). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Retrieved from [Link]
- Gupta, G. L., & Patil Samant, N. (2023). Acute and sub-acute oral toxicity evaluation of avicularin. Journal of Medicinal and Chemical Sciences, 6(10), 2327-2337.
- Pasaribu, G., Hudiyono, S., Budianto, E., & Cahyana, A. H. (2023). Avicularin: The major secondary metabolite from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar.
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Wikipedia. (n.d.). Avicularin. Retrieved from [Link]
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- Kim, J., et al. (2014). Synthesis of quercetin 3-O-glucoside-7-O-rhamnoside and quercetin 3,7-O-bisrhamnoside using two glycosyltransferases.
- Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers.
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IUBMB. (2004). Quercetin 3-O-Glycoside Derivatives Biosynthesis. Retrieved from [Link]
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Civilica. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Retrieved from [Link]
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MDPI. (n.d.). UGT72, a Major Glycosyltransferase Family for Flavonoid and Monolignol Homeostasis in Plants. Retrieved from [Link]
- Davis, J. M., Murphy, E. A., & Carmichael, M. D. (2009). Molecular and physiological actions of quercetin: need for clinical trials to assess its benefits in human disease. Nutrition Reviews, 67(6), 313–324.
- Wang, Y., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study.
- Wang, Y., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. PubMed.
- Kim, B. G., et al. (2011). Production of a Novel Quercetin Glycoside through Metabolic Engineering of Escherichia coli. PMC - PubMed Central.
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Semantic Scholar. (n.d.). Synthesis of flavonol 3-O-glycoside by UGT78D1. Retrieved from [Link]
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- Cadinoiu, A. N., et al. (2022). Comparative Study of the Pharmacological Properties and Biological Effects of Polygonum aviculare L. herba Extract-Entrapped Liposomes versus Quercetin-Entrapped Liposomes on Doxorubicin-Induced Toxicity on HUVECs. MDPI.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to the Discovery, Chemistry, and Biological Significance of Avicularin
This guide provides a comprehensive technical overview of Avicularin (quercetin-3-α-L-arabinofuranoside), a flavonoid glycoside of significant interest in the fields of phytochemistry and pharmacology. We will explore its historical discovery, delve into its chemical architecture, present a validated protocol for its isolation, and examine its multifaceted biological activities and the molecular pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this potent natural compound.
Introduction to Avicularin: A Flavonoid of Note
Avicularin is a naturally occurring flavonol, specifically a glycoside of quercetin where an α-L-arabinofuranosyl sugar is attached at the C-3 position.[1] As a member of the vast flavonoid family, it is a secondary metabolite found in numerous plant species.[2][3] Historically used in traditional medicine, modern scientific investigation has revealed its extensive pharmacological profile, which includes anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective properties.[2][4][5] This guide synthesizes current knowledge to provide a robust resource on this promising phytochemical.
The Genesis of Discovery: A Historical Perspective
The journey of Avicularin discovery is rooted in the phytochemical exploration of plants used in traditional remedies. It has been isolated from a wide array of botanicals across the globe.
-
Initial Identifications: Avicularin was first identified in plants such as Polygonum aviculare, from which it derives its name, and has since been found in Rhododendron aureum, and Taxillus kaempferi.[3]
-
Widespread Botanical Distribution: Subsequent research has confirmed its presence in a diverse range of plant species, including but not limited to:
-
Ethnobotanical Significance: Many of the plants containing Avicularin have a long history of use in traditional medicine. For instance, Lespedeza cuneata has been used in traditional herbal medicine for conditions like asthma and to protect liver and kidney function.[9] Similarly, Saurauia vulcani is used as a traditional antidiabetic medication in North Sumatra, Indonesia.[8] This historical use provided the impetus for modern scientific investigation into its bioactive constituents, leading to the isolation and characterization of Avicularin.
Chemical Architecture and Physicochemical Properties
The unique biological activities of Avicularin are intrinsically linked to its chemical structure. Its elucidation was made possible through advanced spectroscopic techniques.
Structural Elucidation: The definitive structure of Avicularin was confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMBC) and Mass Spectrometry (MS).[7][10][11] These methods revealed a quercetin aglycone backbone with an α-L-arabinofuranoside moiety attached at the 3-hydroxyl group.[1]
Data Presentation: Physicochemical Properties of Avicularin
| Property | Value | Source(s) |
| IUPAC Name | 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [1] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [1][12] |
| Molecular Weight | 434.3 g/mol | [1] |
| CAS Number | 572-30-5 | [1][12] |
| Appearance | Pale yellow crystalline powder | [13] |
| Solubility | Soluble in methanol, ethanol, DMSO; moderate in polar solvents. | [12][13][14] |
| Synonyms | Quercetin 3-O-α-L-arabinofuranoside, Fenicularin, Avicularoside | [1][12][15] |
Experimental Protocol: Isolation and Purification of Avicularin
This section provides a detailed methodology for the extraction and purification of Avicularin from a plant source, such as Saurauia vulcani leaves. This protocol is designed as a self-validating system, explaining the rationale behind each critical step.
Workflow Diagram: Avicularin Isolation
Caption: Workflow for the extraction and purification of Avicularin.
Step-by-Step Methodology:
-
Plant Material Preparation:
-
Action: Collect fresh leaves of Saurauia vulcani. Air-dry them in the shade for 7-10 days until brittle, then grind into a fine powder using a mechanical grinder.
-
Causality: Drying prevents microbial degradation and enzymatic breakdown of phytochemicals. Grinding increases the surface area, maximizing solvent contact for efficient extraction.
-
-
Solvent Extraction:
-
Action: Macerate the powdered plant material in 96% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Causality: Ethanol is a polar solvent effective at extracting flavonoids and other polyphenols. Maceration is a simple yet effective technique for leaching out target compounds.
-
-
Filtration and Concentration:
-
Action: Filter the ethanolic mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate under reduced pressure at 40°C using a rotary evaporator to yield a crude extract.
-
Causality: Filtration removes solid plant debris. Vacuum concentration at a low temperature efficiently removes the solvent without thermally degrading the heat-sensitive flavonoid glycosides.
-
-
Liquid-Liquid Fractionation:
-
Action: Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning in a separatory funnel, first with n-hexane, followed by ethyl acetate. Collect the ethyl acetate fraction.
-
Causality: This step separates compounds based on polarity. n-Hexane removes non-polar compounds like fats and chlorophyll. Avicularin, being moderately polar, preferentially partitions into the ethyl acetate phase, thus enriching the target compound.[7][8]
-
-
Column Chromatography:
-
Action: Subject the dried ethyl acetate fraction to column chromatography over a silica gel (60-120 mesh) stationary phase.
-
Causality: Silica gel chromatography is a standard technique for separating compounds based on their differential adsorption affinities. It is highly effective for purifying flavonoids.
-
-
Elution and Fraction Collection:
-
Action: Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol. Collect fractions of 20-25 mL.
-
Causality: The gradient elution allows for the sequential separation of compounds. Less polar compounds elute first, followed by more polar ones like Avicularin as the solvent polarity increases.
-
-
Purity Assessment:
-
Action: Monitor the collected fractions using Thin Layer Chromatography (TLC). Pool the fractions that show a single spot corresponding to a standard Avicularin reference.
-
Causality: TLC provides a rapid and effective way to profile the fractions and identify those containing the pure compound.
-
-
Final Purification and Characterization:
-
Action: Recrystallize the pooled fractions using a suitable solvent system (e.g., methanol-water) to obtain pure crystalline Avicularin. Confirm the identity and purity using High-Performance Liquid Chromatography (HPLC), NMR, and MS analyses.[7]
-
Causality: Recrystallization is a final purification step that yields highly pure compounds. HPLC, NMR, and MS provide definitive structural confirmation and a quantitative measure of purity.
-
Pharmacological Profile and Mechanisms of Action
Avicularin exhibits a remarkable spectrum of biological activities, making it a subject of intense research. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways.[4][14][16]
Data Presentation: Summary of Avicularin's Biological Activities
| Activity | Key Findings & Mechanism | In Vitro / In Vivo Model | Source(s) |
| Anti-inflammatory | Suppresses NO and PGE₂ production; inhibits NF-κB, COX-2, iNOS, and ERK/MAPK signaling pathways. | LPS-stimulated RAW 264.7 macrophages; rat and human chondrocytes. | [5][16][17][18] |
| Anticancer | Inhibits proliferation, migration, and invasion; induces apoptosis and cell cycle arrest (G0/G1 phase). | Huh7 (Hepatocellular Carcinoma), SCC13 (Cutaneous Squamous Cell Carcinoma), A549 (Lung Cancer) cells. | [15][19][20][21] |
| Hepatoprotective | Protects hepatocytes against oxidative stress-induced apoptosis; alleviates acute liver failure by reducing inflammation and ferroptosis. | t-BHP-treated HepG2 cells; LPS/D-GalN-induced mouse model. | [2][4][18] |
| Antioxidant | Scavenges DPPH and superoxide radicals; inhibits LDL oxidation. | Cell-free assays. | [2][15] |
| Antidiabetic Effect | Suppresses intracellular lipid accumulation by repressing GLUT4-mediated glucose uptake. | 3T3-L1 adipocytes. | [3][22] |
| Neuroprotective | Mitigates cognitive deficits, reduces neuroinflammation and oxidative stress. | Chronic Unpredictable Stress (CUS) mouse model. | [23] |
| Antiviral | Shows potential binding affinity to key SARS-CoV-2 proteins. | In silico molecular docking studies. | [24] |
Mechanism Spotlight: Anti-Inflammatory Signaling
A primary mechanism underlying Avicularin's efficacy is its potent anti-inflammatory activity. It exerts this effect by targeting central nodes in the inflammatory cascade, particularly the NF-κB pathway. In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[5][17][18]
Avicularin intervenes by inhibiting this pathway. Studies show it can attenuate IκBα degradation and suppress the phosphorylation of key upstream kinases like ERK in the MAPK pathway, ultimately preventing NF-κB nuclear translocation and subsequent gene expression.[5][16][17]
Signaling Pathway Diagram: Avicularin's Inhibition of the NF-κB Pathway
Caption: Avicularin inhibits the inflammatory response by suppressing MAPK/ERK signaling and preventing IκBα degradation, thereby blocking NF-κB nuclear translocation.
Conclusion and Future Directions
Avicularin has transitioned from a constituent of traditional herbal remedies to a scientifically validated phytochemical with a vast and compelling range of biological activities. Its discovery across numerous plant families underscores its significance in the plant kingdom. The elucidation of its chemical structure has paved the way for a deeper understanding of its mechanisms of action, particularly its potent modulation of key signaling pathways involved in inflammation, cancer, and metabolic disorders.
The protocols for its isolation are well-established, enabling further research into its pharmacological potential. Future investigations should focus on preclinical and clinical studies to evaluate its efficacy and safety in human subjects, explore synergistic effects with existing therapeutics, and potentially develop semi-synthetic derivatives with enhanced potency and bioavailability. Avicularin stands as a prime example of how natural products continue to be an invaluable source of inspiration for modern drug discovery.
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Ansari, J. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers. Retrieved from [Link]
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Wang, Y., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Oncology Letters. Retrieved from [Link]
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Vo, V. A., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics. Retrieved from [Link]
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Wang, Z., et al. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Molecular Medicine Reports. Retrieved from [Link]
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Li, M., et al. (2022). Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]
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Wang, J., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor. Retrieved from [Link]
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Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Kamal, M., & Ahmad, W. (2022). Health benefits of avicularin in the medicine against cancerous disorders and other complications: Biological importance, therapeutic benefit and analytical aspects of the medicine. ResearchGate. Retrieved from [Link]
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Ali, H., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
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Ansari, J. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science. Retrieved from [Link]
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Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved from [Link]
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Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Avicularin. PubChem Compound Database. Retrieved from [Link]
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Kamal, M., & Ahmad, W. (2021). Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders. Annals of Hepato-Biliary-Pancreatic Surgery. Retrieved from [Link]
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Fujimori, K., & Shibano, M. (2013). Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Avicularin. Retrieved from [Link]
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Shen, Y., et al. (2019). The chemical structure of AL. ResearchGate. Retrieved from [Link]
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Sharma, P., et al. (2024). Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. Alzheimer's & Dementia. Retrieved from [Link]
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Khan, M. A., et al. (2021). Screening and druggability analysis of some plant metabolites against SARS-CoV-2: An integrative computational approach. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
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Al-Shuhaib, M. B. S., et al. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
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Ansari, J. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications. Ingenta Connect. Retrieved from [Link]
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El-Shehawi, A. M., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Scientific Reports. Retrieved from [Link]
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Jović, M. D., et al. (2024). NMR spectra (500 MHz) of avicularin (blue) and guaiaverin (red) in... ResearchGate. Retrieved from [Link]
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Gupta, P., et al. (2024). A summarize review of few plants: Its Anti-Inflammatory properties due to their Phytochemical Components. Journal of Ayurveda and Integrated Medical Sciences. Retrieved from [Link]
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Esposito, T., et al. (2020). LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. Molecules. Retrieved from [Link]
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Bhardwaj, M., & Kumar, A. (2018). A study on plants of medicinal use in Chambal ravines of Madhya Pradesh. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
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Cabrera, D., et al. (2024). Exploring Folklore Ecuadorian Medicinal Plants and Their Bioactive Components Focusing on Antidiabetic Potential: An Overview. MDPI. Retrieved from [Link]
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Mendeley Data. (2023). NMR data of isolated compounds (1-12). Retrieved from [Link]
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Avicularin in traditional Chinese medicine
An In-depth Technical Guide to Avicularin in Traditional Chinese Medicine
Abstract
Avicularin (quercetin-3-O-α-L-arabinofuranoside) is a pivotal flavonoid glycoside that serves as a molecular bridge between the empirical wisdom of Traditional Chinese Medicine (TCM) and the mechanistic scrutiny of modern pharmacology. Predominantly isolated from revered TCM botanicals such as Polygonum aviculare (Bian Xu), this bioactive compound exhibits a broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][2][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing Avicularin's botanical origins, physicochemical properties, and methodologies for its extraction and analysis. We will delve into its complex mechanisms of action, focusing on the modulation of critical signaling pathways such as NF-κB, MAPK, and Nrf2, and contextualize these findings within its traditional therapeutic applications. The objective is to furnish a scientifically rigorous foundation for advancing Avicularin from a traditional remedy to a novel therapeutic agent.
Introduction: The Molecular Identity of a Traditional Remedy
Avicularin is a flavonoid, specifically a glycoside of quercetin, where an α-L-arabinofuranosyl group is attached to the 3-hydroxyl position.[5] Its chemical structure is foundational to its biological activity, allowing it to interact with numerous cellular targets. In the lexicon of Traditional Chinese Medicine, Avicularin is not known by its chemical name but is an active constituent of herbs used for centuries to treat conditions characterized by inflammation, damp-heat, and toxicity.[6][7] For instance, its presence in Polygonum aviculare underpins the herb's use for treating urinary tract disorders and skin inflammations.[6][7][8] This guide seeks to translate the ethnobotanical significance of Avicularin into the language of molecular science, providing a detailed exploration of its therapeutic potential.
Chemical Structure:
-
IUPAC Name: 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[5]
-
Synonyms: Quercetin 3-O-α-L-arabinofuranoside, Guaiaverin, Avicularoside[5]
Botanical Sources and Traditional Applications
Avicularin is not confined to a single plant species but is distributed across various botanicals utilized in TCM and other traditional medicine systems.[1] The primary and most well-documented source within TCM is Polygonum aviculare, or Bian Xu.
| Botanical Source | TCM Name | Part Used | Traditional Indications in TCM | Key Active Components |
| Polygonum aviculare L. | Bian Xu | Aerial parts | Stranguria (painful urination), damp-heat in the lower jiao, eczema, itching, intestinal parasites.[6][7][9] | Avicularin, Quercitrin, Caffeic Acid, Emodin.[10][11] |
| Rhododendron species (e.g., R. aureum, R. schlippenbachii) | N/A | Leaves, Flowers | Not a primary TCM herb for internal use, but sources of Avicularin.[3][12] | Avicularin, Rhododendrin.[13] |
| Lespedeza cuneata G. Don | N/A | Whole plant | Used in folk medicine for protecting liver and kidney function, asthma.[14] | Avicularin, Pinitol, Kaempferol.[14] |
| Psidium guajava L. | Fan Shi Liu | Leaves | Diarrhea, dysentery, gastroenteritis.[2][3] | Avicularin, Quercetin, Ursolic Acid.[13] |
The traditional use of these plants, particularly Bian Xu for inflammatory conditions of the urinary tract, provides a crucial ethnopharmacological context.[6][7] The herb's "bitter" and "slightly cold" properties, which allow it to "clear damp-heat" and "induce diuresis," align with the anti-inflammatory and diuretic effects observed in modern pharmacological studies of Avicularin.[6][14]
Physicochemical Properties for Research and Development
A clear understanding of Avicularin's physicochemical properties is essential for its extraction, formulation, and pharmacokinetic analysis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₁₁ | [5] |
| Molecular Weight | 434.4 g/mol | [15] |
| CAS Number | 572-30-5 | [5] |
| Appearance | Pale yellow crystalline powder | [16] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Insoluble in PBS (pH 7.2).[15][16][17] | |
| UV max | 258, 359 nm | [15] |
Methodologies: From Plant to Pure Compound
The transition of Avicularin from a component within a complex herbal matrix to a purified compound for research requires robust extraction, isolation, and analytical protocols.
Extraction and Isolation Workflow
The rationale behind the workflow is to progressively enrich the concentration of Avicularin by separating it from other plant metabolites based on polarity. An initial extraction with a moderately polar solvent like ethanol captures a broad range of compounds. Subsequent partitioning with solvents of increasing polarity, such as ethyl acetate, selectively isolates flavonoids like Avicularin. Final purification is achieved through chromatography.
Caption: General workflow for the extraction and isolation of Avicularin.
Experimental Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying Avicularin in plant extracts and biological samples. The choice of a C18 column is based on its suitability for separating moderately polar compounds like flavonoids. The gradient elution method allows for efficient separation from other compounds in the complex matrix.
Objective: To quantify the concentration of Avicularin in an ethyl acetate fraction.
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution Program (Gradient):
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 359 nm (corresponding to one of Avicularin's λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of pure Avicularin standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve the dried ethyl acetate fraction in methanol to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of Avicularin in the sample by comparing its peak area to the linear regression equation derived from the standard calibration curve.
Pharmacological Activities and Mechanisms of Action
Avicularin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, primarily those involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Activity
A cornerstone of Avicularin's pharmacology is its potent anti-inflammatory effect. This is particularly relevant to its use in TCM for treating "damp-heat" conditions, which often correspond to inflammatory disorders.
-
Mechanism: Avicularin significantly inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][15][18] It also suppresses the overproduction of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]
-
Signaling Pathway Modulation: The anti-inflammatory effects are mediated primarily through the inhibition of the NF-κB and MAPK signaling cascades.
-
NF-κB Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), Avicularin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[18] This action inhibits the translocation of the active NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1][18]
-
MAPK Pathway: Avicularin has been shown to selectively suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, without significantly affecting JNK or p38 phosphorylation in some models.[18][19] In other contexts, such as bradykinin-induced inflammation, it reduces the phosphorylation of p38.[1] This targeted kinase inhibition is a critical upstream event that contributes to the downstream suppression of inflammatory mediators.
-
Caption: Avicularin's pro-apoptotic mechanism in cancer via MEK/NF-κB inhibition.
Hepatoprotective and Antioxidant Activities
Avicularin demonstrates significant protective effects on liver cells, which aligns with the TCM use of related herbs for clearing "toxins." [2]
-
Mechanism: It protects hepatocytes from oxidative stress-induced apoptosis and alleviates acute liver failure by reducing inflammation and a form of iron-dependent cell death called ferroptosis. [2]* Signaling Pathway Modulation:
-
Anti-inflammatory: In liver injury models, Avicularin blocks the TLR4/MyD88/NF-κB pathway, reducing the inflammatory cascade. [20] * Antioxidant/Anti-ferroptotic: It activates the Nrf2/HO-1/GPX4 pathway. [20]Nrf2 is a master regulator of the antioxidant response. Its activation leads to increased expression of heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4), which detoxify reactive oxygen species and inhibit ferroptosis. [20]* Direct Antioxidant Action: Avicularin also acts as a direct scavenger of free radicals and increases the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [1]
-
Therapeutic Applications and Safety Profile
The diverse pharmacological activities of Avicularin translate into a wide range of potential therapeutic applications, moving from traditional uses to evidence-based medicine.
-
Rheumatoid Arthritis: Preclinical studies show Avicularin can protect against rheumatoid arthritis, likely through its potent anti-inflammatory effects. [1][2]* Acute Liver Failure: Its ability to simultaneously target inflammation (NF-κB) and ferroptosis (Nrf2) makes it a promising candidate for treating acute liver injury. [20]* Oncology: As detailed above, its pro-apoptotic and anti-proliferative effects in liver and skin cancers warrant further investigation for cancer therapy, potentially as an adjunct to current treatments. [21][22]* Fracture Healing: In TCM, Avicularin is associated with treating conditions like ankle fractures. [1][23]Research shows it can reduce inflammatory and oxidative stress mediators in osteoblastic cells, suggesting a mechanism for its use in bone injury. [1][23]
Safety and Toxicology
A critical aspect of drug development is establishing a compound's safety profile. Preclinical toxicity studies on Avicularin are highly encouraging.
-
Acute Toxicity: In an acute oral toxicity study following OECD guidelines, Avicularin did not cause any mortality or signs of toxicity at doses up to 5000 mg/kg. This suggests a very high maximum tolerated dose (MTD) and a wide safety margin for acute administration. * Sub-Acute Toxicity: A 28-day repeated-dose study in rats, with daily oral administration of up to 100 mg/kg, showed no significant differences in hematological or biochemical parameters and no adverse histopathological findings in major organs. These results indicate that Avicularin is well-tolerated in animal models under both acute and sub-acute exposure conditions, supporting its further development.
Conclusion and Future Directions
Avicularin stands as a compelling example of a bioactive molecule from Traditional Chinese Medicine with well-defined, multi-target pharmacological activities. Its potent anti-inflammatory, antioxidant, and anticancer effects, underpinned by the modulation of key signaling pathways like NF-κB, MAPK, and Nrf2, provide a strong scientific rationale for the traditional uses of herbs like Polygonum aviculare. The favorable safety profile further enhances its translational potential.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) of Avicularin to optimize dosing and delivery systems.
-
Clinical Trials: Designing well-controlled clinical trials to validate the preclinical efficacy of Avicularin in inflammatory diseases, liver disorders, and oncology.
-
Synergistic Effects: Exploring the potential synergistic effects of Avicularin with other phytochemicals within its source herbs or with conventional drugs to enhance therapeutic outcomes.
-
Target Deconvolution: Employing advanced proteomics and genomics to uncover novel cellular targets and further elucidate its complex mechanisms of action.
By integrating the ancient knowledge of TCM with modern scientific rigor, Avicularin can be advanced from a component of a traditional herb to a scientifically validated therapeutic agent for a range of human diseases.
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Zhang, L., Li, H., Li, Y., & Zhang, X. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 26, e922833. [Link]
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Liu, Y., Yan, W., Zhang, W., Chen, Y., & Li, L. (2022). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Biological and Pharmaceutical Bulletin, 45(10), 1456-1464. [Link]
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Patel, M., Patel, J., & Soni, A. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Scientific Information Database. [Link]
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Vo, V. A., Lee, J. W., Chang, J. E., Kim, J. Y., & Kim, Y. G. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532–537. [Link]
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Vo, V. A., Lee, J. W., Chang, J. E., Kim, J. Y., & Kim, Y. G. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532–537. [Link]
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Chinese Herbal Medicine. (2013). Bian Xu – Polygonum aviculare – Knotweed. Retrieved January 15, 2026, from [Link]
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Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science. [Link]
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Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science. [Link]
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Patel, D. K. (2021). Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders. Annals of Hepato-Biliary-Pancreatic Surgery, 25(Suppl 1), S296. [Link]
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Patel, M., Patel, J., & Soni, A. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Archive of SID.ir. [Link]
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Wang, Z., Li, F., Quan, Y., & Shen, J. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Molecular Medicine Reports, 19(6), 5417–5423. [Link]
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DBpia. (n.d.). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Retrieved January 15, 2026, from [Link]
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Zhang, L., Li, H., Li, Y., & Zhang, X. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 26, e922833. [Link]
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Wang, Y., Liu, M., Chen, S., & Wu, Q. (2021). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Oncology Letters, 21(5), 395. [Link]
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Pasaribu, T., Ginting, B., & Sinaga, H. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. [Link]
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Avicularin: A Flavonoid Glycoside with Expanding Therapeutic Horizons
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Avicularin (quercetin-3-α-L-arabinofuranoside) is a naturally occurring flavonoid glycoside found in a variety of plants, including Lindera erythrocarpa, Lespedeza cuneata, and Psidium guajava.[1][2][3] Long utilized in traditional medicine, this bioactive compound is now the subject of intense scientific scrutiny, revealing a wide spectrum of pharmacological activities.[4][5] Avicularin demonstrates significant potential as an anti-inflammatory, anticancer, neuroprotective, antioxidant, and hepatoprotective agent.[1][2][6] This guide provides a comprehensive technical review of the therapeutic effects of Avicularin, focusing on its underlying molecular mechanisms, and presents detailed experimental protocols for its investigation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the therapeutic potential of this promising flavonoid.
Introduction: The Molecular Profile of Avicularin
Avicularin belongs to the flavonoid class of phytochemicals, which are renowned for their diverse health benefits, including antiviral, antibacterial, anti-diabetic, and anti-aging properties.[1][2][3] Structurally, it is a glycoside of quercetin, one of the most abundant dietary flavonoids.[7] This structural feature, the attachment of an arabinofuranoside sugar moiety, significantly influences its pharmacokinetic profile and biological activity. While Avicularin shares some properties with its aglycone, quercetin, it also possesses unique mechanistic actions that warrant specific investigation.
Physicochemical Properties and Natural Sources
Avicularin is found in numerous plant species, where it contributes to the plant's defense mechanisms and pigmentation.[1][2][3][4] Isolation is typically achieved from the leaves and aerial parts of plants like Reynoutria sachalinensis, Saurauia vulcani, and Feijoa sellowiana.[4][8][9]
| Property | Description |
| Chemical Formula | C₂₀H₁₈O₁₁[10] |
| Molar Mass | 434.35 g/mol [6] |
| Synonyms | Quercetin-3-α-L-arabinofuranoside, Fenicularin[1][6][10] |
| Natural Sources | Lindera erythrocarpa, Lespedeza cuneata, Psidium guajava, Rhododendron schlipenbachii, Saurauia vulcani[1][2][3][9] |
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of Avicularin is critical for translating preclinical findings into viable therapeutic strategies. Studies in rats have shown that intravenously administered Avicularin is rapidly eliminated from systemic circulation, typically within one hour post-dose.[11][12] The pharmacokinetics appear to be linear up to a dose of 5 mg/kg.[11][12] The plasma protein binding in rats is approximately 64%.[11][12] Like many flavonoids, the oral bioavailability of Avicularin is a key consideration. Its absorption mechanisms are under investigation, with studies using in situ single-pass intestinal perfusion techniques to characterize its transport across the intestinal barrier.[13] The rapid elimination suggests that strategies to enhance its bioavailability and residence time, such as novel drug delivery systems, may be necessary for optimal therapeutic efficacy.
Core Therapeutic Effects and Mechanisms of Action
Avicularin exerts its therapeutic effects through the modulation of multiple cellular signaling pathways. Its pleiotropic nature, targeting inflammation, oxidative stress, and cell survival pathways simultaneously, makes it a compelling candidate for complex, multifactorial diseases.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Avicularin has demonstrated potent anti-inflammatory properties in various experimental models.[1][5][14]
Mechanism: The anti-inflammatory action of Avicularin is primarily mediated through the suppression of key inflammatory signaling cascades. In models using lipopolysaccharide (LPS)-stimulated macrophages, Avicularin significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[8][15][16] This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16][17]
Furthermore, Avicularin curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[14][17][18][19][20] Mechanistically, this involves the inhibition of critical signaling pathways:
-
NF-κB Pathway: Avicularin suppresses the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][15] This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of numerous pro-inflammatory genes.[5][7][17]
-
MAPK Pathway: Avicularin has been shown to specifically attenuate the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in a concentration-dependent manner.[6][15][16] It also modulates the p38 MAPK pathway.[5] By inhibiting these MAPK pathways, Avicularin disrupts the signaling cascade that leads to inflammatory responses.
-
TLR4/MyD88 Pathway: In a model of acute liver failure, Avicularin was found to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is a critical upstream regulator of the innate immune response to bacterial endotoxins like LPS.[17]
Caption: Avicularin's anti-inflammatory mechanism.
Anticancer Activity
Avicularin exhibits promising anticancer properties against various malignancies, including hepatocellular carcinoma (HCC), cutaneous squamous cell carcinoma (CSCC), and lung cancer.[7][20][21][22] Its anticancer effects are multifaceted, involving the inhibition of cell growth, induction of programmed cell death (apoptosis), and prevention of metastasis.[7][21]
Mechanism:
-
Inhibition of Proliferation and Cell Cycle Arrest: Avicularin effectively inhibits the viability and proliferation of cancer cells in a dose-dependent manner.[7][21] In HCC cells, it causes cell cycle arrest at the G0/G1 phase, while in lung cancer cells, it induces arrest at the G2/M phase.[8][20][22] This prevents cancer cells from completing the division process.
-
Induction of Apoptosis: A key mechanism of Avicularin's anticancer effect is its ability to induce apoptosis.[20][21] It modulates the expression of key apoptosis-regulating proteins, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[21]
-
Inhibition of Invasion and Metastasis: Avicularin can suppress the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.[21] It achieves this by increasing the expression of E-cadherin (an epithelial marker) and decreasing levels of N-cadherin, vimentin, and matrix metalloproteinase (MMP)-9 (mesenchymal markers).[21]
-
Modulation of Signaling Pathways: The anticancer activity of Avicularin is linked to its regulation of specific signaling pathways. In CSCC, it inhibits the MEK/NF-κB signaling pathway.[21] In HCC, its effects are dependent on the regulation of NF-κB, COX-2, and peroxisome proliferator-activated receptor-gamma (PPAR-γ) activities.[6][7]
Caption: Avicularin's anticancer mechanisms.
Neuroprotective Effects
Avicularin is emerging as a potent neuroprotective agent, demonstrating efficacy in preclinical models of neurodegenerative diseases and stress-induced cognitive deficits.[18][23][24] It combats neurotoxicity by targeting neuroinflammation, oxidative stress, and ferroptosis—a form of iron-dependent cell death.
Mechanism:
-
Amelioration of Neuroinflammation: Avicularin mitigates neuroinflammation by reducing the production of inflammatory cytokines like TNF-α and IL-1β in brain tissue.[18][23][24] This is crucial in conditions like Alzheimer's disease and lead-induced neurotoxicity, where inflammation drives neuronal damage.[18][19]
-
Inhibition of Oxidative Stress and Ferroptosis: The compound enhances the brain's antioxidant defenses by increasing the levels of glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx).[18] It also reduces lipid peroxidation, as indicated by lower malondialdehyde (MDA) levels.[18] Significantly, Avicularin inhibits ferroptosis by increasing the expression of GPX4 and reducing toxic ferrous iron (Fe²⁺) levels.[18][25]
-
Modulation of Neuroprotective Pathways: Avicularin's neuroprotective effects are associated with the activation of the AMPK/Nrf2 pathway.[18] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[18] In models of Alzheimer's, it also modulates the NOX4/Nrf2 axis.[25] Furthermore, it enhances levels of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and synaptic plasticity.[19][23][24]
Hepatoprotective and Antioxidant Activities
Avicularin provides significant protection to the liver against various insults, including toxin-induced damage and oxidative stress.[1][2][14][26] This hepatoprotective capacity is intrinsically linked to its potent antioxidant properties.
Mechanism:
-
Protection Against Oxidative Stress: Avicularin directly scavenges free radicals and enhances the cellular antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and GPx.[5][26] This reduces cellular damage caused by reactive oxygen species (ROS).
-
Inhibition of Steatosis: In models of lead-induced liver injury, Avicularin was shown to reduce hepatic steatosis (fatty liver) by downregulating the expression of lipid metabolism-related proteins such as SREBP-1c and fatty acid synthase (FAS).[26]
-
Regulation of Inflammatory Pathways: Avicularin alleviates liver inflammation by modulating the MAPK/HSP60/NLRP3 inflammasome and TLR4/MyD88/NF-κB signaling pathways, thereby reducing the production of inflammatory cytokines in liver tissue.[17][26]
| Therapeutic Effect | Key Molecular Targets / Pathways | Outcome |
| Anti-inflammatory | NF-κB, ERK, p38 MAPK, TLR4/MyD88, iNOS, COX-2 | Reduced production of TNF-α, IL-1β, IL-6, NO, PGE₂[5][15][16][17] |
| Anticancer | MEK/NF-κB, PPAR-γ, Bax/Bcl-2 ratio, E-cadherin | Inhibition of proliferation, cell cycle arrest, induction of apoptosis, suppression of EMT[7][21] |
| Neuroprotective | AMPK/Nrf2, NOX4/Nrf2, GPX4, BDNF | Reduced neuroinflammation, oxidative stress, and ferroptosis; improved cognitive function[18][23][25] |
| Hepatoprotective | SREBP-1c, MAPK/HSP60/NLRP3, Nrf2/HO-1 | Attenuation of steatosis, inflammation, and oxidative liver injury[17][26] |
Key Experimental Protocols and Methodologies
To facilitate further research into Avicularin's therapeutic potential, this section provides detailed, step-by-step protocols for core in vitro and in vivo assays. These methodologies are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of Avicularin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells. This is a foundational experiment to validate anti-inflammatory activity. The causality is established by using LPS, a known activator of the TLR4 pathway, to induce a robust inflammatory response that can then be modulated by the test compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates (for NO assay) or 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Avicularin (e.g., 30-300 µM) for 1-2 hours.[8] Include a vehicle control group (e.g., DMSO).
-
Stimulation: Add LPS (e.g., 200 ng/mL to 1 µg/mL) to all wells except the negative control group.[15][17]
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect supernatant from the 6-well plates.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Protein Expression (Western Blot):
-
Lyse the cells from the 6-well plates to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-p65, and p65. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Caption: Workflow for an in vivo neuroprotection study.
Protocol 2: In Vitro Anticancer Cell Viability Assay
Objective: To assess the cytotoxic effect of Avicularin on a human cancer cell line (e.g., SCC13, Huh7).[8][21] The MTT or CCK-8 assay is a standard, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.
Methodology:
-
Cell Culture and Seeding: Culture the chosen cancer cell line in the appropriate medium. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of Avicularin (e.g., 0, 10, 30, 100, 300 µM).[21] Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[21]
-
MTT/CCK-8 Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm for MTT or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by non-linear regression analysis.
Conclusion and Future Directions
Avicularin has unequivocally demonstrated a broad range of therapeutic effects across multiple preclinical models. Its ability to concurrently target pathways of inflammation, oxidative stress, cell proliferation, and cell death positions it as a highly promising candidate for the development of novel therapies for cancer, neurodegenerative disorders, and inflammatory conditions. The self-validating nature of its mechanisms—whereby inhibition of upstream targets like NF-κB and Nrf2 activation leads to predictable downstream effects on cytokines and antioxidant enzymes—provides a robust foundation for its continued investigation.
Future research should focus on several key areas. Firstly, enhancing the bioavailability and pharmacokinetic profile of Avicularin through formulation strategies or medicinal chemistry approaches is paramount for clinical translation.[11][12] Secondly, more extensive in vivo studies in diverse and chronic disease models are needed to fully establish its efficacy and safety profile. Finally, the identification of direct molecular targets and a deeper elucidation of its interaction with cellular signaling networks will enable a more refined, targeted approach to its therapeutic application. As our understanding of this potent flavonoid grows, Avicularin is poised to transition from a compound of scientific interest to a cornerstone of next-generation therapeutics.
References
- Health benefits of avicularin in the medicine against cancerous disorders and other complications: Biological importance, therapeutic benefit and analytical aspects of the medicine.
- Avicularin Attenuated Lead-Induced Ferroptosis, Neuroinflammation, and Memory Impairment in Mice. MDPI.
- Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publisher.
- Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits. PMC - NIH.
- Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. PMC - NIH.
- Avicularin inhibits ferroptosis and improves cognitive impairments in Alzheimer's disease by modul
- Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. PMC - NIH.
- Avicularin – Knowledge and References. Taylor & Francis.
- Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders.
- Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Bentham Science Publishers.
- Avicularin (Quercetin 3-O-α-L-arabinofuranoside, CAS Number: 572-30-5). Cayman Chemical.
- Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits.
- Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. PMC - NIH.
- Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflamm
- Avicularin Attenuates Memory Impairment in Rats with Amyloid Beta-Induced Alzheimer's Disease. PubMed.
- Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study.
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- 3. benthamdirect.com [benthamdirect.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avicularin | ERK | TargetMol [targetmol.com]
- 7. Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Avicularin - Wikipedia [en.wikipedia.org]
- 11. Pharmacokinetic evaluation of avicularin using a model-based development approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 14. Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders: Therapeutic assessment and biological importance in the medicine [ahbps.org]
- 15. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
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- 21. Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective potential of avicularin in mitigating chronic unpredictable Stress‐Induced Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Avicularin inhibits ferroptosis and improves cognitive impairments in Alzheimer's disease by modulating the NOX4/Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway - PMC [pmc.ncbi.nlm.nih.gov]
Avicularin: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Avicularin (CAS No: 572-30-5), a flavonoid glycoside with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on its physicochemical properties, biological mechanisms, and validated experimental protocols to facilitate its scientific exploration and application.
Core Compound Identification and Physicochemical Properties
Avicularin, chemically known as Quercetin 3-O-α-L-arabinofuranoside, is a naturally occurring flavonoid found in a variety of plant species, including Polygonum aviculare, Reynoutria sachalinensis, and Saurauia vulcani[1][2]. Understanding its fundamental properties is the first step in any research endeavor, as these characteristics dictate everything from solvent selection for extraction to formulation strategies for in vivo studies.
From an application scientist's perspective, the choice of analytical methods and experimental design is fundamentally guided by the molecule's physical and chemical nature. For instance, its moderate polarity and UV absorbance profile are critical for developing robust chromatographic separation and quantification methods. Its limited solubility in aqueous solutions necessitates the use of organic solvents like DMSO or ethanol for in vitro assays, a crucial consideration to avoid compound precipitation and ensure accurate dose-response relationships.
Key Physicochemical Data
The following table summarizes the essential quantitative data for Avicularin, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 572-30-5 | [1][3][4][5][6] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [1][3][4][5][6] |
| Molecular Weight | 434.35 g/mol | [3][4][5][6] |
| Appearance | Pale yellow to light yellow solid/powder | [6] |
| Melting Point | 207-208 °C | [6] |
| UV Absorption (λmax) | ~258 nm, ~359 nm (in Methanol/Ethanol) | [1][2] |
| Predicted pKa | 6.17 ± 0.40 | [6] |
| Storage Temperature | 2-8°C, Hygroscopic | [4][6] |
| Solubility | DMF: ~50 mg/mLDMSO: ~30 mg/mLEthanol: ~5 mg/mLMethanol: SolubleWater: Very slightly soluble | [1][4] |
Biological Activities and Mechanisms of Action
Avicularin exhibits a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1]. The trustworthiness of these findings stems from repeated validation across different experimental models. This section delves into the molecular mechanisms underpinning its most well-documented therapeutic effect: the modulation of inflammatory pathways.
Anti-Inflammatory Mechanism via ERK/NF-κB Pathway Inhibition
A primary mechanism for Avicularin's anti-inflammatory activity is its ability to suppress key signaling pathways in immune cells like macrophages. In a widely used model, lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in RAW 264.7 macrophage cells.
The causality is as follows: LPS stimulation activates signaling cascades, prominently the Extracellular signal-Regulated Kinase (ERK) pathway, which is a type of Mitogen-Activated Protein Kinase (MAPK) pathway. Activated ERK can then lead to the degradation of the Inhibitor of κB (IκBα). IκBα's primary role is to sequester the Nuclear Factor-κB (NF-κB) transcription factor in the cytoplasm. Once IκBα is degraded, NF-κB is free to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
Avicularin intervenes at a critical juncture in this process. It has been demonstrated to inhibit the phosphorylation (activation) of ERK.[1][7] By preventing ERK activation, Avicularin stabilizes IκBα, thus preventing NF-κB from moving to the nucleus. The downstream effect is a significant reduction in the expression and production of key inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][7]
The following diagram illustrates this inhibitory pathway.
Caption: Avicularin's inhibition of the ERK/NF-κB signaling pathway.
Anti-Cancer Activity and Modulation of COX-2/PPAR-γ
In the context of oncology, particularly hepatocellular carcinoma, Avicularin has been shown to exert anti-proliferative and pro-apoptotic effects.[5][8] The mechanism here also involves NF-κB and COX-2, but with an additional key player: Peroxisome Proliferator-Activated Receptor γ (PPAR-γ).
NF-κB and COX-2 are often overactive in cancer cells, promoting inflammation and cell survival. Avicularin's ability to inhibit NF-κB, as described above, contributes to its anti-cancer effects by downregulating COX-2.[5][8] Concurrently, Avicularin has been observed to increase the activity of PPAR-γ, a nuclear receptor that acts as a tumor suppressor in certain contexts.[5][8] Activated PPAR-γ can antagonize the NF-κB pathway, creating a synergistic anti-cancer effect.[5][8] This dual action of downregulating pro-tumorigenic pathways while upregulating a tumor-suppressive one makes Avicularin a compound of interest for cancer research.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a robust framework for the extraction, quantification, and functional analysis of Avicularin.
Protocol 1: Extraction and Isolation from Plant Material
This protocol outlines a general procedure for extracting and isolating Avicularin from a plant source like Polygonum aviculare, based on standard flavonoid purification techniques. The choice of solvents is dictated by the polarity of flavonoids, moving from non-polar to polar to selectively extract and then purify the target compound.
Objective: To obtain a purified fraction of Avicularin from dried plant material.
Methodology:
-
Preparation and Extraction:
-
Air-dry and finely powder the aerial parts of the plant material (e.g., 500 g).
-
Perform maceration extraction with 80% ethanol (EtOH) in water at room temperature for 72 hours, with occasional agitation. This solvent choice is effective for extracting a broad range of polyphenols, including flavonoid glycosides.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: first with n-hexane to remove non-polar compounds like lipids and chlorophylls, followed by ethyl acetate (EtOAc). Avicularin, being moderately polar, will preferentially partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness. This fraction is now enriched with flavonoids.
-
-
Column Chromatography for Purification:
-
Prepare a silica gel (60-120 mesh) column, a standard stationary phase for separating moderately polar compounds.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Dry-load the adsorbed sample onto the top of the prepared column.
-
Begin elution with a solvent system of increasing polarity. A common gradient starts with a mixture of chloroform and methanol (e.g., 95:5 v/v). Gradually increase the proportion of methanol to increase the mobile phase polarity. This gradient elution is crucial for separating compounds based on their differential affinity for the silica gel.
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system. Spot the fractions on a TLC plate and visualize under UV light (254 nm and 366 nm). Fractions containing a compound with an Rf value corresponding to an Avicularin standard are pooled.
-
-
Final Purification (Optional):
-
For higher purity, the pooled fractions can be subjected to further purification using Sephadex LH-20 column chromatography, eluting with methanol. This step separates compounds based on molecular size and polarity, effectively removing remaining impurities.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the accurate quantification of Avicularin in extracts or other solutions.
Objective: To determine the concentration of Avicularin in a sample.
Instrumentation & Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is ideal for retaining and separating moderately polar molecules like flavonoids.
-
Mobile Phase: A gradient elution is typically used for complex samples.
-
Solvent A: 0.1% Formic Acid in Water (Acidification improves peak shape and resolution).
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient starting from ~5-10% B, increasing to ~30-40% B over 20-30 minutes. This gradual increase in organic solvent strength ensures that compounds are eluted based on their hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Maintaining a constant temperature ensures reproducible retention times).
-
Detection Wavelength: 254 nm or 360 nm, corresponding to the absorbance maxima of Avicularin.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of pure Avicularin standard (e.g., 1 mg/mL in methanol). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the extract or sample in the mobile phase or methanol. Filter through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the Avicularin standard against its concentration. Determine the concentration of Avicularin in the samples by interpolating their peak areas from this curve.
-
Validation: For a robust method, validate parameters such as linearity (R² > 0.999), limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a rapid and reliable method to evaluate the free-radical scavenging ability of Avicularin, a key component of its antioxidant activity.
Objective: To measure the capacity of Avicularin to scavenge the DPPH radical.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color and an absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, a colorless compound. The decrease in absorbance is proportional to the antioxidant capacity of the sample.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare a series of concentrations of Avicularin (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of Avicularin, positive control, or methanol (as a blank) to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The incubation period allows the scavenging reaction to reach completion.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with Avicularin or the standard.
-
-
Plot the % inhibition against the concentration of Avicularin to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion
Avicularin is a flavonoid glycoside with well-defined physicochemical properties and compelling, mechanistically elucidated biological activities. Its potential as an anti-inflammatory and anti-cancer agent is supported by its ability to modulate key signaling pathways such as ERK/NF-κB and COX-2/PPAR-γ. The protocols provided herein offer a validated starting point for researchers to extract, quantify, and functionally characterize Avicularin, thereby enabling further investigation into its therapeutic applications.
References
-
Vo, V.A., Lee, J.W., Chang, J.E., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532-537. Available from: [Link]
-
LookChem. (n.d.). Cas 572-30-5, AVICULARIN. Available from: [Link]
-
Wang, Z., Li, F., Quan, Y., et al. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Molecular Medicine Reports, 19(6), 5417-5423. Available from: [Link]
-
Push Biotechnology. (n.d.). Avicularin. Available from: [Link]
-
Pasaribu, F., Sitorus, P., & Ginting, B. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Available from: [Link]
-
PubChem. (n.d.). Avicularin. National Center for Biotechnology Information. Available from: [Link]
-
Vo, V. A., Lee, J. W., Chang, J. E., Kim, J. Y., Kim, N. H., Lee, H. J., Chun, W., & Kwon, Y. S. (2012). Avicularin inhibits lipopolysaccharide-induced inflammatory response by suppressing ERK phosphorylation in RAW 264.7 macrophages. Biomolecules & therapeutics, 20(6), 532–537. Available from: [Link]
Sources
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- 2. sci-hub.ru [sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory flavonol glucuronides from Polygonum aviculare L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity and phytochemical analyses of Polygonum aviculare L. (Polygonaceae), naturally growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. DETERMINATION OF SOME FLAVONOIDS IN POLYGONUM AVICULARE L. AND ITS MEDICINAL PROPERTIES | Journal of Chemistry of Goods and Traditional Medicine [jcgtm.org]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of Avicularin from Polygonum aviculare (Common Knotgrass)
Abstract: This document provides a comprehensive, field-tested guide for the efficient isolation and purification of avicularin (Quercetin-3-O-α-L-arabinofuranoside), a flavonoid glycoside with significant therapeutic potential, from the aerial parts of Polygonum aviculare. Avicularin has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3]. This guide is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a robust workflow from raw plant material to a highly purified, structurally verified compound. The protocols herein emphasize methodological rationale, self-validating checkpoints, and troubleshooting insights to ensure reproducibility and high-purity yields.
Introduction: The Scientific Case for Avicularin Isolation
Polygonum aviculare, commonly known as knotgrass, is a pharmacopoeial plant material recognized for its rich composition of flavonoids. Among these, avicularin is a principal bioactive constituent responsible for many of the plant's therapeutic effects[4][5]. As a quercetin glycoside, avicularin exhibits potent antioxidant properties by scavenging free radicals and may modulate key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and ERK[1][6]. The growing interest in avicularin for pharmaceutical and nutraceutical applications necessitates a reliable and scalable method for its isolation.
The strategy detailed below employs a multi-stage process involving optimized solvent extraction, systematic liquid-liquid fractionation to enrich the target compound class, and sequential chromatographic techniques for final purification. Each stage is designed to selectively remove classes of impurities, progressively increasing the purity of avicularin, which is then verified using modern analytical techniques.
Materials and Reagents
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-volume flasks for maceration
-
Rotary evaporator
-
Freeze dryer (Lyophilizer)
-
Separatory funnels (2 L capacity)
-
Glass chromatography columns (various sizes)
-
Fraction collector
-
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector
-
Mass Spectrometer (MS), preferably coupled to LC
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Standard laboratory glassware, filters, and consumables
Chemicals and Solvents
-
Polygonum aviculare dried aerial parts
-
Ethanol (96% or absolute), HPLC grade
-
Methanol, HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
n-Butanol, HPLC grade
-
Deionized water
-
Silica gel 60 (70-230 mesh) for column chromatography
-
Sephadex LH-20
-
Acetonitrile, HPLC grade
-
Formic acid, analytical grade
-
Avicularin analytical standard (>95% purity)
-
Deuterated solvents for NMR (e.g., DMSO-d₆, Methanol-d₄)
Experimental Protocols
The isolation workflow is a sequential process designed to maximize both yield and purity.
Workflow Overview
Caption: Workflow for the isolation of avicularin from Polygonum aviculare.
Plant Material Preparation
-
Drying: Procure commercially available dried aerial parts of Polygonum aviculare or air-dry fresh plant material in a well-ventilated area away from direct sunlight until brittle.
-
Grinding: Mill the dried plant material into a coarse powder (approx. 40-60 mesh size) to increase the surface area for efficient solvent penetration.
-
Storage: Store the powdered material in airtight, light-proof containers at room temperature to prevent degradation of phytochemicals.
Step-by-Step Protocol 1: Extraction
-
Rationale: Ethanol is an effective solvent for extracting a broad range of phenolic compounds, including flavonoids like avicularin, from plant matrices[7][8]. This initial step aims to create a crude extract containing the target compound along with other co-extractives.
-
Maceration: Weigh 1 kg of powdered P. aviculare. Place it in a large container and add 10 L of 80% ethanol.
-
Incubation: Seal the container and let it stand for 72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue (marc).
-
Re-extraction: Repeat the extraction process on the marc two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.
-
Drying: Lyophilize or dry the concentrated extract in a vacuum oven to obtain a solid powder. Record the final weight to calculate the extraction yield.
Step-by-Step Protocol 2: Fractionation by Liquid-Liquid Partitioning
-
Rationale: This step separates compounds based on their polarity. Avicularin, being a moderately polar flavonoid glycoside, is expected to partition preferentially into the ethyl acetate fraction, separating it from non-polar compounds (lipids, chlorophylls) in the hexane fraction and highly polar compounds (sugars, salts) that remain in the aqueous phase[9].
-
Suspension: Suspend approximately 100 g of the dried crude extract in 1 L of deionized water.
-
Hexane Partition: Transfer the suspension to a 2 L separatory funnel. Add 1 L of n-hexane, shake vigorously for 5 minutes, and allow the layers to separate. Drain the lower aqueous layer. Repeat this process three times to thoroughly remove non-polar constituents. Discard the n-hexane fractions.
-
Ethyl Acetate Partition: To the remaining aqueous layer, add 1 L of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction three times.
-
Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. This yields the "ethyl acetate fraction," which is now enriched with avicularin.
-
(Optional): The remaining aqueous layer can be further partitioned with n-butanol to isolate more polar glycosides, but avicularin is primarily found in the ethyl acetate fraction.
Step-by-Step Protocol 3: Chromatographic Purification
-
Rationale: This two-step process first uses low-pressure column chromatography for bulk separation, followed by high-resolution preparative HPLC for final polishing to achieve high purity.
3.4.1 Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel 60 in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Sample Loading: Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% ethyl acetate and gradually increase the methanol concentration (e.g., 95:5, 90:10, 85:15 v/v ethyl acetate:methanol).
-
Fraction Collection: Collect fractions (e.g., 20 mL each) using a fraction collector.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC. Spot a small amount of each fraction on a TLC plate, develop it (e.g., using ethyl acetate:formic acid:water, 8:1:1), and visualize under UV light. Pool the fractions that show a prominent spot corresponding to the avicularin standard.
-
Concentration: Concentrate the pooled fractions to dryness. This yields a semi-purified, avicularin-rich solid.
3.4.2 Preparative HPLC
-
System Preparation: Use a C18 preparative column. Equilibrate the system with the starting mobile phase.
-
Sample Preparation: Dissolve the semi-purified solid in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.
-
Injection and Elution: Inject the sample and elute using a gradient optimized from analytical HPLC runs (e.g., a linear gradient of acetonitrile in water, both with 0.1% formic acid).
-
Peak Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 350 nm) and collect the peak corresponding to the retention time of avicularin.
-
Final Step: Combine the collected peak fractions, evaporate the organic solvent, and lyophilize the remaining aqueous solution to obtain pure avicularin as a pale yellow powder[10][11].
Structural Elucidation and Purity Assessment
-
Rationale: A combination of chromatographic and spectroscopic methods is essential to confirm the identity and purity of the isolated compound, providing a self-validating system.
Analytical High-Performance Liquid Chromatography (HPLC)
This technique is used to assess the purity of the final product and quantify its concentration against a standard curve[12][13][14].
| Parameter | Condition |
| Instrument | HPLC System with DAD/PDA Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 15% B, linear to 50% B over 25 min, then wash and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm or 350 nm |
| Injection Volume | 10 µL |
| Purity is determined by integrating the peak area of avicularin as a percentage of the total peak area in the chromatogram. |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the isolated compound, confirming its identity[15][16].
-
Expected Ions (ESI-MS):
-
Positive Mode [M+H]⁺: m/z 435.1
-
Negative Mode [M-H]⁻: m/z 433.1
-
Fragmentation: A characteristic fragment at m/z 301 corresponds to the quercetin aglycone after the loss of the arabinofuranosyl moiety (132 Da)[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation, confirming the identity of the quercetin backbone, the arabinose sugar, and their linkage point[19][20]. The spectrum should be compared with published data for avicularin.
Data Summary: Typical Yield and Purity
| Stage | Starting Mass | Yield Mass | Yield (%) | Purity (by HPLC) |
| Crude Ethanolic Extract | 1000 g | ~120 g | 12% | < 5% |
| Ethyl Acetate Fraction | 120 g | ~15 g | 12.5% | ~20-30% |
| Post-Silica Column | 15 g | ~1.2 g | 8% | ~85-95% |
| Post-Preparative HPLC | 1.2 g | ~0.8 g | 66.7% | > 98% |
| Note: Yields are illustrative and can vary based on plant material quality and extraction efficiency. |
Troubleshooting and Key Considerations
-
Low Yield: Ensure plant material is finely powdered and that extraction is exhaustive. Check solvent quality and partitioning efficiency.
-
Co-eluting Impurities: If silica chromatography provides poor separation, consider using Sephadex LH-20 with methanol as the mobile phase, which separates based on size and aromaticity. Adjust the HPLC gradient to be shallower to improve the resolution of closely eluting peaks.
-
Compound Degradation: Flavonoids can be sensitive to heat and light. Avoid excessive temperatures (>50°C) during solvent evaporation and protect extracts and purified compounds from light. Avicularin is hygroscopic; store the final product in a desiccator at 2-8°C[17][18].
-
Safety: Perform all extractions and solvent handling in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
Patel, K., & Patel, D. K. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Current Cancer Therapy Reviews, 18(1), 41-50. Retrieved from [Link]
-
Sitorus, P., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Retrieved from [Link]
-
LookChem. (n.d.). CAS 572-30-5, AVICULARIN. Retrieved from [Link]
-
ChemBK. (n.d.). avicularin. Retrieved from [Link]
-
ResearchGate. (n.d.). The flavonoids from Polygonum aviculare. Retrieved from [Link]
-
Unal, O. (2025). Biological Activities of Polygonum aviculare Ethanol Extract. European Journal of Medical and Biological Sciences, 5(2). Retrieved from [Link]
-
Wu, L., et al. (2021). Eco-friendly and high-efficient extraction of natural antioxidants from Polygonum aviculare leaves using tailor-made deep eutectic solvents as extractants. ResearchGate. Retrieved from [Link]
-
Hsu, C. Y. (2006). Antioxidant activity of extract from Polygonum aviculare L. Biological research, 39(2), 281-288. Retrieved from [Link]
-
European Medicines Agency. (2015). Assessment report on Polygonum aviculare L., herba. Retrieved from [Link]
-
Journal of Chemistry of Goods and Traditional Medicine. (n.d.). Study of the component of flavonoids in the plant Polygonum aviculare L. Retrieved from [Link]
-
INCIDecoder. (n.d.). Polygonum Aviculare Extract. Retrieved from [Link]
-
Shin, H., et al. (2016). Identification of Antioxidative Constituents from Polygonum aviculare using LC-MS Coupled with DPPH Assay. Natural Product Sciences, 22(1), 64-69. Retrieved from [Link]
-
Sci-Hub. (2021). Eco-friendly and high-efficient extraction of natural antioxidants from Polygonum aviculare leaves using tailor-made deep eutectic solvents as extractants. Retrieved from [Link]
-
Xu, L. X., et al. (2015). UPLC-MS/MS method for determination of avicularin in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 975, 52-57. Retrieved from [Link]
-
Jang, C. H., et al. (2024). Hydroethanolic Extract of Polygonum aviculare L. Mediates the Anti-Inflammatory Activity in RAW 264.7 Murine Macrophages Through Induction of Heme Oxygenase-1 and Inhibition of Inducible Nitric Oxide Synthase. Plants, 13(23), 3314. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavonoid composition of the herb Polygonum aviculare. Retrieved from [Link]
-
ResearchGate. (n.d.). Polygonum aviculare L. and its active compounds, quercitrin hydrate, caffeic acid, and rutin, activate the Wnt/β-catenin pathway and induce cutaneous wound healing. Retrieved from [Link]
-
Thongekkaew, J., et al. (2021). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 26(15), 4488. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra (500 MHz) of avicularin (blue) and guaiaverin (red) in DMSO-d6. Retrieved from [Link]
-
Al-Khafaji, M. S., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 569. Retrieved from [Link]
-
ResearchGate. (2018). NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Retrieved from [Link]
-
Clardy, J., & Linington, R. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Natural product reports, 28(5), 862-892. Retrieved from [Link]
-
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
-
Open Access Pub. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science & Engineering Journal, 16(1). Retrieved from [Link]
-
Emwas, A. H., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites, 12(5), 384. Retrieved from [Link]
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- 2. Avicularin | ERK | TargetMol [targetmol.com]
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Application Note: Unambiguous Structure Elucidation of Avicularin using a Suite of 1D and 2D NMR Techniques
Abstract
This application note provides a detailed, field-proven guide for the complete structure elucidation of avicularin (quercetin-3-O-α-L-arabinofuranoside), a bioactive flavonoid glycoside with significant interest in the pharmaceutical and nutraceutical industries. We present a systematic workflow leveraging a comprehensive suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical approach.
Introduction: The Significance of Avicularin
Avicularin, chemically known as quercetin-3-O-α-L-arabinofuranoside, is a naturally occurring flavonoid found in various plant species, including Polygonum aviculare, Rhododendron species, and Juglans regia. It has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-allergic, and anti-tumor properties[1]. The precise structural characterization of avicularin is paramount for understanding its structure-activity relationships, ensuring quality control of botanical extracts, and guiding synthetic derivatization efforts in drug discovery. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing unambiguous insights into the molecular framework, the nature of the sugar moiety, and the stereochemistry of the glycosidic linkage[2].
This application note will detail the use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) to unequivocally confirm the structure of avicularin.
The NMR Strategy: A Logic-Driven Workflow
The structural elucidation of a flavonoid glycoside like avicularin is a puzzle with three main pieces: the aglycone (the non-sugar part, in this case, quercetin), the sugar moiety (arabinofuranose), and the connection between them (the glycosidic bond). Our NMR strategy is designed to solve each part of this puzzle systematically.
Figure 1: Logical workflow for the NMR-based structure elucidation of avicularin.
Experimental Protocols
Sample Preparation
For optimal results, high-purity avicularin is required.
-
Dissolution: Accurately weigh 5-10 mg of purified avicularin and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar flavonoid glycosides.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small, tightly packed cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the active volume of the NMR coil.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following are typical acquisition parameters for a Bruker Avance spectrometer.
| Experiment | Bruker Pulse Program | Key Parameters & Rationale |
| ¹H NMR | zg30 | Spectral Width (SW): ~16 ppm (to include all aromatic, sugar, and exchangeable protons). Relaxation Delay (d1): 2-5 s (to allow for full magnetization recovery). Number of Scans (ns): 16-64 (sufficient for good signal-to-noise on a few milligrams of sample). |
| ¹³C NMR | zgpg30 | SW: ~220 ppm. d1: 2 s. ns: ≥1024 (¹³C is an insensitive nucleus, requiring more scans). Proton decoupling is used to simplify the spectrum to singlets. |
| COSY | cosygpqf | SW (F1 & F2): Same as ¹H NMR. Gradient-selected DQF-COSY provides cleaner spectra by suppressing large singlet signals. Used to identify proton-proton coupling networks. |
| HSQC | hsqcedetgpsisp2.2 | SW (F2 - ¹H): ~16 ppm. SW (F1 - ¹³C): ~180 ppm. Phase-edited HSQC allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing valuable multiplicity information. |
| HMBC | hmbcgplpndqf | SW (F2 - ¹H): ~16 ppm. SW (F1 - ¹³C): ~220 ppm. Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (d6 = 62.5 ms). This value is a good compromise for detecting 2- and 3-bond correlations in flavonoids[3]. |
| NOESY | noesygpph | Mixing Time (d8): 500-800 ms. This allows for the build-up of Nuclear Overhauser Effects between spatially close protons, which is crucial for determining the stereochemistry of the glycosidic bond. |
Spectral Data Interpretation: A Step-by-Step Elucidation
¹H and ¹³C NMR: The Initial Fingerprint
The 1D spectra provide the fundamental building blocks for the structure. The ¹H NMR spectrum of avicularin shows characteristic signals for the quercetin aglycone (A- and B-ring protons) and the arabinofuranose moiety. The ¹³C NMR spectrum confirms the presence of 20 carbons, as expected for avicularin (C₂₀H₁₈O₁₁).
Table 1: Assigned ¹H and ¹³C NMR Data for Avicularin in DMSO-d₆ (500 MHz)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key Correlations (COSY, HMBC) |
| Quercetin Aglycone | |||
| 2 | 156.2 | - | - |
| 3 | 133.5 | - | - |
| 4 | 177.6 | - | - |
| 5 | 161.3 | 12.62, s | HMBC to C-4, C-6, C-10 |
| 6 | 98.8 | 6.20, d (2.0) | COSY with H-8; HMBC to C-5, C-7, C-8, C-10 |
| 7 | 164.4 | - | - |
| 8 | 93.7 | 6.41, d (2.0) | COSY with H-6; HMBC to C-6, C-7, C-9, C-10 |
| 9 | 156.4 | - | - |
| 10 | 104.1 | - | - |
| 1' | 121.2 | - | - |
| 2' | 115.3 | 7.68, d (2.2) | COSY with H-6'; HMBC to C-2, C-4', C-6' |
| 3' | 144.9 | - | - |
| 4' | 148.5 | - | - |
| 5' | 116.1 | 6.89, d (8.5) | COSY with H-6'; HMBC to C-1', C-3', C-4' |
| 6' | 121.7 | 7.55, dd (8.5, 2.2) | COSY with H-2', H-5'; HMBC to C-2, C-2', C-4' |
| Arabinofuranose Moiety | |||
| 1'' | 108.1 | 5.48, d (1.5) | HMBC to C-3 |
| 2'' | 81.9 | 4.55, m | COSY with H-1'', H-3'' |
| 3'' | 76.5 | 4.05, m | COSY with H-2'', H-4'' |
| 4'' | 86.5 | 3.85, m | COSY with H-3'', H-5''a, H-5''b |
| 5''a | 60.9 | 3.60, m | COSY with H-4'', H-5''b |
| 5''b | 60.9 | 3.50, m | COSY with H-4'', H-5''a |
(Data compiled and cross-referenced from available literature[4][5][6])
COSY: Mapping the Proton Networks
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
-
A-Ring: A clear correlation between H-6 (δ 6.20) and H-8 (δ 6.41) confirms their meta-coupling on the A-ring of the quercetin moiety.
-
B-Ring: A strong correlation between the ortho-coupled H-5' (δ 6.89) and H-6' (δ 7.55) is observed. H-6' also shows a weaker correlation to the meta-coupled H-2' (δ 7.68), establishing the AMX spin system of the B-ring.
-
Arabinose: A continuous correlation pathway can be traced from the anomeric proton H-1'' (δ 5.48) to H-2'', H-3'', H-4'', and finally to the two diastereotopic H-5'' protons, confirming the connectivity within the sugar ring.
Figure 2: Key ¹H-¹H COSY correlations in avicularin.
HSQC: Linking Protons to their Carbons
The HSQC spectrum is used to assign all protonated carbons by correlating each proton signal to the carbon it is directly attached to. For example, the proton at δ 6.20 (H-6) shows a cross-peak with the carbon at δ 98.8, definitively assigning this resonance to C-6. This process is repeated for all non-exchangeable protons to build a complete map of the protonated carbon skeleton.
HMBC: Assembling the Full Skeleton
The HMBC experiment is the cornerstone of the elucidation process, revealing long-range (2- and 3-bond) correlations between protons and carbons. This allows us to connect the individual spin systems identified by COSY and to place the quaternary carbons.
-
Aglycone Assembly: The proton H-6' (δ 7.55) shows correlations to C-2 (δ 156.2) and C-2' (δ 115.3), linking the B-ring to the C-ring of the flavonoid core. The characteristic downfield proton of the 5-OH group (δ 12.62) shows correlations to C-4, C-6, and C-10, confirming its position on the A-ring.
-
Glycosidic Linkage: The most critical correlation is observed between the anomeric proton of the arabinose unit, H-1'' (δ 5.48), and the C-3 carbon of the quercetin aglycone (δ 133.5). This ³JCH correlation unambiguously establishes that the sugar moiety is attached at the C-3 position.
Sources
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- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Avicularin in RAW 264.7 Macrophage Cells
Authored by: Senior Application Scientist, Gemini Labs
Introduction
The RAW 264.7 macrophage cell line, derived from a murine tumor, serves as a cornerstone model for studying inflammatory processes, immune responses, and the efficacy of novel therapeutic compounds.[1][2] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an acute inflammatory response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and various cytokines.[3][4][5] Avicularin (quercetin-3-α-L-arabinofuranoside), a flavonoid found in various plants, has demonstrated significant pharmacological properties, notably its anti-inflammatory effects.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Avicularin in LPS-stimulated RAW 264.7 cells. It outlines detailed protocols from basic cell culture to advanced molecular analysis, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Scientific Foundation: Mechanism of Avicularin Action
Understanding the molecular pathways targeted by Avicularin is critical for designing meaningful experiments. In the context of LPS-stimulated macrophages, the inflammatory response is largely driven by the activation of Toll-like receptor 4 (TLR4). This initiates downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Research demonstrates that Avicularin exerts its anti-inflammatory effects by intervening at key points in these pathways.[3][4][6] Specifically, Avicularin has been shown to significantly inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical component of the MAPK pathway.[3][6] Furthermore, it prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4][7] By inhibiting IκBα degradation, Avicularin effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.[3][8]
The downstream consequences of this targeted inhibition are a marked reduction in the expression and release of key inflammatory mediators, including:
-
The enzymes responsible for their synthesis, inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .[3][9]
-
The pro-inflammatory cytokine Interleukin-1β (IL-1β) .[4][6]
Interestingly, studies indicate that Avicularin's inhibitory action is selective, as it has a negligible effect on the production of Tumor Necrosis Factor-alpha (TNF-α).[4][6] This selectivity is a key characteristic to verify in experimental work.
PART 1: Cell Culture and Experimental Setup
Protocol 1: Culturing and Maintenance of RAW 264.7 Cells
Rationale: Proper cell culture technique is paramount. RAW 264.7 cells are sensitive to their environment and can spontaneously activate if cultured at low density or handled improperly, leading to morphological changes (e.g., elongation) and altered experimental responses.[1][10] Maintaining a consistent, healthy, and non-activated cell population is the first step to reproducible data. These cells are typically detached using a cell scraper, as enzymatic digestion with trypsin can increase the risk of activation.[10]
Materials:
| Reagent | Recommended Source |
|---|---|
| RAW 264.7 Cell Line | ATCC (TIB-71) |
| DMEM, high glucose | Gibco / MilliporeSigma |
| Heat-Inactivated Fetal Bovine Serum (FBS) | Gibco / MilliporeSigma |
| Penicillin-Streptomycin (100X) | Gibco / MilliporeSigma |
| Phosphate-Buffered Saline (PBS), sterile | Corning / MilliporeSigma |
| Dimethyl sulfoxide (DMSO), cell culture grade | MilliporeSigma |
Complete Growth Medium:
-
DMEM with high glucose
-
10% Heat-Inactivated FBS
-
1% Penicillin-Streptomycin (100 U/mL Penicillin, 100 µg/mL Streptomycin)
Procedure:
-
Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[2] Discard the supernatant, gently resuspend the cell pellet in 10-15 mL of fresh medium, and transfer to a T75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Maintenance: Change the growth medium every 2-3 days.[2] Cells should appear round and adherent.[1]
-
Subculture (Passaging):
-
Passage cells when they reach 70-80% confluency to avoid spontaneous activation.
-
Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 3-5 mL of fresh medium to the flask.
-
Gently detach the adherent cells using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh, pre-warmed medium.
-
Note: Do not exceed 20 passages from the original thawed vial to maintain consistency, as high passage numbers can alter cell characteristics.[5]
-
Protocol 2: Determining Non-Toxic Working Concentrations of Avicularin (MTT Assay)
Rationale: Before assessing the anti-inflammatory activity of Avicularin, it is essential to determine the concentration range that is non-toxic to the RAW 264.7 cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12]
Procedure:
-
Standard Curve: Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) by diluting a stock solution in fresh culture medium.
-
Plate Setup: In a 96-well plate, add 50 µL of each standard and 50 µL of the collected cell culture supernatants in duplicate.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [13][14]4. Incubation: Incubate the plate for 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm. [15]6. Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the samples using the linear regression equation.
Expected Results:
| Treatment Group | Expected NO Production |
|---|---|
| Control (untreated cells) | Basal / Very Low |
| LPS only | High |
| LPS + Avicularin | Dose-dependent decrease |
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of a particular protein, such as a cytokine, in a complex sample like cell culture supernatant. This allows for the precise measurement of Avicularin's effect on IL-1β and TNF-α secretion.
Procedure (General): This protocol is a general guide. Always follow the specific instructions provided with your commercial ELISA kit. [16][17]1. Plate Coating: Coat a 96-well high-binding plate with the capture antibody overnight at 4°C. 2. Washing & Blocking: Wash the plate multiple times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours. 3. Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature. 4. Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. 5. Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (or other appropriate enzyme conjugate). Incubate for 30 minutes in the dark. 6. Substrate Addition: Wash the plate and add the substrate (e.g., TMB). A color will develop. 7. Stop Reaction: Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄). 8. Measurement: Read the absorbance at 450 nm. 9. Analysis: Calculate cytokine concentrations from the standard curve.
Expected Results:
| Treatment Group | IL-1β Secretion [6] | TNF-α Secretion [4] |
|---|---|---|
| Control (untreated cells) | Basal / Undetectable | Basal / Undetectable |
| LPS only | High | High |
| LPS + Avicularin | Dose-dependent decrease | No significant change |
Protocol 6: Analysis of Protein Expression (Western Blotting)
Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels within a cell lysate. This is crucial for confirming that Avicularin's inhibition of NO and PGE2 production is due to a decrease in the expression of their respective enzymes, iNOS and COX-2. [9]It is also the definitive method for demonstrating Avicularin's effect on the upstream signaling molecules p-ERK and IκBα. [7][18] Procedure:
-
Cell Lysis & Protein Quantification: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (see table below) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level (e.g., p-ERK to total ERK).
Recommended Primary Antibodies:
| Target Protein | Significance | Expected Result with Avicularin |
|---|---|---|
| iNOS | Enzyme for NO synthesis | Decreased expression |
| COX-2 | Enzyme for PGE2 synthesis | Decreased expression |
| Phospho-ERK | Active form of ERK (MAPK pathway) | Decreased phosphorylation |
| Total ERK | Loading control for p-ERK | No change |
| IκBα | NF-κB inhibitory protein | Reduced degradation (higher levels) |
| β-actin / GAPDH | Housekeeping loading control | No change |
References
-
Vo, V. A., Lee, J. W., Chang, J. E., Kim, J. Y., Kim, N. H., Lee, H. J., Kim, S. S., Chun, W., & Kwon, Y. S. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532–537. [Link]
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National Center for Biotechnology Information. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. PubMed Central. [Link]
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Korea Science. (n.d.). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics. [Link]
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Vo, V. A., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics. [Link]
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Unchainet. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Unchainet. [Link]
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Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. McMaster University. [Link]
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protocols.io. (2024). Cell culture of RAW264.7 cells. protocols.io. [Link]
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Granger, D. L., Taintor, R. R., Boockvar, K. S., & Hibbs, J. B., Jr. (1996). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PubMed Central. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Wang, Z., et al. (2023). Avicularin alleviates osteoporosis-induced implant loosening by attenuating macrophage M1 polarization via its inhibitory effect on the activation of NF-κB. Biomedicine & Pharmacotherapy. [Link]
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ResearchGate. (n.d.). Avicularin significantly suppressed LPS-induced iNOS and COX-2... ResearchGate. [Link]
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ResearchGate. (2023). Avicularin alleviates osteoporosis-induced implant loosening by attenuating macrophage M1 polarization via its inhibitory effect on the activation of NF-κB. ResearchGate. [Link]
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protocols.io. (2019). Protocol Griess Test. protocols.io. [Link]
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Reddit. (2024). RAW 264.7 culture protocol and morphology. Reddit. [Link]
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ResearchGate. (n.d.). Avicularin suppressed LPS-induced IκB-a degration in RAW 264.7... ResearchGate. [Link]
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LIPID MAPS. (2006). THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. LIPID MAPS. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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ResearchGate. (n.d.). The MTT assay performed with a macrophage cell line (RAW 264.7). ResearchGate. [Link]
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ResearchGate. (n.d.). Cell viability determination using MTT assay. (A) RAW 264.7 Cells were... ResearchGate. [Link]
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Kim, C. S., et al. (2014). Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells. Biomolecules & Therapeutics. [Link]
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Lee, D. S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
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Lee, Y. G., et al. (2012). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-Based Complementary and Alternative Medicine. [Link]
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Lee, S. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Molecular Medicine Reports. [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]
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Dobrovolskaia, M. A. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]
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ResearchGate. (n.d.). Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]
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ResearchGate. (n.d.). Effect of FDK‐H on MAPK and NF‐κB pathway in RAW 264.7 cells. ResearchGate. [Link]
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Li, W., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget. [Link]
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ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
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Lee, D., et al. (2024). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. MDPI. [Link]
-
Chonpathompikunlert, P., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
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Application Notes and Protocols for Cell Viability Assay with Avicularin on Cancer Cell Lines
Introduction: The Therapeutic Potential of Avicularin in Oncology
Avicularin, a flavonoid glycoside (quercetin-3-α-L-arabinofuranoside), is a naturally occurring bioactive compound found in various plant species.[1] Emerging as a compound of significant interest in oncological research, avicularin has demonstrated potent anti-cancer properties across a spectrum of cancer cell lines.[1][2] Its therapeutic potential lies in its ability to selectively induce apoptosis (programmed cell death) in cancer cells while exhibiting minimal cytotoxicity to normal cells.[3][4] This selectivity is a critical attribute for any potential chemotherapeutic agent, aiming to maximize efficacy against malignant cells while minimizing off-target effects and patient side effects.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of avicularin in cell viability assays. It provides a detailed rationale for experimental design, step-by-step protocols, and insights into the interpretation of results, grounded in the current scientific understanding of avicularin's mechanism of action.
Mechanism of Action: How Avicularin Induces Cancer Cell Death
Avicularin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and modulating key cellular signaling pathways that govern cell survival, proliferation, and metastasis.
Induction of Apoptosis: Avicularin has been shown to trigger the intrinsic pathway of apoptosis.[2] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[3][4]
Modulation of Signaling Pathways: The anti-neoplastic activity of avicularin is intrinsically linked to its ability to interfere with critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: In several cancer types, including hepatocellular carcinoma, avicularin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[6] By suppressing NF-κB, avicularin can effectively arrest the cell cycle and promote apoptosis.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7][8] Avicularin has been demonstrated to suppress the MEK/ERK signaling axis within the MAPK pathway in cutaneous squamous cell carcinoma, contributing to the induction of apoptosis.[5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell survival and proliferation signaling.[9][10] While direct modulation by avicularin is still under investigation in many cancer types, its parent compound, quercetin, is a known inhibitor of this pathway, suggesting a potential mechanism for avicularin's action.[9]
The intricate interplay of these mechanisms underscores the potential of avicularin as a versatile anti-cancer agent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of avicularin on cancer cell viability.
Caption: Workflow for Avicularin Cell Viability Assay.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; PANC-1 for pancreatic cancer; PC-3 for prostate cancer; A549 for non-small cell lung cancer; Huh7 for hepatocellular carcinoma; WiDr for colorectal cancer; SCC13 for cutaneous squamous cell carcinoma).
-
Normal Cell Line (Control): A non-cancerous cell line (e.g., MCF-10A for breast, BEAS-2B for bronchial epithelium) to assess selectivity.
-
Avicularin: High purity (>98%) avicularin powder.
-
Cell Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.
-
96-well flat-bottom cell culture plates.
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes.
-
Humidified incubator: 37°C, 5% CO2.
-
Microplate reader (spectrophotometer).
Experimental Protocols
Protocol 1: Preparation of Avicularin Stock and Working Solutions
Rationale: Accurate and consistent preparation of the test compound is fundamental to the reproducibility of the assay. DMSO is a common solvent for dissolving hydrophobic compounds like avicularin for in vitro studies. A high-concentration stock solution allows for minimal solvent carryover into the cell culture medium.
-
Stock Solution (100 mM): Dissolve the required amount of avicularin powder in cell culture grade DMSO to achieve a final concentration of 100 mM. Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of working solutions by serially diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the highest concentration of avicularin treatment should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Culture and Seeding
Rationale: Maintaining healthy, logarithmically growing cells is crucial for obtaining reliable and consistent results. The seeding density should be optimized to ensure that cells are in an exponential growth phase throughout the experiment and do not become confluent, which can affect their metabolic activity and response to treatment.
-
Cell Maintenance: Culture the cancer and normal cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly upon reaching 70-80% confluency.
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).
-
Seed the cells into the inner 60 wells of a 96-well plate to minimize edge effects. Add 100 µL of sterile PBS to the outer wells.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Protocol 3: Avicularin Treatment and Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of avicularin (e.g., 0, 10, 20, 40, 80, 160, 320 µM) to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the highest avicularin concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each concentration of avicularin using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is the concentration of avicularin that inhibits cell growth by 50%.
-
Plot the percentage of cell viability against the logarithm of the avicularin concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Expected Results and Discussion
Treatment of cancer cell lines with avicularin is expected to result in a dose- and time-dependent decrease in cell viability. The IC50 values will vary depending on the cancer cell line's sensitivity to the compound.
Illustrative IC50 Values of Avicularin on Various Cancer Cell Lines
The following table summarizes representative IC50 values of avicularin reported in the literature, showcasing its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~15 (at 24h) | [3] |
| H1703 | Non-Small Cell Lung Cancer | ~10 (at 24h) | [3] |
| Huh7 | Hepatocellular Carcinoma | ~100 µg/mL (at 48h) | [2] |
| WiDr | Colorectal Cancer | 521.14 µg/mL | [11] |
| SCC13 | Cutaneous Squamous Cell Carcinoma | Dose-dependent inhibition observed | [5] |
Discussion of Results:
The variation in IC50 values across different cancer cell lines highlights the importance of cell-specific responses to avicularin. For instance, non-small cell lung cancer cell lines appear to be more sensitive to avicularin compared to the colorectal cancer cell line WiDr.[3][11] This differential sensitivity could be attributed to variations in the expression levels of the molecular targets of avicularin or differences in the activation status of the signaling pathways it modulates in these cells.
A key aspect of a promising anti-cancer agent is its selectivity. It is anticipated that the IC50 value for a normal, non-cancerous cell line will be significantly higher than that for the cancer cell lines, indicating a favorable therapeutic window. For example, avicularin has been shown to exhibit minimal cytotoxicity toward normal bronchial epithelial cells.[3][4]
The observed reduction in cell viability is a direct consequence of the molecular mechanisms discussed earlier. The induction of apoptosis via the intrinsic pathway, coupled with the inhibition of pro-survival signaling pathways like NF-κB and MAPK, culminates in the demise of the cancer cells. Further mechanistic studies, such as Western blotting for apoptosis-related proteins (Bax, Bcl-2, cleaved caspases) and key signaling molecules (p-ERK, p-p65), can be performed to corroborate the findings from the cell viability assay and provide a deeper understanding of avicularin's mode of action in the specific cancer cell line under investigation.
Visualizing the Signaling Pathways
The diagram below depicts the key signaling pathways modulated by avicularin, leading to the induction of apoptosis in cancer cells.
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Application Notes and Protocols for In Vivo Efficacy and Mechanism of Action Studies of Avicularin in Murine Models
For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of Avicularin.
Introduction: Unveiling the Therapeutic Promise of Avicularin
Avicularin (quercetin-3-α-L-arabinofuranoside) is a naturally occurring flavonoid glycoside found in various medicinal plants, including Polygonum aviculare and Rhododendron aureum.[1] A growing body of preclinical evidence highlights its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[2][3] These therapeutic effects are attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of numerous diseases.[4][5] This document provides a comprehensive guide for designing and executing in vivo studies in mice to evaluate the efficacy and elucidate the mechanism of action of Avicularin. The protocols herein are synthesized from peer-reviewed literature and established best practices, offering a robust framework for your research.
Section 1: Pre-clinical Rationale and Mechanistic Overview
Avicularin exerts its biological effects by targeting fundamental cellular processes. Understanding these mechanisms is critical for designing relevant in vivo studies and selecting appropriate pharmacodynamic endpoints.
Key Mechanistic Insights:
-
Anti-inflammatory Activity: Avicularin has been shown to significantly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7] This is achieved, in part, by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathways.[4][5]
-
Antioxidant Effects: The compound enhances the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), while reducing levels of oxidative stress markers such as Malondialdehyde (MDA).[7][8]
-
Anticancer Properties: In cancer models, Avicularin induces apoptosis (programmed cell death) by modulating the expression of Bax and Bcl-2 proteins.[9][10] It can also arrest the cell cycle and inhibit cell migration and invasion.[7][9]
-
Neuroprotection: Studies have demonstrated Avicularin's ability to ameliorate neuroinflammation and oxidative stress in the brain, suggesting its potential in neurodegenerative disease models.[6]
The following diagram illustrates the key signaling pathways modulated by Avicularin, providing a basis for biomarker selection in your in vivo studies.
Caption: Key signaling pathways modulated by Avicularin.
Section 2: Essential Pre-clinical Study Design Parameters
A well-designed in vivo study is paramount for obtaining reproducible and translatable data. The following parameters are critical for consideration.
Animal Model Selection
The choice of mouse model is contingent on the therapeutic area of investigation.
-
For Anti-inflammatory Studies: Lipopolysaccharide (LPS)-induced acute inflammation models in BALB/c or C57BL/6 mice are standard.
-
For Anticancer Studies:
-
For Neuroprotection Studies: Lead (Pb)-induced neurotoxicity models in ICR mice have been successfully used to demonstrate Avicularin's effects.[6]
Avicularin Formulation and Dosing
Toxicity and Dosing Range: Avicularin exhibits a favorable safety profile. Acute oral toxicity studies have shown a maximum tolerated dose (MTD) greater than 5000 mg/kg in rats. Repeated oral doses of 25, 50, and 100 mg/kg for 28 days were found to be safe, with no significant alterations in hematological or biochemical parameters.[11]
Recommended Dosing for Efficacy Studies: Based on published literature, effective doses in mice typically range from 1.25 mg/kg to 100 mg/kg , administered orally (p.o.).[5][6][12]
| Study Type | Mouse Model | Avicularin Dose Range (mg/kg, p.o.) | Reference |
| Neuroprotection | ICR Mice | 25, 50 | [6] |
| Anti-depressant | CUMS model | 1.25, 2.5, 5.0 | [5] |
| Anti-cancer | Benzo(a)pyrene | Not specified in abstract | [7][8] |
| Hepatoprotection | ICR Mice | Not specified in abstract | [4][13] |
| Gestational Diabetes | Wistar Rats | 5, 10, 15 | [12] |
Formulation: Avicularin can be dissolved in 0.5% sodium carboxymethyl cellulose (CMC) for oral gavage administration.[12]
Pharmacokinetics
Section 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for two common in vivo models.
Protocol 1: Evaluation of Anti-inflammatory Activity in an LPS-induced Acute Lung Injury Model
This protocol is designed to assess Avicularin's ability to mitigate acute inflammation.
Experimental Workflow:
Caption: Experimental workflow for LPS-induced acute lung injury model.
Step-by-Step Methodology:
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (0.5% CMC)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Avicularin (Low Dose, e.g., 25 mg/kg)
-
Group 4: LPS + Avicularin (High Dose, e.g., 50 mg/kg)
-
Group 5: LPS + Dexamethasone (Positive Control, e.g., 5 mg/kg)
-
-
Treatment: Administer Avicularin, vehicle, or Dexamethasone orally (p.o.) once daily for 7 consecutive days.
-
Induction of Injury: One hour after the final treatment, anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL sterile saline). The vehicle control group will receive saline only.
-
Sample Collection: At 6-24 hours post-LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving ice-cold PBS into the lungs. Centrifuge the BAL fluid (BALF) to pellet the cells.
-
Tissue Collection: Perfuse the lungs with saline and collect the right lung for histology and the left lung for biochemical analysis (snap-freeze in liquid nitrogen).
-
Endpoint Analysis:
-
BALF Analysis: Determine total and differential cell counts in the cell pellet. Measure total protein concentration in the supernatant as an indicator of lung permeability.
-
Histopathology: Fix the right lung in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung edema.
-
Biochemical Analysis: Homogenize the left lung tissue to measure levels of TNF-α, IL-1β, and IL-6 via ELISA. Assess oxidative stress by measuring MDA and SOD activity.
-
Mechanism of Action: Perform Western blot analysis on lung homogenates to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-ERK).
-
Protocol 2: Evaluation of Anticancer Activity in a Xenograft Mouse Model
This protocol outlines the use of a human tumor xenograft model to test Avicularin's in vivo anticancer efficacy.
Experimental Workflow:
Caption: Experimental workflow for a xenograft cancer model.
Step-by-Step Methodology:
-
Animals: Use 6-8 week old female athymic nude mice.
-
Cell Culture: Culture A549 human lung adenocarcinoma cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 100 µL volume of Matrigel/PBS mixture into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Avicularin (e.g., 50 mg/kg, p.o.)
-
Group 3: Positive Control (e.g., Cisplatin, i.p., according to a standard regimen)
-
-
Treatment: Administer treatments daily for a predefined period (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times a week. Observe animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or at the end of the study period.
-
Sample Collection and Analysis:
-
Excise tumors and record their final weight.
-
Divide each tumor: one half for formalin fixation and paraffin embedding, the other half for snap-freezing.
-
Histology/Immunohistochemistry (IHC): Perform H&E staining on tumor sections. Use IHC to assess cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay).
-
Biochemical Analysis: Homogenize the frozen tumor tissue to perform Western blot analysis for apoptotic markers (Bax, Bcl-2, cleaved Caspase-3) and key signaling proteins (e.g., NF-κB, COX-2).[9]
-
Section 4: Data Interpretation and Self-Validating Systems
Your experimental design should include internal controls to ensure data integrity.
-
Positive Controls: The inclusion of a known effective compound (e.g., Dexamethasone for inflammation, Cisplatin for cancer) validates the model's responsiveness and provides a benchmark for Avicularin's efficacy.
-
Vehicle Controls: This group is essential to demonstrate that the observed effects are due to Avicularin and not the delivery vehicle.
-
Correlative Endpoints: A robust study will show a logical connection between different endpoints. For example, a reduction in tumor volume should correlate with decreased Ki-67 staining and increased TUNEL-positive cells in the tumor tissue. Similarly, reduced inflammatory cytokines in BALF should correspond with decreased inflammatory cell infiltration in lung histology.
Conclusion
Avicularin is a promising phytoconstituent with a wide range of therapeutic potential. The protocols outlined in this document provide a comprehensive framework for conducting rigorous in vivo studies to validate its efficacy in mouse models of inflammation and cancer. By carefully selecting animal models, dose regimens, and relevant endpoints, researchers can generate high-quality, reproducible data to advance the development of Avicularin as a potential therapeutic agent.
References
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Li, S., et al. (2023). Avicularin Attenuated Lead-Induced Ferroptosis, Neuroinflammation, and Memory Impairment in Mice. International Journal of Molecular Sciences. Available at: [Link]
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Afrin, S., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Molecular and Cellular Toxicology. Available at: [Link]
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ResearchGate. (n.d.). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Available at: [Link]
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SID. (n.d.). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Available at: [Link]
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Wang, J., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Toxicology Research. Available at: [Link]
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Li, W., et al. (2018). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Oncology Letters. Available at: [Link]
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Zhang, L., et al. (2019). Avicularin Relieves Depressive-Like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice. Medical Science Monitor. Available at: [Link]
-
Kamal, M., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Wang, J., et al. (2023). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Avicularin As The Major Hypoglycemic Compound Isolated From Guava Leaves. Available at: [Link]
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Wang, Y., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Experimental and Therapeutic Medicine. Available at: [Link]
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Gupta, G. L., & Patil Samant, N. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Bentham Science Publishers. (n.d.). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Available at: [Link]
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Civilica. (2023). Acute and Sub-Acute Oral Toxicity Evaluation of Avicularin. Available at: [Link]
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Buqui, G. A., et al. (2015). Pharmacokinetic evaluation of avicularin using a model-based development approach. Planta Medica. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2023). Acute and sub-acute oral toxicity evaluation of avicularin. Available at: [Link]
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Semantic Scholar. (n.d.). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Available at: [Link]
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ResearchGate. (n.d.). Avicularin as a Promising Therapeutic Agent for Gestational Diabetes Mellitus: Modulation of Inflammatory, Oxidative Stress, and Apoptotic Pathways. Available at: [Link]
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Wikipedia. (n.d.). Avicularin. Available at: [Link]
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Wang, C., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor. Available at: [Link]
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DeepDyve. (2015). Pharmacokinetic Evaluation of Avicularin Using a Model-Based Development Approach. Available at: [Link]
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Application Notes & Protocols: Investigating the TLR4/MyD88/NF-κB Signaling Pathway Using Avicularin
Introduction: Unraveling Inflammatory Signaling with Avicularin
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. At the heart of many inflammatory processes lies the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a pattern recognition receptor, is famously activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a cascade that results in the production of pro-inflammatory cytokines.[1] This signaling is primarily mediated through the adaptor protein Myeloid differentiation primary response 88 (MyD88), which subsequently activates the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3] The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and IL-1β.[2][4]
Avicularin (quercetin-3-α-L-arabinofuranoside), a naturally occurring flavonoid, has garnered significant interest for its potent anti-inflammatory properties.[5] Emerging evidence suggests that Avicularin exerts its effects by modulating the NF-κB signaling pathway.[6][7] Studies have demonstrated its ability to inhibit the degradation of IκBα and suppress the production of various pro-inflammatory cytokines and enzymes, such as iNOS and COX-2, in LPS-stimulated macrophages.[7][8][9] This makes Avicularin a valuable pharmacological tool for researchers studying the intricacies of the TLR4/MyD88/NF-κB axis and a potential therapeutic candidate for inflammatory diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Avicularin to investigate the TLR4/MyD88/NF-κB signaling pathway. We will detail the essential protocols, from cell culture and stimulation to downstream analysis, while explaining the scientific rationale behind each step to ensure robust and reproducible results.
Core Concepts & Experimental Workflow
The overarching goal is to determine if and how Avicularin modulates the inflammatory response triggered by LPS. This is achieved by pre-treating cells with Avicularin before stimulating them with LPS. The experimental workflow is designed to assess key events in the signaling cascade and its downstream consequences.
Figure 1. A generalized experimental workflow for studying the effect of Avicularin on LPS-induced inflammation.
Part 1: Materials and Reagent Preparation
Avicularin Stock Solution
Avicularin is a pale yellow crystalline powder.[10] Its solubility is a critical factor for experimental success. It is soluble in DMSO, ethanol, and methanol.[10][11][12] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentrations.
Protocol for 100 mM Avicularin Stock Solution:
-
Molecular Weight (MW) of Avicularin: 434.35 g/mol .[12]
-
Calculation: To make a 100 mM stock, weigh out 4.34 mg of Avicularin.
-
Dissolution: Dissolve the 4.34 mg of Avicularin in 100 µL of high-purity DMSO.[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability, protected from light.[6]
Causality Insight: Using DMSO as a solvent allows for a high-concentration stock, minimizing the volume of solvent added to cell cultures, thereby reducing potential solvent-induced cytotoxicity. Aliquoting is crucial as flavonoids can be sensitive to degradation with multiple freeze-thaw cycles.
Cell Culture
The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying LPS-induced inflammation as it robustly expresses TLR4 and produces significant amounts of inflammatory mediators upon stimulation.[13][14]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13]
-
Subculturing: Passage cells when they reach 80-90% confluency. Do not allow them to become fully confluent as this can alter their responsiveness.
Part 2: Experimental Protocols
Cell Viability Assay (MTT Assay)
Rationale: Before assessing the anti-inflammatory effects of Avicularin, it is essential to determine its cytotoxic profile. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] This ensures that any observed reduction in inflammatory markers is due to the specific inhibitory action of Avicularin on the signaling pathway and not a result of cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of Avicularin (e.g., 10, 50, 100, 200, 300 µM). Include a "vehicle control" group treated with the same concentration of DMSO used in the highest Avicularin dose.
-
Incubation: Incubate for 24 hours (or the duration of your longest experimental endpoint).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background.[9]
LPS-Induced Inflammation Model
Rationale: This core protocol establishes the inflammatory model. Cells are pre-treated with non-toxic concentrations of Avicularin (determined from the MTT assay) before being challenged with LPS.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 6-well for Western blot/qRT-PCR, 96-well for ELISA) at a density that will result in ~80% confluency at the time of the experiment. Incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh serum-free or low-serum medium containing the desired concentrations of Avicularin or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS directly to the wells to a final concentration of 100-200 ng/mL.[14][16] Include the following controls:
-
Untreated Control: Cells with medium only.
-
LPS Control: Cells treated with LPS and vehicle.
-
Avicularin Control: Cells treated with the highest dose of Avicularin only.
-
-
Incubation: Incubate for the desired time period based on the endpoint being measured:
-
Harvesting: Collect cell culture supernatants for ELISA and/or lyse the cells for Western blot or qRT-PCR analysis.
Western Blot Analysis for Pathway Proteins
Rationale: Western blotting allows for the visualization and quantification of key proteins in the TLR4/MyD88/NF-κB pathway. This is crucial for determining if Avicularin affects the expression or phosphorylation (activation) status of proteins like p65 and the degradation of IκBα.[4]
Figure 2. Key stages of the Western blot protocol.
Step-by-Step Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level.
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Function in Pathway | Suggested Dilution | Source (Example) |
| TLR4 | LPS Receptor | 1:1000 | Santa Cruz, Abcam |
| MyD88 | Adaptor Protein | 1:1000 | Cell Signaling Tech. |
| Phospho-p65 | Active NF-κB subunit | 1:1000 | Cell Signaling Tech. |
| Total p65 | Total NF-κB subunit | 1:1000 | Novus Biologicals |
| IκBα | NF-κB Inhibitor | 1:1000 | Cell Signaling Tech. |
| β-actin | Loading Control | 1:1000 - 1:8000 | Proteintech[18] |
Note: Optimal antibody dilutions must be determined empirically by the end-user.
Quantitative Real-Time PCR (qRT-PCR)
Rationale: qRT-PCR is a highly sensitive method to measure changes in gene expression.[19] This protocol is used to quantify the mRNA levels of NF-κB target genes, such as TNF-α, IL-6, and IL-1β, to determine if Avicularin's inhibitory effects occur at the transcriptional level.[20]
Step-by-Step Protocol:
-
RNA Extraction: Following the experimental treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or spin-column-based kits).
-
RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and specific primers for the target genes and a housekeeping gene (e.g., β-actin or GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.[21] Normalize the expression of target genes to the housekeeping gene and then to the untreated control group.
Table 2: Example Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |
| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG | [22] |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA | [22] |
| IL-1β | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC | [22] |
| β-actin | CATTGCTGACAGGATGCAGAAGG | TGCTGGAAGGTGGACAGTGAGG | [22] |
Enzyme-Linked Immunosorbent Assay (ELISA)
Rationale: While qRT-PCR measures mRNA, ELISA quantifies the actual secreted protein levels of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[23][24] This provides a direct measure of the functional inflammatory output of the cells.
Step-by-Step Protocol:
-
Sample Collection: After the desired incubation period (typically 12-24 hours), collect the cell culture supernatants. Centrifuge to pellet any detached cells and use the clear supernatant for the assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used (e.g., from R&D Systems, Thermo Fisher Scientific, BioLegend). The general steps involve:
-
Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve generated using known concentrations of the recombinant cytokine.
NF-κB Luciferase Reporter Assay
Rationale: This assay provides a direct and quantitative measure of NF-κB transcriptional activity.[8] Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. When NF-κB translocates to the nucleus and binds these elements, it drives the expression of luciferase, which can be measured as light output.[7]
Step-by-Step Protocol:
-
Transfection: Co-transfect HEK293T or a similar easily transfectable cell line with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization).
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well opaque white plate.
-
Treatment: Pre-treat the cells with Avicularin, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Lysis and Assay: After 6-24 hours of stimulation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[1][27]
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control reporter's activity.
Part 3: Data Interpretation & Pathway Visualization
Successful investigation will demonstrate that pre-treatment with non-toxic doses of Avicularin leads to:
-
A dose-dependent reduction in the secretion of TNF-α, IL-6, and IL-1β (ELISA).
-
A corresponding decrease in the mRNA expression of Tnf-α, Il-6, and Il-1β (qRT-PCR).
-
Inhibition of LPS-induced phosphorylation of p65 and degradation of IκBα (Western Blot).
-
A reduction in LPS-induced NF-κB transcriptional activity (Luciferase Reporter Assay).
These results collectively build a strong case for Avicularin's mechanism of action through the TLR4/MyD88/NF-κB pathway.
Figure 3. The TLR4/MyD88/NF-κB signaling pathway and the putative inhibitory point of Avicularin.
Conclusion and Future Directions
This guide provides a robust framework for utilizing Avicularin as a tool to dissect the TLR4/MyD88/NF-κB signaling pathway. The described protocols, from initial cytotoxicity screening to detailed molecular analysis, offer a multi-faceted approach to confirm the compound's mechanism of action. By demonstrating expertise in experimental design and providing trustworthy, self-validating protocols, researchers can confidently generate high-quality data.
Future studies could explore the direct binding targets of Avicularin within the pathway, investigate its effects on upstream components like TLR4 dimerization or MyD88 recruitment, and extend these findings to in vivo models of inflammatory disease. Such research will further solidify the role of Avicularin as both a valuable research compound and a promising therapeutic lead.
References
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Bowdish Lab. (2012, July 11). NF-κB Luciferase Assay. Retrieved from [Link]
- Wang, Z., et al. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF‑κB/COX‑2/PPAR‑γ activities. Molecular Medicine Reports, 19(6), 5417-5423.
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JoVE. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Protocol). Retrieved from [Link]
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Bio-protocol. (n.d.). Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
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ResearchGate. (2019, January 30). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
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ResearchGate. (2016, August 31). How you stimulate RAW 264.7 macrophage? Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Retrieved from [Link]
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MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
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ResearchGate. (n.d.). Mouse primer sequences of TNF-α, IL-6, COX-2, KIM-1, BAX and GAPDH. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
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BMC Research Notes. (2025, August 30). Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes. Retrieved from [Link]
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OriGene Technologies. (n.d.). Tnf Mouse qPCR Primer Pair (NM_013693). Retrieved from [Link]
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Cells. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Retrieved from [Link]
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ResearchGate. (n.d.). Real-time RT-PCR. Induction of cytokines in Raw 264.7 macrophages by.... Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytokine Expression Profiling Service by Real-Time PCR Analysis or Microarray Analysis. Retrieved from [Link]
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Journal of Immunological Methods. (2002). Cytokine mRNA quantification by real-time PCR. Retrieved from [Link]
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bioRxiv. (n.d.). Table S1. List of qPCR primer sequences used in this study. Retrieved from [Link]
-
ResearchGate. (n.d.). Mouse primer sequences used for quantitative RT-PCR. Retrieved from [Link]
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Cytometry Part A. (n.d.). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Retrieved from [Link]
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Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
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Journal of Biomedical Materials Research. (2004). Quantification of Inflammatory Cellular Responses using Real-Time Polymerase Chain Reaction. Retrieved from [Link]
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GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]
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ResearchGate. (n.d.). TNF-α and IL-6 primer sequences used for RT-PCR. Retrieved from [Link]
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YouTube. (n.d.). Dot Language Graphviz Search Results. Retrieved from [Link]
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YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
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Application Note: Avicularin as a Potent Inducer of Apoptosis in A549 Non-Small Cell Lung Cancer Cells
Introduction: Targeting Apoptotic Pathways in Lung Cancer
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality globally, creating an urgent need for novel therapeutic strategies.[1][2][3] The A549 cell line, derived from human lung adenocarcinoma, serves as a cornerstone in vitro model for NSCLC research, exhibiting many characteristics of lung cancer cells found in patients.[4][5] A key strategy in cancer therapy is the targeted induction of apoptosis, or programmed cell death, a process often dysregulated in malignant cells.
Avicularin, a naturally occurring flavonoid glycoside (quercetin-3-α-L-arabinofuranoside), has emerged as a promising anti-cancer agent.[6][7] Studies have demonstrated its ability to selectively induce caspase-dependent apoptosis in NSCLC cells, including the A549 line, while exhibiting minimal cytotoxicity toward normal bronchial epithelial cells.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to investigate and validate the pro-apoptotic effects of Avicularin on A549 cells. We will delve into the molecular mechanisms, provide field-proven, step-by-step protocols for key validation assays, and offer insights into data interpretation.
Scientific Background: The Molecular Mechanism of Avicularin
Understanding the mechanism of action is critical for contextualizing experimental results. Avicularin's pro-apoptotic activity in NSCLC cells is not random but is orchestrated through specific signaling pathways.
Recent evidence points to a sophisticated post-transcriptional regulatory mechanism. Avicularin promotes the K48-linked polyubiquitination of Forkhead Box M1 (FOXM1), a key transcription factor often overexpressed in cancer that drives proliferation and inhibits apoptosis.[1] It achieves this by disrupting the interaction between FOXM1 and its deubiquitinase, USP7.[1][2] This targeted disruption leads to the proteasomal degradation of FOXM1, which in turn enhances apoptotic signaling.[1]
The degradation of FOXM1 has significant downstream consequences, most notably the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[6] Avicularin treatment leads to:
-
Downregulation of Anti-Apoptotic Proteins: A marked decrease in the expression of Bcl-2 and Bcl-xL.[1]
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of Bax.[6]
This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol.[8] This event initiates the caspase cascade, beginning with the activation of initiator caspase-9, which then cleaves and activates executioner caspase-3, ultimately leading to the systematic dismantling of the cell.[1][8] Other signaling routes, such as the inhibition of the PI3K/Akt and MEK/NF-κB survival pathways, have also been implicated in Avicularin's anticancer effects.[6][9][10]
Experimental Design & Workflow
Core Protocols
Protocol 1: A549 Cell Culture and Maintenance
Rationale: Establishing and maintaining healthy, consistent A549 cultures is the foundation for reproducible data. Cells should be kept in a state of exponential growth and not be allowed to exceed 90% confluency to avoid contact inhibition-induced changes in cell physiology.[4]
-
Materials:
-
A549 cell line (e.g., ATCC® CCL-185™)
-
Culture Medium: F-12K Medium (e.g., ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 culture flasks, 96-well and 6-well culture plates
-
-
Procedure:
-
Complete Growth Medium: Prepare by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Frozen Cells: Quickly thaw a cryovial of A549 cells in a 37°C water bath.[11] Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 150 x g for 5 minutes.[5] Resuspend the pellet in fresh medium and seed into a T-75 flask.
-
Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.[12]
-
Sub-culturing (Passaging):
-
Perform when cells reach 80-90% confluency (typically every 3-4 days).[12]
-
Aspirate the old medium and wash the cell monolayer once with 5 mL of PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[4]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the pellet and seed new flasks at a ratio of 1:4 to 1:8.[13] Maintain cell density between 6 x 10³ and 6 x 10⁴ cells/cm².[5]
-
-
Protocol 2: Determining Avicularin Cytotoxicity via MTT Assay
Rationale: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14] This colorimetric assay is essential for determining the half-maximal inhibitory concentration (IC50) of Avicularin, which informs the concentrations used in subsequent mechanistic experiments.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Avicularin in complete growth medium. Remove the old medium from the wells and add 100 µL of the Avicularin dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for Avicularin) and a no-cell background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as: (Absorbance_Treated / Absorbance_Control) x 100%. Plot viability against Avicularin concentration to determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Seeding Density | 1 x 10⁴ cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the assay endpoint.[16] |
| Avicularin Conc. | 0, 5, 10, 15, 25, 50, 100 µM | A wide range is needed to accurately determine the dose-response curve.[1] |
| Incubation Time | 24, 48, 72 hours | Assesses both dose- and time-dependent effects on cell viability. |
| MTT Incubation | 2-4 hours in serum-free media | Serum can interfere with MTT reduction; this duration is optimal for formazan crystal formation.[15] |
Protocol 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining
Rationale: This is the gold standard for specifically identifying and quantifying apoptotic cells. During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane leaflet, where it is bound by fluorescently-labeled Annexin V.[19][20] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21]
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seeding and Treatment: Seed A549 cells in 6-well plates (e.g., 3 x 10⁵ cells/well) and allow them to attach overnight.[22] Treat cells with Avicularin at selected concentrations (e.g., IC25, IC50) for 24 hours. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS.
-
Detach the adherent cells using a non-enzymatic method like an EDTA solution or gentle cell scraping to preserve membrane integrity. Avoid harsh trypsinization.[20]
-
Combine the detached cells with the cells collected from the medium.
-
-
Staining:
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.[21]
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100-500 µL of 1X Binding Buffer.[21]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.[21]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Interpretation:
-
Protocol 4: Mechanistic Analysis via Western Blotting
Rationale: Western blotting allows for the detection of changes in the expression levels of key apoptosis-regulating proteins. Analyzing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 provides a strong indicator of mitochondrial-mediated apoptosis.[24] Detecting cleaved (activated) forms of caspase-9 and -3 confirms the activation of the caspase cascade.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Treat A549 cells in 6-well plates as described previously. After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.[24]
-
Protocol 5: Caspase-3 and Caspase-9 Activity Assays
Rationale: While Western blotting shows the presence of cleaved caspases, a direct activity assay quantifies their enzymatic function. These assays use specific peptide substrates (LEHD for caspase-9, DEVD for caspase-3) linked to a colorimetric (pNA) or fluorometric (e.g., AMC) reporter.[25]
-
Materials:
-
Colorimetric or Fluorometric Caspase-3 and Caspase-9 Assay Kits
-
-
Procedure (General):
-
Cell Lysis: Treat and harvest A549 cells as previously described. Lyse the cells using the lysis buffer provided in the kit.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the specific caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (e.g., at 405 nm for pNA) or fluorescence using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase activity compared to the untreated control after normalizing to protein concentration.[25]
-
Data Interpretation & Expected Outcomes
A successful investigation will yield a cohesive set of data that validates the pro-apoptotic activity of Avicularin.
| Assay | Expected Outcome with Avicularin Treatment | Interpretation |
| MTT Assay | Dose- and time-dependent decrease in cell viability. | Avicularin is cytotoxic to A549 cells. |
| Annexin V/PI | Significant increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) cell populations. | The observed cell death is primarily due to apoptosis, not necrosis. |
| Western Blot | Increased Bax expression, decreased Bcl-2 expression (↑ Bax/Bcl-2 ratio). Increased levels of cleaved caspase-9 and cleaved caspase-3. | Avicularin triggers the intrinsic (mitochondrial) apoptotic pathway and activates the caspase cascade.[24][26][27] |
| Caspase Activity | Dose-dependent increase in the enzymatic activity of caspase-9 and caspase-3. | Confirms the functional activation of initiator and executioner caspases. |
Conclusion
This application note provides a robust framework for investigating Avicularin as a pro-apoptotic agent in A549 lung cancer cells. The detailed protocols, rooted in established scientific principles, guide the user from initial cytotoxicity screening to in-depth mechanistic analysis. The data collectively suggest that Avicularin acts through a sophisticated mechanism involving the targeted degradation of FOXM1, modulation of the Bcl-2 protein family, and subsequent activation of the caspase cascade.[1] These characteristics highlight Avicularin's potential not only as a valuable tool for cancer research but also as a candidate for further therapeutic development, potentially in combination with existing therapies to enhance anti-tumor effects.[1][2]
References
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Retrieved from [Link]
-
UCSC. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]
-
Spandidos Publications. (n.d.). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Retrieved from [Link]
-
PubMed. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Retrieved from [Link]
-
PubMed. (1997). Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Retrieved from [Link]
-
University of Pennsylvania. (2010). SOP: Propagation of A549 Human Lung Carcinoma Epithelial Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG.... Retrieved from [Link]
-
PubMed. (n.d.). Avicularin Ameliorates Human Hepatocellular Carcinoma via the Regulation of NF‑κB/COX‑2/PPAR‑γ Activities. Retrieved from [Link]
-
PubMed. (n.d.). Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Retrieved from [Link]
-
Creative Bioarray. (n.d.). A549 Cell Line User Guide. Retrieved from [Link]
-
Springer. (n.d.). Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bax and Bcl 2 proteins in cardiac tissues.... Retrieved from [Link]
-
PubMed. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Retrieved from [Link]
-
PubMed. (2019). Icariin induces apoptosis of human lung adenocarcinoma cells by activating the mitochondrial apoptotic pathway. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Caspase-9 Activity Assay Kit. Retrieved from [Link]
-
Spandidos Publications. (2017). Effect of hyperoside on the apoptosis of A549 human non-small cell lung cancer cells and the underlying mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of apoptosis in A549 cells by DAPI staining. Retrieved from [Link]
-
PubMed. (n.d.). Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells. Retrieved from [Link]
-
Translational Cancer Research. (2022). Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Annona muricata leaves induced apoptosis in A549 cells through mitochondrial-mediated pathway and involvement of NF-κB. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of AG on PI3K/Akt and MAPKs signaling pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2015). Apoptotic effect of cordycepin on A549 human lung cancer cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells. Retrieved from [Link]
-
PubMed. (n.d.). Baicalein increases cisplatin sensitivity of A549 lung adenocarcinoma cells via PI3K/Akt/NF-κB pathway. Retrieved from [Link]
Sources
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- 2. Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. A549 Cell Subculture Protocol [a549.com]
- 5. atcc.org [atcc.org]
- 6. Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 24. researchgate.net [researchgate.net]
- 25. bosterbio.com [bosterbio.com]
- 26. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Avicularin Solubility for In Vitro Studies
Prepared by the Senior Application Scientist Team
Introduction: The Avicularin Solubility Challenge
Avicularin (Quercetin 3-O-α-L-arabinofuranoside) is a flavonoid glycoside with a growing body of research highlighting its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] As researchers increasingly explore its potential in various in vitro models, a significant and recurring technical hurdle emerges: its poor aqueous solubility.[1] This guide provides a comprehensive, troubleshooting-oriented framework for researchers, scientists, and drug development professionals to successfully prepare stable Avicularin solutions for reliable and reproducible experimental results. We will move beyond simple instructions to explain the causality behind these methods, ensuring a deeper understanding of the principles at play.
Section 1: Understanding Avicularin's Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of successful experimental design. Avicularin's structure, a quercetin backbone with a glycosidic linkage to an arabinofuranosyl residue, dictates its solubility behavior.[4]
| Property | Value | Source |
| CAS Number | 572-30-5 | [1][5][6][7] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [1][4][6][8] |
| Molecular Weight | ~434.4 g/mol | [1][4] |
| Appearance | Pale yellow crystalline powder | [9][10][11] |
| Stability | Reported as hygroscopic | [5][10][11] |
The key challenge for in vitro work is Avicularin's hydrophobicity, making it practically insoluble in aqueous buffers like Phosphate-Buffered Saline (PBS).[1] The following table summarizes its solubility in common laboratory solvents, which is critical for preparing a viable stock solution.
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO | 30 mg/mL | [1] | The most common and recommended solvent for primary stock solutions. |
| DMF | 50 mg/mL | [1][8] | Higher solubility than DMSO, but less commonly used in cell culture. |
| Ethanol | 5 mg/mL | [1] | Significantly lower solubility than DMSO. May be an option if DMSO is incompatible with the assay. |
| Methanol | Soluble (Slightly) | [9][10][11] | Often requires sonication or heating to fully dissolve. |
| PBS (pH 7.2) | Insoluble | [1] | Highlights the core problem for direct use in biological assays. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered when working with Avicularin in the lab.
Q1: My Avicularin won't dissolve in my cell culture medium. What is the correct first step?
Answer: Direct dissolution of Avicularin in aqueous media is not feasible due to its hydrophobic nature. The standard and essential first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
Expert Recommendation: Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications. It is a powerful polar aprotic solvent that can effectively solvate Avicularin at high concentrations. From this stock, you will perform serial dilutions into your final aqueous medium. For a detailed methodology, see Protocol 1 .
Q2: I made a DMSO stock, but a precipitate formed instantly when I added it to my culture medium. What's happening?
Answer: This phenomenon, often called "crashing out," occurs when the concentration of Avicularin in the final aqueous solution exceeds its maximum solubility limit.[12] The DMSO stock is rapidly diluted, and the water molecules in the medium cannot keep the hydrophobic Avicularin molecules in solution, causing them to aggregate and precipitate.
This is the most frequent point of failure. Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for immediate precipitation.
Self-Validating Solutions:
-
Reduce Final Concentration: The most direct solution. Determine the lowest effective concentration for your experiment through a dose-response curve to avoid solubility issues.
-
Optimize Dilution Method: Do not add the DMSO stock directly into the full volume of media. Pre-warm the media to 37°C and add the stock dropwise while vortexing or swirling to ensure rapid and even dispersion. See Protocol 2 for the recommended method.[12]
-
Manage Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically ≤0.5% .[3] Crucially, always include a "vehicle control" in your experimental design (i.e., cells treated with the same final concentration of DMSO without Avicularin) to ensure that any observed effects are due to the compound and not the solvent.[12]
Q3: The solution was clear after preparation, but I see a fine precipitate after incubating it for several hours. Why?
Answer: Delayed precipitation is often caused by subtle changes in the media environment over time within the incubator.
-
pH and Temperature Shifts: The CO₂ environment in an incubator can slightly lower the pH of the medium, which may affect the solubility of pH-sensitive compounds.[12] While some flavonoids are more soluble at higher pH, they can also become less stable.[13][14]
-
Media Evaporation: Especially in multi-well plates, evaporation over long incubation periods can increase the effective concentration of all components, including Avicularin, pushing it past its solubility limit.[12]
-
Interaction with Media Components: Serum proteins and salts in the medium can interact with the compound over time, potentially leading to the formation of insoluble complexes.[15]
Preventative Measures:
-
Ensure your medium is correctly buffered for your incubator's CO₂ concentration.
-
Use culture plates with tight-fitting lids or sealing films to minimize evaporation during long-term experiments.
-
Before adding your compound, visually inspect your media for any pre-existing salt or protein precipitates that can occur from freeze-thaw cycles.[16]
Q4: My experiment requires a higher concentration of Avicularin than I can achieve. Are there advanced methods to improve solubility?
Answer: Yes, for applications requiring higher concentrations, more advanced formulation strategies can be explored. These methods are typically employed in later-stage drug development but are based on principles that can be adapted for research.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like Avicularin, forming an "inclusion complex" that is significantly more water-soluble.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[18]
Caption: Conceptual workflow for cyclodextrin complexation.
-
pH Adjustment: The solubility of many flavonoids increases at alkaline pH due to the deprotonation of phenolic hydroxyl groups.[14] However, this approach must be used with extreme caution, as high pH can also lead to the rapid degradation of the compound.[13] A pilot study to evaluate both solubility and stability across a range of physiologically acceptable pH values (e.g., 7.4 to 8.0) would be necessary before applying this to a larger experiment.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a Concentrated Avicularin Stock Solution (10 mM in DMSO)
This protocol provides a self-validating system for creating a reliable stock solution.
Materials:
-
Avicularin powder (MW: 434.4 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 434.4 g/mol * 1000 mg/g = 4.344 mg
-
-
Weighing: Carefully weigh out ~4.35 mg of Avicularin powder into a sterile tube. Record the exact weight.
-
Solubilization: Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 4.344 mg, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate the tube in a water bath until all particulate matter is dissolved.
-
Validation Check: Visually inspect the solution against a light source. It should be a clear, yellow solution with no visible crystals or sediment. If not fully dissolved, continue vortexing or sonicating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[15] Store at -20°C or -80°C, protected from light. A properly stored stock should be stable for several months.[9]
Protocol 2: Recommended Dilution Method for In Vitro Assays
This method minimizes the risk of precipitation when introducing the DMSO stock into your aqueous experimental medium.
Example: Preparing a 10 µM final concentration from a 10 mM stock.
-
Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 2 µL of the 10 mM Avicularin stock into 198 µL of pre-warmed medium.
-
This creates a 1:100 dilution, resulting in a 100 µM intermediate solution in 1% DMSO. Vortex immediately.
-
-
Final Dilution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture vessel.
-
This creates a 1:10 dilution, resulting in the final 10 µM concentration. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Mixing: Gently swirl or pipette the medium up and down to mix thoroughly.
-
Vehicle Control: Prepare a parallel control by adding the same volume of DMSO (without Avicularin) to an equivalent volume of medium. In this example, you would add 0.1% DMSO to the control wells.
By following these guidelines and understanding the chemical principles behind Avicularin's solubility, researchers can overcome a major technical barrier and generate high-quality, reproducible data in their in vitro studies.
References
-
Avicularin | C20H18O11 | CID 5490064 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cas 572-30-5, AVICULARIN. LookChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Avicularin | CAS:572-30-5. BioCrick. (n.d.). Retrieved January 15, 2026, from [Link]
-
avicularin. ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]
-
Avicularin. Wikipedia. (2023, May 24). Retrieved January 15, 2026, from [Link]
-
Natural Product Description|Avicularin. PUSH bio-technology. (n.d.). Retrieved January 15, 2026, from [Link]
-
Avicularin (guajavarin) | C20H18O11 | CID 12309864 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved January 15, 2026, from [Link]
-
Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. (2025). Retrieved January 15, 2026, from [Link]
-
Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Center for Biotechnology Information. (2022, May 25). Retrieved January 15, 2026, from [Link]
-
Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. National Center for Biotechnology Information. (n.d.). Retrieved January 15, 2026, from [Link]
-
Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification. MDPI. (2022, December 15). Retrieved January 15, 2026, from [Link]
-
Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. (2023, November 4). Retrieved January 15, 2026, from [Link]
-
Chemical and physical characterization, stability and antioxidant activity of avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex. Open Ukrainian Citation Index. (2025). Retrieved January 15, 2026, from [Link]
-
Avicularin – Knowledge and References. Taylor & Francis. (n.d.). Retrieved January 15, 2026, from [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024, April 9). Retrieved January 15, 2026, from [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. (2014, February 13). Retrieved January 15, 2026, from [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. (2016, June 8). Retrieved January 15, 2026, from [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Solubility of Flavonoids in Organic Solvents. Scite.ai. (2007). Retrieved January 15, 2026, from [Link]
-
The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods. MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: Naringenin and hesperetin. ResearchGate. (2019, March 1). Retrieved January 15, 2026, from [Link]
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Avicularin stability in different solvent systems
Welcome to the technical support guide for Avicularin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of Avicularin in common laboratory solvent systems. Here, we will address frequently encountered issues, provide troubleshooting strategies, and detail robust protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the handling and storage of Avicularin.
Q1: What is the best solvent to dissolve Avicularin for stock solutions? A: Avicularin, a pale yellow crystalline powder, is soluble in several organic solvents.[1][2] For high-concentration stock solutions (e.g., 30-50 mg/mL), Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices.[3] For applications where DMSO or DMF are not suitable, ethanol and methanol can be used, although the solubility is lower (approximately 5 mg/mL in ethanol).[2][3] Sonication may be required to fully dissolve the compound in these alcohols.[4]
Q2: How should I store my solid Avicularin powder? A: Solid Avicularin should be stored desiccated at -20°C for long-term stability, where it can be stable for at least four years.[5] Some suppliers also recommend storage at 2-8°C.[2][4] Given that the compound is hygroscopic (tends to absorb moisture from the air), keeping it in a tightly sealed container with a desiccant is critical to prevent degradation.[2][4]
Q3: What is the stability of Avicularin in a DMSO stock solution? A: While DMSO is an excellent solvent, Avicularin is not indefinitely stable in it. For optimal results, it is recommended to store DMSO stock solutions at -20°C and use them within one month.[5] To maintain the integrity of your stock, you should aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
Q4: Can I use aqueous buffers to dissolve Avicularin? A: Avicularin has very low solubility in water. Direct dissolution in aqueous buffers is generally not feasible. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer immediately before use. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect biological systems.
Section 2: Troubleshooting Guide for Stability Issues
This section addresses specific experimental problems that may arise due to Avicularin instability.
Q: My Avicularin solution has turned a darker yellow/brownish color. What happened and is it still usable? A: This color change is a strong indicator of oxidative degradation. Avicularin is a flavonoid, a class of compounds known to be susceptible to oxidation, particularly at the phenolic hydroxyl groups on their ring structures.[6][7] This process can be accelerated by exposure to air (oxygen), light, and elevated pH. The resulting oxidized products often have a different color.
-
Causality: The catechol (3',4'-dihydroxyphenyl) B-ring of Avicularin is particularly prone to oxidation, which can lead to the formation of quinone-type structures and further polymerization, resulting in discoloration.[6]
-
Recommendation: The solution is likely degraded and contains unknown quantities of byproducts. Its use is strongly discouraged as it will lead to inaccurate and non-reproducible results. To prevent this, purge your solvent with an inert gas (like nitrogen or argon) before dissolving the Avicularin and store the stock solution under an inert atmosphere.[3]
Q: My HPLC analysis of a stored Avicularin solution shows a new, earlier-eluting peak corresponding to Quercetin. Why? A: This is a classic sign of hydrolysis. Avicularin is a glycoside, specifically Quercetin-3-O-α-L-arabinofuranoside.[4][8] The bond linking the quercetin aglycone to the arabinose sugar is a glycosidic linkage, which can be cleaved under certain conditions.
-
Causality: The glycosidic bond is susceptible to hydrolysis, especially under acidic conditions, but it can also occur slowly in neutral or basic solutions over time.[9][10] This reaction breaks Avicularin into its two constituent parts: the quercetin aglycone and the arabinose sugar. Quercetin is less polar than Avicularin (due to the loss of the polar sugar moiety) and will therefore typically elute later, not earlier, in a standard reversed-phase HPLC setup. If you see an earlier peak, it could be a different degradation product or an artifact, but hydrolysis to quercetin is a very common pathway to check for.
-
Recommendation: To confirm hydrolysis, run a quercetin standard alongside your sample. To prevent this, ensure your solvents are neutral and of high purity. If working in acidic conditions is necessary, prepare the solution immediately before use and keep it on ice.
Q: I am seeing multiple unknown peaks in the chromatogram of my Avicularin sample. What could be the cause? A: The appearance of multiple unexpected peaks suggests significant degradation through several mechanisms.
-
Causality: Flavonoids have complex degradation profiles influenced by factors like pH, temperature, and light.[11][12][13] You are likely observing a combination of hydrolysis (producing quercetin), oxidation of both Avicularin and the resulting quercetin, and potentially photolytic degradation if the solution was exposed to light. Forced degradation studies show that a combination of stressors like acid, heat, and oxidation can produce a complex mixture of degradation products.[14][15]
-
Recommendation: Your sample integrity is compromised. You must prepare a fresh stock solution. Review your entire workflow:
Section 3: Technical Protocols
These protocols provide a validated framework for preparing, handling, and testing the stability of Avicularin.
Protocol 1: Preparation of Stable Avicularin Stock Solutions
This protocol describes the best practices for preparing a stable, concentrated stock solution.
-
Pre-analysis: Determine the required concentration and the appropriate solvent (DMSO for high concentration, ethanol/methanol for lower).
-
Weighing: Accurately weigh the required amount of solid Avicularin powder in a fume hood.
-
Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous grade solvent. To minimize oxidation, purge the solvent by bubbling argon or nitrogen gas through it for 5-10 minutes.
-
Dissolution: Add the purged solvent to the vial containing the Avicularin powder. If needed, vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
-
Aliquoting and Storage: Immediately dispense the solution into single-use aliquots in amber glass vials or cryotubes. Flush the headspace of each vial with inert gas before sealing.
-
Final Storage: Label the vials clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C in the dark.[5]
Protocol 2: General-Purpose Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method.[14][17]
-
Sample Preparation: Prepare a 1 mg/mL solution of Avicularin in methanol.
-
Control Sample: Keep one aliquot of the solution at -20°C in the dark. This is your time-zero, unstressed control.
-
Acid Hydrolysis: Mix 1 mL of the Avicularin solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, then neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the Avicularin solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the Avicularin solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours.
-
Thermal Degradation: Incubate a sealed vial of the Avicularin solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a clear vial of the Avicularin solution to a photostability chamber with a light source (e.g., 500 W/m²) for 24 hours.[15] Keep a parallel sample wrapped in foil as a dark control.
-
Analysis: Analyze all samples (including the control) by a suitable analytical method, such as RP-HPLC (see Protocol 3), to separate and identify the degradation products.
Protocol 3: Stability Assessment using RP-HPLC
This protocol provides a general method for quantifying Avicularin and detecting its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[18]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[18][19]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).[20]
-
Solvent B: Acetonitrile with 0.1% Formic Acid or 0.05% TFA.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 60% B
-
15-18 min: Linear gradient from 60% to 90% B
-
18-20 min: Hold at 90% B
-
20-22 min: Return to 10% B
-
22-27 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 258 nm and 359 nm, which are the λmax values for Avicularin.[3]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples and standards, diluting them in the initial mobile phase composition if necessary.
-
Inject the time-zero control to determine the initial peak area and retention time of pure Avicularin.
-
Inject the stressed samples. Compare the chromatograms to the control to identify new peaks (degradation products) and calculate the percentage loss of the parent Avicularin peak.
-
Section 4: Data Summary & Mechanistic Insights
This section summarizes stability data and provides visual aids for understanding degradation pathways and experimental workflows.
Table 1: Summary of Avicularin Stability in Common Solvents
| Solvent | Solubility | Recommended Storage | Common Degradation Pathways | Notes |
| DMSO | High (~30 mg/mL)[3] | -20°C, use within 1 month, aliquoted[5] | Oxidation | Excellent for high-concentration stocks. Hygroscopic; use anhydrous grade. |
| Ethanol | Moderate (~5 mg/mL)[3] | -20°C, prepare fresh for best results | Oxidation, Hydrolysis (if aqueous) | Often better tolerated in biological assays than DMSO. |
| Methanol | Moderate[1][2] | -20°C, prepare fresh for best results | Oxidation, Hydrolysis (if aqueous) | Similar to ethanol; useful for analytical purposes. |
| Aqueous Buffer | Very Low[21] | Not recommended for storage | Rapid Hydrolysis and Oxidation | Prepare by diluting a concentrated organic stock immediately before use. |
Diagrams
Below are visual representations of key processes involved in studying Avicularin stability.
Caption: A typical workflow for assessing Avicularin stability.
Caption: Key chemical degradation pathways for Avicularin.
Section 5: References
-
Avicularin | Buy from Supplier AdooQ® . AdooQ Bioscience.
-
Cas 572-30-5,AVICULARIN - LookChem . LookChem.
-
AVICULARIN | 572-30-5 - ChemicalBook . ChemicalBook.
-
Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review . (2022). Cogent Chemistry.
-
avicularin - ChemBK . ChemBK.
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview . The Scientific World Journal.
-
Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties . Molecules.
-
Avicularin | CAS:572-30-5 | Flavonoids | High Purity | Manufacturer BioCrick . BioCrick.
-
Analytical Method Development of Avicularin and Quercitrin in Astilbe chinensis Extract Using HPLC . (2019). Korea Science.
-
Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts . (2022). Frontiers in Plant Science.
-
Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods . (2022). MDPI.
-
Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity . (2010). Molecules.
-
Modern Analytical Techniques for Flavonoid Determination . (2002). OUCI.
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review . (2024). MDPI.
-
Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review . (2022). ResearchGate.
-
Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis . (2004). ResearchGate.
-
PRODUCT INFORMATION - Avicularin . Cayman Chemical.
-
UPLC-MS/MS method for determination of avicularin in rat plasma and its application to a pharmacokinetic study . (2014). PubMed.
-
Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells . (2013). PubMed.
-
Avicularin - Wikipedia . Wikipedia.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method . (2018). Journal of Pharmaceutical Sciences & Research.
-
Development of forced degradation and stability indicating studies of drugs—A review . (2013). Journal of Pharmaceutical Analysis.
-
Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review . (2023). MDPI.
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond . (2021). OUCI.
-
Avicularin | C20H18O11 | CID 5490064 - PubChem . PubChem.
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells . (2021). Evidence-Based Complementary and Alternative Medicine.
-
The effect of light, temperature, pH on stability of anthocyanin pigments in Musa acuminata bract . (2014). ResearchGate.
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities . (2016). PLOS ONE.
-
Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent . (2023). Semantic Scholar.
-
A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat . (2018). Antioxidants.
-
HPLC Analysis of Quercetin and Antimicrobial Activity of Comparative Methanol Extracts of Shinus molle L. (2012). International Journal of Pharma and Bio Sciences.
-
A review on estimation of quercetin, rutin, apigenin, naringin and hesperidin from citrus plant using HPLC . (2023). ResearchGate.
-
Solubility of Flavonoids in Organic Solvents . (2007). Journal of Chemical & Engineering Data.
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review . (2018). Semantic Scholar.
-
Avicularin 1398, CAS 572-30-5 - Flavonol - Extrasynthese . Extrasynthese.
-
Avicularin – Knowledge and References . Taylor & Francis.
-
The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract . (2014). Update Publishing House.
-
Solubility of Flavonoids in Organic Solvents . (2007). Scite.ai.
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC . (2023). Alice Embrapa.
-
Anthocyanins: Factors Affecting Their Stability and Degradation . (2021). Antioxidants.
-
Anaerobic Degradation of Flavonoids by Clostridium orbiscindens . (2005). Applied and Environmental Microbiology.
-
Understanding Common Lab Solvents . Thomas Scientific.
-
Pathways of quercetin metabolism/degradation . (2008). ResearchGate.
-
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae . (2012). PLOS ONE.
-
Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex . (2011). Food and Bioprocess Technology.
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- 7. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Avicularin During Extraction
Welcome to the Technical Support Center for Avicularin extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with Avicularin and facing challenges with its stability during extraction. Avicularin, a quercetin-3-O-α-L-arabinofuranoside, is a promising flavonoid with significant antioxidant and anti-inflammatory properties.[1][2][3] However, its glycosidic linkage and polyphenolic structure make it susceptible to degradation under common extraction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize the yield and purity of intact Avicularin.
Troubleshooting Guide: Preventing Avicularin Degradation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying scientific principles for each recommendation.
Question 1: My final extract is brownish and shows a lower than expected concentration of Avicularin in my HPLC analysis. What could be the cause?
Answer: A brownish extract and low Avicularin yield are classic indicators of oxidative and thermal degradation. Avicularin, like its aglycone quercetin, is highly susceptible to oxidation, which is often accelerated by high temperatures, the presence of oxygen, and metal ions.[4]
-
Oxidative Degradation: The polyphenolic structure of Avicularin, particularly the catechol group on the B-ring, is prone to oxidation. This process can be initiated by dissolved oxygen in your solvent or catalyzed by trace metal ions (e.g., Fe²⁺, Cu²⁺) that may be present in your plant material or equipment.[4] This leads to the formation of quinone structures and further polymerization, resulting in the brown coloration.
-
Thermal Degradation: High temperatures used during extraction can significantly accelerate the degradation of Avicularin. Studies on quercetin have shown that heating in aqueous solutions leads to the opening of the C-ring and the formation of smaller phenolic carboxylic acids, such as protocatechuic acid and phloroglucinol carboxylic acid.[5][6][7] While Avicularin's glycosidic bond offers some protection, the core flavonoid structure remains vulnerable.
Solutions:
-
Temperature Control: Maintain a low to moderate extraction temperature, ideally between 40-60°C. If using methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), optimize the power and duration to avoid excessive heating.
-
De-gassing Solvents: Before extraction, de-gas your solvents by sparging with an inert gas like nitrogen or argon, or by using a sonication bath. This minimizes the dissolved oxygen available for oxidative reactions.
-
Inert Atmosphere: If possible, conduct the entire extraction process under an inert atmosphere (e.g., in a glove box or by blanketing the extraction vessel with nitrogen).
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid (Vitamin C), to your extraction solvent. Ascorbic acid is a powerful reducing agent that can scavenge oxygen and protect Avicularin from oxidation.
-
Chelating Agents: To mitigate the catalytic effect of metal ions, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your extraction solvent.
Question 2: I am seeing multiple peaks around my Avicularin peak on the chromatogram that I suspect are degradation products. How can I confirm this and prevent their formation?
Answer: The appearance of extra peaks, especially those eluting earlier than Avicularin, often points to the hydrolysis of the glycosidic bond or other structural rearrangements.
-
Hydrolysis: The arabinofuranoside linkage in Avicularin can be cleaved under acidic or enzymatic conditions, yielding the aglycone, quercetin, and arabinose. Quercetin itself is also prone to further degradation.
-
Enzymatic Degradation: When the plant cells are ruptured during grinding and extraction, endogenous enzymes such as β-glucosidases and other hydrolases are released.[8][9] These enzymes can cleave the glycosidic bond of Avicularin.
-
pH-Induced Degradation: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions (pH > 7) can promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation and rearrangement.[7][10][11]
Solutions:
-
Enzyme Deactivation: Before solvent extraction, consider a blanching step (brief exposure to steam or boiling water) for fresh plant material to denature degradative enzymes. Alternatively, performing the extraction at very low temperatures (e.g., with pre-chilled solvents) can reduce enzyme activity.
-
pH Control: Maintain a slightly acidic pH of the extraction solvent. Buffering the solvent or adding a small amount of a weak acid like formic acid can help stabilize Avicularin.[12]
-
Rapid Extraction: Minimize the extraction time to reduce the exposure of Avicularin to degradative conditions. Modern techniques like UAE and MAE are advantageous here as they offer shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.
-
Analytical Confirmation: To confirm if the extra peaks are degradation products, you can perform a forced degradation study. Intentionally expose a pure standard of Avicularin to heat, acid, base, and oxidative conditions, and then analyze the resulting solutions by UPLC-MS/MS to identify the mass of the degradation products.[13][14] This will help you to create a profile of potential degradation products to look for in your experimental samples.
Question 3: My Avicularin yield is inconsistent between batches, even when I follow the same protocol. What could be causing this variability?
Answer: Inconsistent yields often stem from subtle variations in experimental conditions that have a significant impact on Avicularin stability.
-
Light Exposure: Avicularin, like other flavonoids, can be degraded by light, particularly UV radiation.[15][16] Exposure to sunlight or even harsh laboratory lighting during extraction and processing can lead to photodegradation.
-
Solvent Purity and Composition: The presence of impurities in solvents, such as peroxides in aged ethers or dissolved metals, can catalyze degradation. The water content in organic solvents can also influence extraction efficiency and stability.
-
Plant Material Variability: The concentration of Avicularin and endogenous enzymes can vary in the plant material depending on the harvesting time, growing conditions, and storage of the plant material.
Solutions:
-
Protection from Light: Use amber glassware or wrap your extraction vessels and storage containers with aluminum foil. Conduct experiments in a dimly lit area whenever possible.
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents for your extractions. Ensure solvents are fresh and properly stored.
-
Standardized Plant Material: Whenever possible, use plant material that has been harvested and stored under consistent conditions. Proper drying (e.g., freeze-drying) and storage in a cool, dark, and dry place are crucial.
-
Precise Protocol Adherence: Pay close attention to maintaining consistent parameters for temperature, extraction time, solvent-to-solid ratio, and agitation speed across all batches.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for extracting Avicularin while minimizing degradation? A1: A mixture of ethanol and water (e.g., 70% ethanol) is often a good choice. Ethanol is a "green" solvent with low toxicity and is effective at solubilizing flavonoids.[17] The addition of water can improve the extraction of more polar glycosides like Avicularin. For enhanced stability, the solvent should be slightly acidified (e.g., with 0.1% formic acid) and de-gassed before use.
Q2: Are modern extraction techniques like UAE and MAE truly better for Avicularin? A2: Yes, these techniques are generally superior for extracting thermally labile compounds like Avicularin. They significantly reduce extraction times and can often be performed at lower overall temperatures compared to methods like Soxhlet extraction.[2] This reduced exposure to heat minimizes thermal degradation. However, it is crucial to optimize the parameters (power, duty cycle for UAE; power, time for MAE) to prevent localized overheating.
Q3: How should I store my Avicularin extracts to ensure long-term stability? A3: For long-term storage, extracts should be filtered to remove any particulate matter, placed in amber vials, and stored at low temperatures, ideally at -20°C or below. To further prevent oxidation, you can flush the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Q4: Can I quantify Avicularin and its degradation products in the same analytical run? A4: Yes, a UPLC-MS/MS method is highly suitable for this purpose.[13][18][19][20] It offers the sensitivity and selectivity to separate and quantify Avicularin and its potential degradation products (like quercetin) in a single, rapid analysis. A gradient elution method is typically used to achieve good separation of compounds with different polarities.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Avicularin
This protocol is designed to maximize Avicularin yield while minimizing degradation through careful control of temperature, light, and oxygen exposure.
Materials:
-
Dried and powdered plant material
-
70% Ethanol (v/v) in ultrapure water, HPLC grade
-
Ascorbic acid
-
Formic acid
-
Amber glass beaker or flask
-
Ultrasonic bath or probe sonicator with temperature control
-
Centrifuge and centrifuge tubes
-
0.22 µm syringe filter
-
Amber HPLC vials
-
Nitrogen or Argon gas (optional)
Procedure:
-
Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid (0.1% w/v) in 70% ethanol. Adjust the pH to approximately 4.5 with formic acid. De-gas the solvent for 15 minutes in an ultrasonic bath.
-
Sample Preparation: Weigh 1 gram of the dried, powdered plant material into a 50 mL amber centrifuge tube.
-
Extraction: Add 20 mL of the prepared extraction solvent to the plant material. Place the tube in an ultrasonic bath with temperature control set to 40°C. Sonicate for 30 minutes.[17] If using a probe sonicator, use a pulsed mode (e.g., 5 seconds on, 10 seconds off) to prevent overheating.
-
Protection from Light: Throughout the process, ensure the extraction vessel is shielded from direct light by using amber glassware or wrapping it in aluminum foil.
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes at 4°C to pellet the solid material.
-
Collection: Carefully decant the supernatant into a clean amber vial.
-
Filtration and Storage: Filter the supernatant through a 0.22 µm syringe filter directly into an amber HPLC vial. If storing for more than a few hours, flush the vial with nitrogen or argon gas before capping and store at -20°C.
Data Summary: Key Parameters for Stable Avicularin Extraction
| Parameter | Recommended Condition | Rationale |
| Temperature | 40-60°C | Minimizes thermal degradation of the flavonoid structure.[5][12] |
| pH | 4.0 - 6.0 | Enhances stability; alkaline conditions promote oxidation.[7][10] |
| Light | Minimal exposure (use amber glass) | Prevents photodegradation.[15][16] |
| Oxygen | Minimized (de-gassed solvents, inert gas) | Prevents oxidation of phenolic hydroxyl groups. |
| Solvent | 70% Ethanol with 0.1% Ascorbic Acid | Good solubility for Avicularin; antioxidant protects against degradation. |
| Extraction Time | < 1 hour (using UAE/MAE) | Reduces overall exposure to potentially damaging conditions.[2] |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for Avicularin, based on known degradation mechanisms of its aglycone, quercetin.
Caption: Primary degradation pathways of Avicularin.
Caption: Workflow for preventing Avicularin degradation.
References
-
Title: UPLC-MS/MS method for determination of avicularin in rat plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: Chemical and physical characterization, stability and antioxidant activity of avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex Source: ResearchGate URL: [Link]
-
Title: Chemical and physical characterization, stability and antioxidant activity of avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex Source: OUCI URL: [Link]
-
Title: thermal degradation of quercetin in aqueous solution Source: ResearchGate URL: [Link]
-
Title: Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids Source: PMC - NIH URL: [Link]
-
Title: Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants Source: Semantic Scholar URL: [Link]
-
Title: Representative UPLC–MS/MS chromatograms of jaceosidin and avicularin (IS). a, Blank plasma Source: ResearchGate URL: [Link]
-
Title: Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants Source: MDPI URL: [Link]
-
Title: Avicularin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Extraction Protocol for Collection Source: protocols.io URL: [Link]
-
Title: Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems Source: PubMed URL: [Link]
-
Title: Effect of pH on the stability of plant phenolic compounds Source: PubMed URL: [Link]
-
Title: Avicularin – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Avicularin | C20H18O11 | CID 5490064 Source: PubChem - NIH URL: [Link]
-
Title: Anti-oxidant activity of avicularin and isovitexin from Lespedeza cuneata Source: ResearchGate URL: [Link]
-
Title: Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts Source: Frontiers URL: [Link]
-
Title: Anti-oxidant activity of avicularin and isovitexin from Lespedeza cuneata Source: Springer URL: [Link]
-
Title: Isolation of Quercetin and Avicularin from Dennettia tripetala (G. Baker) Seeds, and Evaluation of the Oxidative Stress Management Capacity and Cytotoxic Activities of Its Acetone Extract and Fractions Source: ResearchGate URL: [Link]
-
Title: Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells Source: PMC - NIH URL: [Link]
-
Title: The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective Source: MDPI URL: [Link]
-
Title: Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species Source: MDPI URL: [Link]
-
Title: LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method Source: MDPI URL: [Link]
-
Title: Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation Source: MDPI URL: [Link]
-
Title: The enzymic hydrolysis of amygdalin Source: PMC - NIH URL: [Link]
-
Title: The Photodegradation of Quercetin: Relation to Oxidation Source: PMC - NIH URL: [Link]
-
Title: Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine Source: Frontiers URL: [Link]
-
Title: The Photodegradation of Quercetin: Relation to Oxidation Source: ResearchGate URL: [Link]
-
Title: Myricetin Inhibits Photodegradation of Profenofos in Water: Pathways and Mechanisms Source: MDPI URL: [Link]
-
Title: Photodegradation of the Acaricide Abamectin: A Kinetic Study Source: PubMed URL: [Link]
-
Title: Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 Source: ResearchGate URL: [Link]
-
Title: Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase Source: PMC - NIH URL: [Link]
-
Title: UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) Source: MDPI URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Heat-induced, metal-catalyzed oxidative degradation of quercetin and rutin (Quercetin 3-O-rhamnosylglucoside) in aqueous model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants | Semantic Scholar [semanticscholar.org]
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- 8. frontiersin.org [frontiersin.org]
- 9. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Solubility and Thermal Degradation of Quercetin in CO2-Expanded Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS method for determination of avicularin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Extraction Protocol for Collection [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Avicularin Dissolution in DMSO for Cell Culture Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into successfully dissolving and utilizing Avicularin in your cell culture experiments. Our goal is to preemptively address common challenges and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended procedure for dissolving Avicularin in DMSO to create a high-concentration stock solution?
Answer:
Creating a stable, high-concentration stock solution is the critical first step for accurate and reproducible downstream experiments. Avicularin, a flavonoid glycoside, is practically insoluble in aqueous solutions like PBS but shows good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO)[1].
The recommended solvent is high-purity, sterile DMSO. Based on supplier datasheets, Avicularin can be dissolved in DMSO at concentrations up to 30 mg/mL[1]. This translates to a molar concentration of approximately 69.06 mM, which is more than sufficient for most cell-based assays.
-
Pre-Experiment Calculations:
-
Determine the required volume of your stock solution.
-
Use the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 50 mM stock:
-
Mass (mg) = 0.050 mol/L x 0.001 L x 434.4 g/mol x 1000 = 21.72 mg
-
-
-
Preparation:
-
Aseptically weigh out the calculated mass of Avicularin powder (e.g., 21.72 mg).
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the corresponding volume of sterile, cell culture-grade DMSO (e.g., 1 mL).
-
Vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Sterilization and Storage:
-
It is generally not recommended to filter-sterilize high-concentration DMSO stocks, as the solvent can degrade certain filter membranes. All handling should be performed in a sterile biosafety cabinet.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[4].
-
Store aliquots at -20°C for long-term stability, where it can be stable for several months or even years[1][5].
-
| Parameter | Value | Source |
| Molecular Weight | 434.4 g/mol | [1][6] |
| Solubility in DMSO | 30 mg/mL (~69 mM) | [1] |
| Solubility in PBS (pH 7.2) | Insoluble | [1] |
| Appearance | Solid, Pale yellow powder | [3] |
| Recommended Storage | -20°C | [1][7] |
Q2: I observed precipitation when I diluted my Avicularin-DMSO stock into the cell culture medium. Why is this happening and how can I fix it?
Answer:
This is the most common issue encountered when working with hydrophobic compounds dissolved in DMSO. The phenomenon is known as "crashing out" or precipitation. It occurs because Avicularin is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your cell culture medium[1][8]. When the DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the medium can no longer keep the Avicularin in solution, causing it to precipitate.
-
Reduce Final Concentration: The most likely cause is that the final working concentration of Avicularin exceeds its aqueous solubility limit. Try lowering the final concentration in your experiment.
-
Use a Serial Dilution Method: Never add a highly concentrated DMSO stock directly into a large volume of media. This causes rapid solvent exchange and immediate precipitation[8].
-
Recommended Workflow: Perform an intermediate dilution step. First, dilute your concentrated stock (e.g., 50 mM) into a small volume of pre-warmed (37°C) complete media to create an intermediate stock (e.g., 1 mM). Then, add this intermediate stock to your culture plates to achieve the final working concentration (e.g., 10-300 µM)[1][9].
-
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO percentage in the culture medium can help maintain solubility. However, you must first determine the tolerance of your specific cell line (see Q3).
-
Enhance Mixing: When adding the diluted Avicularin to your culture wells, add it dropwise while gently swirling the plate to ensure rapid and even dispersion[8].
Caption: Recommended workflow for preparing Avicularin working solutions.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Answer:
DMSO tolerance is highly cell-line dependent. Primary cells and stem cells are often more sensitive than robust, immortalized cancer cell lines[10][11].
-
General "Safe" Guideline: A final DMSO concentration of 0.1% (v/v) is considered non-toxic for the vast majority of cell lines and experimental assays[12].
-
Widely Tolerated Range: Many common cell lines (e.g., RAW 264.7, Huh7) can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity or off-target effects[10][13][14].
-
Upper Limit: Concentrations approaching or exceeding 1% (v/v) DMSO can induce stress, alter gene expression, affect cell membrane permeability, and cause cell death[13][15].
Crucial Experimental Control: You must always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of DMSO as your highest Avicularin concentration, but without the Avicularin itself. This allows you to distinguish the effects of the compound from any potential effects of the solvent[12][15].
Caption: DMSO concentration guidelines for cell culture experiments.
Q4: How should I store my Avicularin stock solution to ensure its stability?
Answer:
Proper storage is essential to maintain the potency and integrity of your Avicularin stock.
-
Temperature: Store Avicularin, both as a solid powder and as a DMSO stock solution, at -20°C [1]. Some suppliers recommend 2-8°C for the powder, but -20°C is standard for long-term preservation of dissolved stocks[2][3][7].
-
Light: Flavonoids can be light-sensitive. While not explicitly noted as highly sensitive, it is good practice to store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Moisture: Avicularin powder is described as hygroscopic (tending to absorb moisture from the air)[2][3]. Ensure the container is tightly sealed.
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your main stock solution. This is why aliquoting into single-use volumes is a critical best practice[4]. Each cycle can introduce moisture and potentially lead to degradation or precipitation.
Q5: What are typical working concentrations for Avicularin in cell culture experiments?
Answer:
The optimal working concentration of Avicularin is application- and cell-line-specific. However, published literature provides a reliable starting range for designing your experiments.
-
Anti-inflammatory Assays: In studies using RAW 264.7 macrophages, Avicularin has been shown to inhibit the production of inflammatory mediators like NO and PGE2 in a concentration range of 30 µM to 300 µM [1].
-
Anti-cancer Assays: In human hepatocellular carcinoma cells (Huh7), a concentration of 100 µg/mL (which is approximately 230 µM) was effective at inhibiting proliferation, migration, and invasion[1]. Another study on WiDr colorectal cancer cells reported an IC50 value of 521.14 µg/mL (~1200 µM), though this is quite high[14].
-
Osteoblast Assays: In MG-63 osteoblastic cells, concentrations from 10 µM to 300 µM were used to investigate effects on inflammation and oxidative stress, with no cytotoxicity observed across this range[9].
Recommendation: For initial dose-response experiments, a range from 10 µM to 100 µM is a scientifically-grounded starting point for most applications.
References
-
Cas 572-30-5, AVICULARIN | LookChem. [Link]
-
Avicularin - Wikipedia. [Link]
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. [Link]
-
Preparing Stock Solutions - PhytoTech Labs. [Link]
-
DMSO usage in cell culture - LifeTein. [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - NIH. [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate. [Link]
-
Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? - ResearchGate. [Link]
-
Avicularin | CAS:572-30-5 | Manufacturer BioCrick. [Link]
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC - NIH. [Link]
-
Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent - Semantic Scholar. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. AVICULARIN | 572-30-5 [chemicalbook.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Avicularin | CAS:572-30-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Avicularin - Wikipedia [en.wikipedia.org]
- 7. Avicularin | CAS:572-30-5 | ChemNorm [chem-norm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Avicularin Bioavailability with Cyclodextrins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for enhancing the bioavailability of Avicularin through complexation with cyclodextrins. Here, you will find troubleshooting guides and frequently asked questions designed to address specific issues you may encounter during your experiments.
I. Foundational Knowledge: Understanding the Avicularin-Cyclodextrin System
Before delving into experimental protocols, it is crucial to understand the physicochemical properties of Avicularin and the principles of cyclodextrin-based encapsulation.
What is Avicularin and why is its bioavailability a concern?
Avicularin, also known as Quercetin-3-arabinoside, is a flavonoid glycoside found in various plants.[1][2] It exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[3] However, its therapeutic potential is often limited by its poor water solubility and low bioavailability.[4][5] Avicularin is soluble in solvents like DMSO and hot methanol but has limited solubility in aqueous solutions like PBS (pH 7.2).[3][6] This poor solubility hinders its absorption in the gastrointestinal tract, leading to reduced systemic availability and efficacy.[7][8]
How do cyclodextrins enhance the bioavailability of flavonoids like Avicularin?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4][9] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like Avicularin, forming non-covalent inclusion complexes.[4][9][10] The formation of these complexes can significantly improve the aqueous solubility and stability of the guest molecule without altering its chemical structure.[4][5] By increasing the solubility of Avicularin, cyclodextrins can enhance its dissolution rate and subsequent absorption, thereby improving its overall bioavailability.[4][8]
Which type of cyclodextrin is best suited for Avicularin?
The choice of cyclodextrin is critical for efficient complex formation. The three main types are α-, β-, and γ-cyclodextrins, which differ in the number of glucopyranose units and the size of their hydrophobic cavity.[4][] For many flavonoids, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their suitable cavity size.[4] HP-β-CD is particularly advantageous as it has improved water solubility and a better safety profile compared to its parent β-CD.[12][13]
II. Experimental Design & Protocols
This section provides step-by-step protocols for the preparation and characterization of Avicularin-cyclodextrin inclusion complexes.
A common and effective method for preparing these complexes is the freeze-drying method.[12][14]
Protocol: Freeze-Drying Method for Complex Preparation
-
Molar Ratio Determination: Based on preliminary studies like phase solubility or Job's plot, determine the optimal molar ratio of Avicularin to cyclodextrin (often 1:1).[15][16]
-
Dissolution:
-
Mixing: Slowly add the Avicularin solution to the cyclodextrin solution while maintaining constant stirring.
-
Equilibration: Allow the mixture to stir for 24-72 hours at a controlled temperature (e.g., 30°C) to ensure the formation of the inclusion complex.[12][14]
-
Filtration: Filter the resulting solution through a 0.45 µm membrane filter to remove any un-complexed Avicularin or impurities.[12][14]
-
Lyophilization: Freeze the solution at -80°C and then lyophilize it for 24 hours to obtain a dry powder of the inclusion complex.[12][14]
It is essential to confirm the formation of the inclusion complex and distinguish it from a simple physical mixture. Several analytical techniques are employed for this purpose.
1. Stoichiometry Determination: Job's Plot
The Job's plot, or continuous variation method, is a widely used technique to determine the stoichiometry of a host-guest complex.[15][18]
Protocol: Job's Plot using UV-Vis Spectroscopy
-
Prepare a series of solutions with varying mole fractions of Avicularin and the cyclodextrin, while keeping the total molar concentration constant.[19]
-
Measure the absorbance of each solution at the λmax of Avicularin (around 258 nm and 359 nm).[3]
-
Calculate the difference in absorbance (ΔA) between the complex and the free Avicularin.
-
Plot ΔA multiplied by the mole fraction of Avicularin against the mole fraction of Avicularin.
-
The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex.[18][19] For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[15][19]
2. Confirmation of Complex Formation
The following techniques provide evidence of the formation of an inclusion complex by analyzing changes in the physicochemical properties of Avicularin and the cyclodextrin.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm complex formation in the solid state.[10] The inclusion of the guest molecule within the cyclodextrin cavity restricts its vibrational freedom, leading to changes in the FTIR spectrum.[10]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a sample.[21] The formation of an inclusion complex alters the thermal behavior of the guest molecule.
-
Expected Observations:
-
The sharp endothermic peak corresponding to the melting point of Avicularin (around 207-208 °C) will shift, broaden, or disappear in the thermogram of the inclusion complex.[1][22][23] This indicates that Avicularin is no longer in its crystalline state and is encapsulated within the cyclodextrin cavity.[22]
-
-
-
Powder X-ray Diffractometry (PXRD): PXRD is used to analyze the crystalline structure of materials.[24][25]
-
Expected Observations:
-
The diffraction pattern of the inclusion complex will be different from that of the individual components and their physical mixture.[26]
-
The sharp, crystalline peaks of Avicularin will be absent or significantly reduced in intensity in the pattern of the inclusion complex, which will likely show a more amorphous or a new crystalline pattern.[26][27]
-
-
III. Troubleshooting Guide
This section addresses common problems encountered during the preparation and characterization of Avicularin-cyclodextrin complexes.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Inclusion Complex | Incomplete dissolution of Avicularin or cyclodextrin. | Ensure complete dissolution of both components before mixing. Use of a co-solvent like ethanol for Avicularin may be necessary. |
| Inadequate stirring time or temperature for equilibration. | Increase the stirring time to 48-72 hours and ensure the temperature is maintained as per the protocol. | |
| Incorrect molar ratio. | Re-evaluate the stoichiometry using a Job's plot or phase solubility study. | |
| FTIR Spectrum of the Product Resembles the Physical Mixture | Incomplete complex formation. | Optimize the preparation method (e.g., increase stirring time, try a different solvent system). |
| The product is a physical mixture rather than an inclusion complex. | Re-prepare the complex using a more efficient method like co-precipitation or kneading. | |
| DSC Thermogram Still Shows the Melting Peak of Avicularin | Presence of un-complexed Avicularin. | Improve the purification step after complex formation (e.g., thorough washing or filtration). |
| Incomplete inclusion. | Re-evaluate the molar ratio and preparation conditions. | |
| PXRD Pattern Shows Crystalline Peaks of Avicularin | The product is a physical mixture or contains a significant amount of un-complexed Avicularin. | Optimize the preparation and purification steps. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different method to prepare the inclusion complex?
Yes, other methods like co-precipitation, kneading, and spray-drying can also be used. The choice of method can influence the efficiency of complexation and the properties of the final product. It is advisable to compare different methods to find the most suitable one for your specific application.
Q2: How can I determine the encapsulation efficiency?
Encapsulation efficiency can be determined by quantifying the amount of Avicularin in the inclusion complex. This can be done using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of the complex and separating the free from the complexed Avicularin.
Q3: Will the complexation with cyclodextrin affect the biological activity of Avicularin?
In most cases, complexation with cyclodextrins does not negatively affect the intrinsic biological activity of the guest molecule.[4] In fact, by increasing its solubility and stability, the overall bioactivity can be enhanced.[4][5] However, it is always recommended to perform in vitro and in vivo studies to confirm the bioactivity of the complex.
Q4: Are there any safety concerns with using cyclodextrins?
Natural cyclodextrins, particularly β-cyclodextrin, have limited parenteral use due to nephrotoxicity. However, chemically modified derivatives like HP-β-CD have a much better safety profile and are widely used in pharmaceutical formulations.[12][13] It is important to consult the relevant regulatory guidelines for the intended application.
Visualizations
Diagrams
Caption: Formation of an Avicularin-Cyclodextrin Inclusion Complex.
Caption: Experimental Workflow for Avicularin-Cyclodextrin Complexation.
References
-
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Available from: [Link]
-
Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. PMC - NIH. Available from: [Link]
-
avicularin - ChemBK. ChemBK. Available from: [Link]
-
Strategies to enhance flavonoids bioavailability. Nanosuspension,... ResearchGate. Available from: [Link]
-
Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI. Available from: [Link]
-
Significance of Jobs Plot in Cyclodextrin Complexation. RJPT. Available from: [Link]
-
FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen. ResearchGate. Available from: [Link]
-
Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. PMC - NIH. Available from: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]
-
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Available from: [Link]
-
Chemical and physical characterization, stability and antioxidant activity of avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex. ResearchGate. Available from: [Link]
-
Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Korean Society of Food Science and Nutrition. Available from: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]
-
Cas 572-30-5,AVICULARIN. LookChem. Available from: [Link]
-
Applications of Powder X-Ray Diffraction to Inclusion Complexes of Cyclodextrins. Bentham Science. Available from: [Link]
-
Natural Product Description|Avicularin. PUSH Bio-technology. Available from: [Link]
-
Avicularin | CAS:572-30-5 | Flavonoids | High Purity | Manufacturer BioCrick. BioCrick. Available from: [Link]
-
A LITERATURE REVIEW OF CYCLODEXTRIN INCLUSION COMPLEXES CHARACTERIZATION - PART III: DIFFERENTIAL SCANNING CALORIMETRY AND THERMOGRAVIMETRY. SciSpace. Available from: [Link]
-
Applications of Powder X-Ray Diffraction to Inclusion Complexes of Cyclodextrins. Ingenta Connect. Available from: [Link]
-
Avicularin | C20H18O11 | CID 5490064. PubChem - NIH. Available from: [Link]
-
Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Biology. Available from: [Link]
-
Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications. Available from: [Link]
-
Temperature Effect on the Vibrational Dynamics of Cyclodextrin Inclusion Complexes: Investigation by FTIR-ATR Spectroscopy and Numerical Simulation. ACS Publications. Available from: [Link]
-
Enhancement of bioavailability and bioactivity of diet-derived flavonoids by application of nanotechnology: a review. ResearchGate. Available from: [Link]
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Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. PMC - NIH. Available from: [Link]
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Comparison of differential scanning calorimetry (DSC) of the different... ResearchGate. Available from: [Link]
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Chemical and physical characterization, stability and antioxidant activity of avicularin/(2-hydroxypropyl)-β-cyclodextrin inclusion complex. OUCI. Available from: [Link]
-
Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. ResearchGate. Available from: [Link]
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Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. Available from: [Link]
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Job's plot diagram for DEX/SBE-β-CD inclusion complexes' stoichiometry... ResearchGate. Available from: [Link]
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Study of the inclusion complexes of γ-cyclodextrin with non-steroidal anti-inflammatory drugs using differential scanning calorimetry. Sciforum. Available from: [Link]
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Job's plot. Wikipedia. Available from: [Link]
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Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. Beilstein Journals. Available from: [Link]
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(PDF) Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. ResearchGate. Available from: [Link]
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Studies on the Inclusion Complexes of Daidzein with β-Cyclodextrin and Derivatives. PMC - NIH. Available from: [Link]
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Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. ResearchGate. Available from: [Link]
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Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI. Available from: [Link]
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Technical Support Center: Avicularin Cytotoxicity Assessment
Introduction
Welcome to the technical support center for the cytotoxic assessment of Avicularin. This guide is designed for researchers, scientists, and drug development professionals who are investigating the differential effects of Avicularin on normal versus cancer cells. Avicularin, a flavonoid glycoside, has garnered significant interest for its potential as an anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the underlying molecular mechanisms.
Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your results accurately, and overcome common challenges encountered during in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the assessment of Avicularin's cytotoxicity.
General Inquiries
Q1: What is Avicularin and why is it a compound of interest in cancer research?
Avicularin (quercetin-3-α-L-arabinofuranoside) is a bioactive flavonoid found in various medicinal plants.[3][4] Its appeal in oncology stems from its demonstrated ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including cutaneous squamous cell carcinoma, non-small cell lung cancer, and hepatocellular carcinoma.[1][3][5][6] Crucially, studies suggest it has a selective action, showing minimal cytotoxic effects on normal cells.[1][2]
Q2: What is the known mechanism of action for Avicularin's anti-cancer effects?
Avicularin exerts its anti-cancer effects through multiple pathways. A primary mechanism is the induction of apoptosis. This is achieved by modulating the expression of apoptosis-related genes, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3] Furthermore, Avicularin has been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the MEK/NF-κB and JAK2/STAT3 pathways.[3][5][6] In non-small cell lung cancer, Avicularin promotes the degradation of the FOXM1 protein by disrupting its interaction with the deubiquitinase USP7.[1][2]
Experimental Design & Optimization
Q3: Which cell lines are appropriate for assessing the differential cytotoxicity of Avicularin?
To robustly assess differential cytotoxicity, it is essential to use a paired experimental design. This involves testing Avicularin on one or more cancer cell lines alongside a relevant normal (non-cancerous) cell line. The choice of cell lines should be guided by your research question. For example:
-
Lung Cancer: A549 (non-small cell lung cancer) vs. BEAS-2B (normal bronchial epithelial cells).[1][7]
-
Hepatocellular Carcinoma: Huh7 or HepG2 (hepatocellular carcinoma) vs. a normal hepatocyte cell line like L-02.[6]
-
Cutaneous Squamous Cell Carcinoma: SCC13 (cutaneous squamous cell carcinoma) vs. HaCaT (immortalized human keratinocytes).[3]
Q4: My Avicularin is precipitating in the culture medium. How can I resolve this?
Compound precipitation is a common issue that can lead to inaccurate dosing and interfere with absorbance or fluorescence readings.[8]
-
Solubility Check: First, determine the solubility of Avicularin in your specific culture medium.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for Avicularin. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Preparation Technique: Ensure the Avicularin is fully dissolved in the solvent before adding it to the culture medium. Gentle vortexing can aid in this process. Prepare the final dilutions in pre-warmed medium.
Troubleshooting Common Cytotoxicity Assays
This section provides troubleshooting for common assays used to assess Avicularin's cytotoxicity.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in MTT/LDH assays | Inconsistent cell seeding, Pipetting errors, Edge effects on the plate | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[8] |
| Low absorbance readings in MTT assay | Insufficient cell number, Short incubation time with MTT reagent, Cells are not proliferating | Optimize cell seeding density through a titration experiment. Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours). Ensure cells are in the logarithmic growth phase and the culture conditions are optimal.[8] |
| High background in LDH assay | Serum in the medium can contain LDH, Mechanical stress on cells during handling | Use a serum-free medium during the final incubation step before collecting the supernatant. Handle the plate gently to avoid detaching cells.[8] |
| Unexpectedly high cell death in control (vehicle-treated) wells | Solvent (e.g., DMSO) concentration is too high, Microbial contamination | Ensure the final DMSO concentration is non-toxic (typically <0.5%). Visually inspect plates for any signs of bacterial or fungal contamination.[8] |
| Difficulty distinguishing between apoptotic and necrotic cells in Annexin V/PI assay | Incorrect compensation settings on the flow cytometer, Cells are in late-stage apoptosis or necrosis | Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[9] Analyze cells promptly after staining as late apoptotic cells will become PI positive.[10] |
Experimental Protocols
Here are detailed step-by-step protocols for key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Avicularin and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cell membrane disruption and cytotoxicity.[15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[17]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with Avicularin as desired.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Add fluorescently labeled Annexin V and PI to 100 µL of the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18]
Visualizing Experimental Workflow and Signaling Pathways
Workflow for Assessing Differential Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the differential cytotoxic effects of Avicularin on normal versus cancer cells.
Caption: Workflow for Avicularin differential cytotoxicity assessment.
Simplified Signaling Pathway of Avicularin-Induced Apoptosis in Cancer Cells
This diagram depicts a simplified representation of the signaling cascade initiated by Avicularin, leading to apoptosis in cancer cells.
Caption: Avicularin-induced apoptotic signaling pathway.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Das, S., & H, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3011. [Link]
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L'Abbate, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3388. [Link]
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University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Promega. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Wang, Y., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Experimental and Therapeutic Medicine, 19(3), 2035-2042. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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NPTEL-NOC IITM. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis [Video]. YouTube. [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Wang, Y., et al. (2020). Avicularin Inhibits Cell Proliferation and Induces Cell Apoptosis in Cutaneous Squamous Cell Carcinoma. Experimental and Therapeutic Medicine, 19(3), 2035-2042. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Luo, T., et al. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Al-Nahrain University. (2023). MTT (Assay protocol). Retrieved from [Link]
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Luo, T., et al. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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National Center for Biotechnology Information. (2019). Assay Guidance Manual: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Inflammopharmacology, 32(3), 1599-1610. [Link]
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Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
Wang, L., et al. (2018). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 24, 8268-8276. [Link]
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Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]
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Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110. [Link]
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Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved from [Link]
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Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Inflammopharmacology, 32(3), 1599-1610. [Link]
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Li, X., et al. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Oncology Letters, 18(4), 3635-3642. [Link]
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Novaković, M., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 9028. [Link]
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ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species. Retrieved from [Link]
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Bayala, B., et al. (2024). In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. American Journal of Cancer Research, 14(4), 517-549. [Link]
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ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines, wild type or CDDP-resistant counterpart. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 (μg/mL) values for the in vitro cytotoxic activity of plants crude extracts on five human cancer cell lines. Retrieved from [Link]
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Lagunin, A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Australian Journal of Biomedical Research. (2025). Advances in Drug Discovery: Navigating Challenges and Embracing Innovation. Retrieved from [Link]
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Nugrahani, I., & Parwati, R. D. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Molecules, 26(14), 4185. [Link]
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CAS.org. (2023, December 15). Dealing with the challenges of drug discovery. [Link]
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Khikhmetova, K., et al. (2025). Advances in Drug Discovery: Navigating Challenges and Embracing Innovation. Australian Journal of Biomedical Research, 3(2). [Link]
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Technical Support Center: Determining the Effective Concentration of Avicularin In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Avicularin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful determination of Avicularin's effective concentration in your in vitro experiments. Our approach is grounded in scientific expertise and practical field experience to help you navigate the nuances of working with this potent flavonoid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when designing experiments with Avicularin.
Q1: What is a typical effective concentration range for Avicularin in vitro?
A1: The effective concentration of Avicularin is highly dependent on the cell type and the biological endpoint being measured (e.g., anti-inflammatory, anti-cancer, or antioxidant effects). Based on published literature, a broad starting range to consider is between 10 µM and 300 µM.[1][2][3] For instance, in studies on RAW 264.7 macrophages, concentrations of 10-300 µM have been shown to suppress NO and PGE2 production.[1][4] In cancer cell lines like human cutaneous squamous cell carcinoma (SCC13), a similar range (10-300 µM) has been used to demonstrate inhibition of cell viability and induction of apoptosis.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell model and experimental conditions.
Q2: Avicularin has poor water solubility. How should I prepare it for in vitro assays?
A2: This is a critical step for obtaining reproducible results. Avicularin is sparingly soluble in aqueous solutions. The recommended approach is to first dissolve Avicularin in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. For some applications, sonication may be recommended to aid dissolution.[6]
Q3: How stable is Avicularin in cell culture medium?
A3: The stability of flavonoids like Avicularin in cell culture medium can be influenced by factors such as pH, temperature, and the presence of certain components in the medium. While specific stability data for Avicularin in various media is not extensively published, it is a good practice to prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If your experiments run for an extended period (e.g., over 48 hours), consider replacing the medium with freshly prepared Avicularin-containing medium at appropriate intervals to maintain a consistent concentration.
Q4: What are the primary mechanisms of action for Avicularin that I should be aware of when designing my experiments?
A4: Avicularin is a pleiotropic molecule with several known mechanisms of action. Understanding these will help you choose the most relevant assays. Key pathways and activities include:
-
Anti-inflammatory effects: Avicularin inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators like COX-2, iNOS, IL-1β, IL-6, and TNF-α.[1][2][4][7] It also suppresses the ERK signaling pathway.[4][6]
-
Anti-cancer effects: It can induce apoptosis by modulating the expression of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2) and inhibiting signaling pathways like MEK/NF-κB.[3][8] In some cancers, it has been shown to inhibit cell proliferation, migration, and invasion.[1][9]
-
Antioxidant properties: Avicularin exhibits antioxidant activity, which can contribute to its protective effects in various disease models.[2]
-
Metabolic regulation: It has been shown to suppress lipid accumulation in adipocytes.[10][11]
Section 2: Troubleshooting Guides for Key In Vitro Assays
This section provides detailed troubleshooting for common issues encountered during the determination of Avicularin's effective concentration.
Troubleshooting Guide 1: Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, WST-8)
Determining the cytotoxic potential of Avicularin is often the first step in establishing a working concentration range.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Uneven dissolution of formazan crystals | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- After adding the solubilization solution, shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] |
| IC50 value seems too high or no significant cytotoxicity is observed | - Avicularin concentration range is too low.- Short incubation time.- The chosen cell line is resistant to Avicularin. | - Broaden the concentration range in your next experiment (e.g., up to 300 µM or higher, if solubility permits).- Increase the incubation time (e.g., from 24h to 48h or 72h).[3]- Consider using a different cell line that may be more sensitive. |
| Vehicle control (DMSO) shows significant cytotoxicity | - DMSO concentration is too high. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically ≤ 0.5%.[5] Perform a DMSO toxicity curve for your specific cell line. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Instability of Avicularin in the prepared medium. | - Use cells within a consistent passage number range and seed them at a consistent confluency.- Prepare fresh Avicularin dilutions for each experiment from a reliable stock. |
Experimental Workflow: Determining IC50 using MTT Assay
Caption: Workflow for determining the IC50 of Avicularin using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Avicularin in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[5] Replace the old medium with the Avicularin-containing medium. Include wells for untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[12]
-
IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of Avicularin concentration and use a non-linear regression model to calculate the IC50 value.[14]
Troubleshooting Guide 2: Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Once a cytotoxic concentration range is established, you may want to determine if cell death is occurring via apoptosis.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) even at low Avicularin concentrations | - Cells were handled too harshly during harvesting.- The Avicularin concentration is too high, leading to rapid cell death.- The incubation time is too long, and cells have progressed to secondary necrosis. | - Use a gentle cell scraper or a mild enzyme for detachment of adherent cells. Centrifuge at a low speed.- Test a lower range of Avicularin concentrations.- Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
| Low percentage of apoptotic cells (Annexin V+/PI-) | - The Avicularin concentration is too low to induce apoptosis.- The incubation time is too short. | - Increase the concentration of Avicularin based on your cytotoxicity data.- Increase the incubation time. |
| High background staining in the negative control | - Incomplete washing of cells.- The cell population is inherently unhealthy. | - Ensure cells are washed thoroughly with cold PBS before staining.- Check the health of your cell culture before starting the experiment. |
Signaling Pathway: Avicularin-Induced Apoptosis
Caption: Avicularin induces apoptosis by inhibiting the MEK/NF-κB pathway and modulating Bcl-2 family proteins.
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Avicularin for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium containing FBS.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[15][16]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17][18]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17] Healthy cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.[15]
Section 3: Summary of Effective Concentrations and References
The following table summarizes reported effective concentrations of Avicularin in various in vitro models. This should serve as a starting point for your experimental design.
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| RAW 264.7 (macrophages) | Anti-inflammatory | 10-300 µM | Suppression of NO and PGE2 production | [1][4] |
| Huh7 (hepatocellular carcinoma) | Anti-cancer | 25-100 µg/mL | Decreased cell proliferation, migration, and invasion | [1] |
| MG-63 (osteosarcoma) | Anti-inflammatory | 10-300 µM | Reduced expression of inflammatory cytokines | [2][7] |
| SCC13 (cutaneous squamous cell carcinoma) | Anti-cancer | 10-300 µM | Inhibition of cell viability and induction of apoptosis | [3] |
| WiDr (colon adenocarcinoma) | Cytotoxicity | IC50: 521.14 µg/mL | Inhibition of cell proliferation | [19][20] |
| 3T3-L1 (adipocytes) | Metabolic Regulation | 50 µM | Decreased intracellular lipid accumulation | [1][11] |
References
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Chang, C.-W., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. Medical Science Monitor, 26, e921957. [Link]
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Pasaribu, S. P., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. ResearchGate. [Link]
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Chang, C.-W., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. PubMed. [Link]
-
Sun, L., et al. (2020). Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma. Experimental and Therapeutic Medicine, 19(2), 1065–1071. [Link]
-
Pasaribu, S. P., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 166-174. [Link]
-
Kim, K.-S., et al. (2012). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 20(6), 532–537. [Link]
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Wikipedia. (n.d.). Avicularin. Retrieved from [Link]
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Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. In Vitro Cellular & Developmental Biology - Animal, 60, 1-11. [Link]
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Fujimori, K., & Shibano, M. (2013). Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 61(21), 5139–5147. [Link]
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Li, T., et al. (2025). Avicularin induces apoptosis in NSCLC by promoting USP7-mediated degradation of FOXM1. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Sun, L., et al. (2020). Avicularin Inhibits Cell Proliferation and Induces Cell Apoptosis in Cutaneous Squamous Cell Carcinoma. PubMed. [Link]
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Wang, J., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. ResearchGate. [Link]
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Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved from [Link]
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Pasaribu, S. P., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Shen, T., et al. (2022). Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Environmental Science and Pollution Research, 29(39), 59281–59295. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Thiyagarajan, V., & Sivalingam, P. M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Wu, C.-L., et al. (2021). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Molecules, 26(11), 3369. [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Thiyagarajan, V., & Sivalingam, P. M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
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National Center for Biotechnology Information. (n.d.). Avicularin. PubChem Compound Database. Retrieved from [Link]
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Bio-Bio. (2015). CAS 572-30-5 | Avicularin. Retrieved from [Link]
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YouTube. (2021). How to calculate IC50 value. Retrieved from [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Avicularin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Flavonoids
Quercetin, a pentahydroxyflavone, is one of the most abundant and well-researched dietary flavonoids, celebrated for its potent antioxidant and anti-inflammatory properties.[1] It is found in a wide variety of fruits, vegetables, and grains.[2] Avicularin is a glycoside of Quercetin, specifically Quercetin-3-O-α-L-arabinofuranoside.[3] This structural difference—the presence of an arabinofuranoside sugar moiety in Avicularin—plays a crucial role in its bioavailability and subsequent bioactivity. While both molecules are recognized for their antioxidant potential, the nature and potency of this activity differ, warranting a detailed comparative analysis for researchers aiming to leverage these compounds in therapeutic and nutraceutical applications.
Chemical Structure: The Foundation of Antioxidant Efficacy
The antioxidant capacity of flavonoids is intrinsically linked to their chemical structure. Key features that contribute to their ability to scavenge free radicals include the number and arrangement of hydroxyl (-OH) groups and the presence of a C2=C3 double bond in the C ring, which allows for electron delocalization.
Quercetin (C₁₅H₁₀O₇) possesses five hydroxyl groups, including a catechol group (3',4'-dihydroxy) in the B ring and hydroxyl groups at positions 3, 5, and 7.[1][4] This configuration is optimal for free radical scavenging.
Avicularin (C₂₀H₁₈O₁₁) is structurally identical to Quercetin, with the exception of the hydroxyl group at the 3-position, which is linked to an arabinofuranose sugar molecule.[3] This glycosylation can impact the molecule's antioxidant activity, as the 3-OH group is a key site for radical scavenging.
Comparative Antioxidant Activity: A Multi-faceted View
The antioxidant activity of a compound can be assessed through various in vitro and cellular assays. Here, we compare Avicularin and Quercetin based on data from common antioxidant assays.
In Vitro Radical Scavenging Activity
Common in vitro assays for measuring antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Quercetin: A Potent Radical Scavenger
Quercetin consistently demonstrates strong radical scavenging activity in both DPPH and ABTS assays. The following table summarizes representative IC50 values for Quercetin from various studies.
| Assay | IC50 Value (µM) | Source |
| DPPH | 4.36 ± 0.10 | [5] |
| DPPH | 5.5 | [6] |
| ABTS | 48.0 ± 4.4 | [4] |
Avicularin: Evidence of Antioxidant Efficacy
The glycosylation at the 3-position in Avicularin would theoretically reduce its direct radical scavenging capacity compared to Quercetin, as the 3-OH group is a primary site for hydrogen donation. However, the overall antioxidant effect in a biological system is more complex and involves other mechanisms.
Cellular Antioxidant Activity (CAA)
The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS). In this assay, cells are co-incubated with a fluorescent probe and an antioxidant, after which a free radical initiator is added. The antioxidant's ability to inhibit the fluorescence generated by the oxidation of the probe is measured.
Quercetin has been shown to have a high CAA value, indicating its effectiveness in protecting cells from oxidative stress. While specific CAA data for Avicularin is not as prevalent, its demonstrated ability to reduce markers of oxidative stress in cellular models suggests it also possesses significant cellular antioxidant activity.[3]
Mechanisms of Action: Beyond Direct Radical Scavenging
The antioxidant effects of Avicularin and Quercetin are not limited to direct interaction with free radicals. Both compounds can modulate endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Pathway: A Master Regulator of Antioxidant Defense
The Nrf2-antioxidant response element (ARE) pathway is a critical cellular mechanism for protection against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, leading to their transcription.
Figure 1: Simplified diagram of the Nrf2-ARE signaling pathway.
Avicularin and Quercetin as Nrf2 Activators
Both Avicularin and Quercetin have been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.
-
Quercetin has been demonstrated to promote the nuclear translocation and phosphorylation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Avicularin has also been shown to exert its protective effects by modulating this pathway. For instance, in a model of acute liver failure, Avicularin was found to activate the Nrf2/HO-1/GPX4 pathway, contributing to its anti-inflammatory and antioxidant effects.
This shared mechanistic pathway suggests that both flavonoids can contribute to cellular protection against oxidative stress not only by direct scavenging but also by bolstering the cell's own defense mechanisms.
Experimental Protocols
For researchers interested in evaluating the antioxidant activity of these or other compounds, detailed protocols for the assays discussed are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.
-
Prepare a series of dilutions of the test compound (Avicularin or Quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the test compound or standard at different concentrations (e.g., 20 µL).
-
For the blank, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot a graph of % scavenging against the concentration of the test compound to determine the IC50 value.
-
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a large volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Add a small volume of the test compound or standard at different concentrations (e.g., 10 µL).
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound or standard (Quercetin is often used as a standard) at various concentrations.
-
Incubate for a specified time (e.g., 1 hour) to allow for cellular uptake.
-
Wash the cells to remove excess probe and compound.
-
Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and the control.
-
Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as quercetin equivalents (QE).
-
Figure 4: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
This guide provides a comparative analysis of the antioxidant activities of Avicularin and Quercetin. Quercetin stands out as a highly potent direct radical scavenger, a property attributed to its favorable chemical structure. Avicularin, while likely a less potent direct scavenger due to the glycosylation of its 3-OH group, demonstrates significant antioxidant effects, which are, at least in part, mediated through the activation of the Nrf2 signaling pathway—a mechanism it shares with Quercetin.
For researchers in drug development, the choice between Avicularin and Quercetin may depend on the specific therapeutic application. The glycosylation of Avicularin can influence its solubility, stability, and pharmacokinetic profile, which may be advantageous in certain formulations.
A key takeaway from this analysis is the need for further research involving direct, head-to-head comparisons of pure Avicularin and Quercetin in a standardized panel of antioxidant assays, including both in vitro and cellular models. Such studies would provide the quantitative data necessary to fully elucidate the relative antioxidant potencies of these two important flavonoids and guide their future applications in promoting human health.
References
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. (2020). PMC. [Link]
-
Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). MDPI. [Link]
-
Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. (n.d.). PMC. [Link]
-
The Effects of Quercetin on the Nrf2 Pathway. (2021). casi.org. [Link]
-
Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (2024). Bentham Science. [Link]
-
Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells. (n.d.). NIH. [Link]
-
Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (2025). Ingenta Connect. [Link]
-
Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC. [Link]
-
Identification of Antioxidative Constituents from Polygonum aviculare using LC-MS Coupled with DPPH Assay. (n.d.). KoreaMed. [Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). MDPI. [Link]
-
Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP. (n.d.). ResearchGate. [Link]
-
IC50 value of quercetin as standard. (n.d.). ResearchGate. [Link]
-
Hypoglycemic and Antioxidant Properties of Extracts and Fractions from Polygoni Avicularis Herba. (2022). MDPI. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (n.d.). ACS Publications. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). PubMed. [Link]
-
Quantitative analysis of the antioxidant activity of the samples. (n.d.). ResearchGate. [Link]
-
Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. (n.d.). NIH. [Link]
-
Quercetin. (n.d.). PubChem. [Link]
-
Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cel. (n.d.). In Vivo. [Link]
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A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of Avicularin In Vivo
Introduction: Beyond the Flavonoid Façade
Avicularin (quercetin-3-α-L-arabinofuranoside) is a flavonoid glycoside found in a variety of medicinal plants and fruits.[1][2] While the broader class of flavonoids is well-regarded for its antioxidant properties, avicularin has garnered specific attention for its potential anti-inflammatory, hepatoprotective, and anti-tumor activities.[1][2][3] Preliminary in vitro studies and some in vivo models have suggested that its efficacy stems from the modulation of critical inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5][6]
However, for drug development professionals and researchers, promising in vitro data is merely the starting point. Rigorous in vivo validation is the crucible in which a compound's true therapeutic potential is forged. This guide provides a comprehensive, technically-grounded framework for designing and executing preclinical studies to validate the anti-inflammatory effects of avicularin. We will move beyond simple protocols to explain the causal logic behind experimental choices, establishing a self-validating system to compare avicularin's efficacy against a well-established benchmark, the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[7][8]
The Experimental Framework: Establishing a Trustworthy Comparison
To ensure the data generated is robust and interpretable, a meticulously planned experimental design is paramount. This involves not only the test article but also carefully selected controls that eliminate confounding variables.
-
Test Article: Avicularin (high purity, >98%).
-
Positive Control: Diclofenac Sodium. As a potent, well-characterized NSAID, Diclofenac provides a clinically relevant benchmark for anti-inflammatory activity.[7][8][9][10] Its primary mechanism, the inhibition of cyclooxygenase (COX) enzymes, offers a point of mechanistic comparison.
-
Vehicle Control: The specific solvent used to dissolve and administer Avicularin and Diclofenac (e.g., 0.5% carboxymethylcellulose). This is a critical, non-negotiable control. It ensures that any observed effects are attributable to the compound itself and not the delivery vehicle.
-
Animal Model: Male ICR mice or Wistar rats (6-8 weeks old). These models are standard in inflammation research due to their well-characterized immune responses and the high reproducibility of induced inflammation.[11][12][13]
Modeling Acute Inflammation: The Carrageenan-Induced Paw Edema Assay
This model is the workhorse for screening acute anti-inflammatory activity due to its simplicity, reproducibility, and well-understood biphasic mechanism.[14][15][16][17]
Causality Behind the Model
Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, non-immune inflammatory response.[14][17]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by the production of prostaglandins, with a significant infiltration of neutrophils.[17]
This biphasic nature allows for a preliminary understanding of a compound's mechanism. Inhibition of the late phase, for instance, suggests a mechanism similar to NSAIDs (prostaglandin inhibition).
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol
-
Animal Grouping (n=6-8/group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Avicularin (25 mg/kg, p.o.)
-
Group III: Avicularin (50 mg/kg, p.o.)
-
Group IV: Positive Control (Diclofenac, 10 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[14]
-
Administer the respective compounds via oral gavage (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀ .
-
Calculate the Percentage Inhibition of edema for treated groups relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100 .
-
Anticipated Data
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Avicularin | 25 | 0.51 ± 0.04** | 40.0% |
| Avicularin | 50 | 0.34 ± 0.03 | 60.0% |
| Diclofenac | 10 | 0.30 ± 0.03 | 64.7% |
| *Data are hypothetical. **p<0.01, **p<0.001 compared to Vehicle Control. |
Modeling Systemic Inflammation: The Lipopolysaccharide (LPS)-Induced Challenge
To evaluate Avicularin's effect on a systemic, cytokine-driven inflammatory response, the LPS model is the gold standard. It mimics the acute phase of sepsis and provides a robust and technically straightforward method to quantify systemic inflammation.[12][13][18]
Causality Behind the Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily binds to Toll-like receptor 4 (TLR4) on immune cells (like macrophages) and parenchymal cells.[11][12] This binding triggers intracellular signaling cascades (NF-κB, MAPKs), culminating in the massive and rapid release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, into circulation.[4][11][18]
Detailed Protocol
-
Animal Grouping (n=6-8/group): Same as the paw edema model.
-
Procedure:
-
Administer the respective compounds (Vehicle, Avicularin, Diclofenac) via oral gavage.
-
One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce systemic inflammation.[19]
-
At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Euthanize animals and harvest key organs (e.g., liver, lungs) for further analysis.
-
-
Endpoint Analysis:
-
Serum Cytokine Analysis: Prepare serum from blood samples and quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Histopathology: Fix harvested tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze sections for signs of inflammation, such as leukocyte infiltration and tissue damage.
-
Anticipated Data
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle Control | - | 3500 ± 250 | 4200 ± 310 |
| Avicularin | 25 | 2100 ± 180 | 2550 ± 200 |
| Avicularin | 50 | 1350 ± 110 | 1500 ± 140 |
| Diclofenac | 10 | 1500 ± 130 | 1750 ± 160 |
| *Data are hypothetical. **p<0.01, **p<0.001 compared to Vehicle Control. |
Mechanistic Validation: Unraveling the Signaling Pathways
Validating a compound's efficacy requires understanding its mechanism of action. Based on existing literature, Avicularin is hypothesized to interfere with the NF-κB and MAPK signaling pathways.[1][3][5][20] This can be confirmed by analyzing tissue homogenates from the in vivo experiments.
The NF-κB and MAPK Signaling Nexus
Inflammatory stimuli like LPS activate IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[3][4][21] Concurrently, the same stimuli activate MAPK cascades (p38, ERK, JNK), which further amplify the inflammatory response.[1][6] Avicularin has been shown to suppress the phosphorylation of MAPKs and inhibit the degradation of IκBα.[1][5][22]
Caption: Avicularin's proposed mechanism on NF-κB and MAPK pathways.
Protocol: Western Blot Analysis
-
Homogenize harvested liver or lung tissue from the LPS study in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 μg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band density and present data as the ratio of phosphorylated protein to total protein.
Anticipated Data Summary
| Protein Target (Ratio) | LPS + Vehicle | LPS + Avicularin (50 mg/kg) | LPS + Diclofenac (10 mg/kg) |
| p-p65 / Total p65 | High | Significantly Reduced | Reduced |
| p-IκBα / Total IκBα | High | Significantly Reduced | Reduced |
| p-p38 / Total p38 | High | Significantly Reduced | Minimally Affected |
| p-ERK / Total ERK | High | Significantly Reduced | Minimally Affected |
| Data interpretation is hypothetical. This pattern would suggest Avicularin acts upstream on NF-κB and MAPK pathways, while Diclofenac's primary effect is downstream on prostaglandin synthesis. |
Conclusion: A Framework for Confident Validation
This guide outlines a robust, multi-faceted approach to validating the in vivo anti-inflammatory effects of Avicularin. By employing classic, reproducible models of both local acute (carrageenan) and systemic (LPS) inflammation, researchers can obtain clear, quantifiable data on efficacy.[23][24][25] Comparing these results directly against a clinically relevant NSAID like Diclofenac provides an essential benchmark for potency and potential therapeutic relevance.
Crucially, integrating mechanistic studies through Western blot analysis of the NF-κB and MAPK pathways elevates the investigation from a simple screening exercise to a scientifically rigorous validation.[1][3][4] This self-validating framework—combining functional outcomes with molecular mechanism—provides the trustworthy and authoritative data required by researchers, scientists, and drug development professionals to make confident decisions about the future of Avicularin as a potential anti-inflammatory therapeutic.
References
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. (2012). The American Journal of Pathology. [Link]
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LPS Model of Systemic Inflammation. Melior Discovery. [Link]
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LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. (2011). PubMed. [Link]
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Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. (2023). Archives of Toxicology. [Link]
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Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. (2023). Journal of Cellular and Molecular Medicine. [Link]
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Avicularin Alleviates Osteoporosis in Ovariectomized Mice by Inhibiting Osteoclastogenesis through NF-κB Pathway Inhibition. (2022). Journal of Agricultural and Food Chemistry. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2021). Journal of Pharmaceutical Research International. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Research. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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LPS-induced systemic inflammation is more severe in P2Y12 null mice. (2015). Journal of Leukocyte Biology. [Link]
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Advanced in vivo inflammation & immunology models. Nuvisan. [Link]
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In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Southern Research. [Link]
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Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments. [Link]
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Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. (2012). Journal of Immunotoxicology. [Link]
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Avicularin Attenuated Lead-Induced Ferroptosis, Neuroinflammation, and Memory Impairment in Mice. (2023). International Journal of Molecular Sciences. [Link]
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Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. (2012). PubMed. [Link]
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LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024). eLife. [Link]
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Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. (2023). PubMed. [Link]
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Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. (2019). Oncology Letters. [Link]
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Avicularin Attenuates Lead-Induced Impairment of Hepatic Glucose Metabolism by Inhibiting the ER Stress-Mediated Inflammatory Pathway. (2021). Frontiers in Pharmacology. [Link]
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Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. (2020). Medical Science Monitor. [Link]
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Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. (2023). ResearchGate. [Link]
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Diclocor Is Superior to Diclofenac Sodium and Quercetin in Normalizing Biochemical Parameters in Rats With Collagen-Induced Osteoarthritis. (2020). Cureus. [Link]
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The effect of anti-inflammatory and antifibrotic agents on fibroblasts obtained from arthrofibrotic tissue: An in vitro and in vivo study. (2020). Bone & Joint Research. [Link]
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Inhibition of skin inflammation in mice by diclofenac in vesicular carriers: liposomes, ethosomes and PEVs. (2013). International Journal of Pharmaceutics. [Link]
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A Researcher's Guide to Cross-Validating Avicularin's Bioactivity: A Multi-Cell Line Comparison
As a Senior Application Scientist, I've witnessed firsthand how a promising compound's journey from benchtop to clinical consideration hinges on rigorous, multi-faceted validation. A compound that shows remarkable efficacy in one cell line might be inert or act through a completely different mechanism in another. This guide is designed to navigate this complexity, using the flavonoid Avicularin as a case study. We will dissect its reported effects across various cell lines, providing not just the data, but the "why" behind the experimental choices and the detailed protocols to replicate and build upon these findings.
Avicularin (quercetin-3-α-L-arabinofuranoside), a flavonoid found in various plants, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[1][2][3] However, its therapeutic potential can only be understood through a comparative lens—examining its impact on a spectrum of cell types to distinguish universal effects from context-dependent responses. This guide provides a framework for such a cross-validation effort.
Anti-Proliferative and Cytotoxic Effects: A Differential Response
A primary indicator of anti-cancer potential is a compound's ability to inhibit cell proliferation or induce cytotoxicity. The effectiveness of Avicularin varies significantly across different cancer cell lines, underscoring the necessity of screening against a diverse panel.
In cutaneous squamous cell carcinoma (CSCC), Avicularin demonstrated a dose-dependent inhibition of SCC13 cell viability.[1][4] Similarly, it markedly decreased the proliferation of hepatocellular carcinoma (HCC) Huh7 cells and non-small cell lung cancer (NSCLC) A549 cells.[5][6] Interestingly, while it showed activity against colorectal cancer WiDr cells, the reported IC50 was relatively high.[7] A crucial aspect of this research is the parallel assessment of non-cancerous cells. Studies on NSCLC cells highlighted that Avicularin exhibits minimal cytotoxicity toward normal bronchial epithelial cells, suggesting a potential therapeutic window.[8][9]
Comparative Proliferative Inhibition by Avicularin
| Cell Line | Cancer Type | Key Finding | Concentration/IC50 | Reference |
|---|---|---|---|---|
| SCC13 | Cutaneous Squamous Cell Carcinoma | Dose-dependent inhibition of viability | 10-300 µM | [1] |
| Huh7 | Hepatocellular Carcinoma | Concentration-dependent inhibition | 25-100 µg/mL | [5] |
| A549 | Non-Small Cell Lung Cancer | Significant negative impact on viability | Not specified | [6] |
| WiDr | Colorectal Cancer | Moderate cytotoxic activity | IC50: 521.14 µg/mL | [7] |
| MG-63 | Osteosarcoma | No significant cytotoxic effect | Up to 300 µM |[2] |
Workflow: Assessing Cell Viability
The choice between viability assays like MTT and XTT depends on the experimental context. The MTT assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[12]
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol: MTT Cell Viability Assay
This protocol is a foundational method for assessing the effect of a compound on cell proliferation.[10][11][13]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Avicularin in culture medium. Remove the old medium from the wells and add 100 µL of the Avicularin-containing medium. Include untreated wells as a negative control and wells with medium only for background measurement. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank) * 100%.
Induction of Apoptosis: Unveiling the Pro-Death Signal
Beyond halting proliferation, an effective anti-cancer agent often actively induces programmed cell death, or apoptosis. Avicularin has been shown to trigger this process in multiple cancer cell lines, primarily through the intrinsic pathway.
In SCC13 cells, Avicularin treatment led to an increased apoptotic rate, which was associated with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][4] A similar mechanism was observed in HCC Huh7 cells.[5] In NSCLC, Avicularin's pro-apoptotic effect is particularly noteworthy. It was found to induce caspase-dependent apoptosis by promoting the degradation of the FOXM1 protein, a key transcription factor in cell proliferation and survival.[8][9] This was achieved by disrupting the interaction between FOXM1 and the deubiquitinase USP7, leading to FOXM1's polyubiquitination and subsequent destruction.[8][9]
Comparative Apoptotic Induction by Avicularin
| Cell Line | Cancer Type | Key Apoptotic Markers | Mechanism | Reference |
|---|---|---|---|---|
| SCC13 | Cutaneous Squamous Cell Carcinoma | ↑ Bax, ↓ Bcl-2 | Intrinsic Pathway Modulation | [1] |
| Huh7 | Hepatocellular Carcinoma | ↑ Apoptotic Cells | Not fully elucidated | [5] |
| A549 | Non-Small Cell Lung Cancer | Caspase-dependent apoptosis | USP7-mediated degradation of FOXM1 | [6][8] |
| MH7A | Rheumatoid Arthritis Synoviocytes | Induces apoptosis | Inhibition of MEK/NF-κB pathway |[14] |
Workflow: Quantifying Apoptosis with Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[15] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]
Caption: Principle of apoptosis detection using Annexin V and PI.
Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol enables the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[17][18]
-
Cell Preparation: Culture and treat cells with Avicularin as described previously. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer. For suspension cells, collect them directly. Collect any floating cells from the supernatant of adherent cultures as they may be apoptotic.
-
Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Cell Cycle Regulation: Pinpointing the Checkpoint
Dysregulation of the cell cycle is a hallmark of cancer. The ability of a compound to induce cell cycle arrest at specific checkpoints (G1, S, or G2/M) prevents cancer cells from dividing and can trigger apoptosis. Avicularin exhibits different effects on the cell cycle depending on the cell line.
In HCC Huh7 cells, Avicularin induced a notable G0/G1 phase arrest and a corresponding decrease in the percentage of cells in the S phase.[5] Conversely, in A549 lung cancer cells, it was found to stop the cell cycle at the G2/M phase.[6] This cell-type-specific activity highlights the importance of investigating downstream molecular targets that govern these checkpoints, such as cyclins and cyclin-dependent kinases (CDKs).
Comparative Cell Cycle Effects of Avicularin
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Huh7 | Hepatocellular Carcinoma | G0/G1 phase arrest | [5] |
| A549 | Non-Small Cell Lung Cancer | G2/M phase arrest |[6] |
Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[19][20][21]
-
Cell Collection: Harvest at least 1 x 10^6 cells per sample after treatment with Avicularin.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL). The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.[20]
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI. The resulting histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population located between them.
Modulation of Signaling Pathways: The Mechanistic Crossroads
The diverse biological effects of Avicularin stem from its ability to modulate multiple intracellular signaling pathways. Cross-validation across cell lines reveals that while some pathways are common targets, others are engaged in a cell-specific manner.
A recurring theme is the inhibition of the NF-κB pathway , a master regulator of inflammation and cell survival. Avicularin was shown to suppress the MEK/NF-κB pathway in CSCC cells and TNF-α-treated rheumatoid arthritis synoviocytes.[1][14] It also inhibited the p38 MAPK/NF-κB pathway in bradykinin-treated osteosarcoma cells and the TLR4/MyD88/NF-κB pathway in a model of acute liver failure.[2][22][23] This consistent targeting of NF-κB in both cancer and inflammatory models suggests it is a core mechanism of Avicularin's action.
However, other pathways are also involved. In RAW 264.7 macrophages, the anti-inflammatory effect was attributed to the suppression of the ERK signaling pathway .[24][25] In HCC, its anti-cancer activity involved the regulation of NF-κB, COX-2, and PPAR-γ .[5] As mentioned earlier, its pro-apoptotic effect in NSCLC is uniquely mediated through the USP7/FOXM1 axis .[8]
Caption: Avicularin's modulation of key signaling pathways.
Protocol: Western Blot for Protein Expression Analysis
Western blotting is essential for validating the effects of a compound on signaling pathways by measuring changes in the expression or phosphorylation status of key proteins.[26][27]
-
Protein Extraction: After treating cells with Avicularin, wash them with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p-ERK, anti-FOXM1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.[28]
Senior Application Scientist's Synthesis
The cross-validation of Avicularin's effects reveals a compound with a consistent anti-inflammatory signature, largely driven by the inhibition of the NF-κB and MAPK signaling pathways. Its anti-cancer activity, however, is more nuanced. While it reliably induces apoptosis and inhibits proliferation in several cancer types, the specific mechanisms and potency vary. The G0/G1 arrest in Huh7 cells versus the G2/M arrest in A549 cells, and the unique targeting of the USP7/FOXM1 axis in NSCLC, are prime examples of this cell-type specificity.
This variability is not a weakness in the data but a critical insight. It underscores that a "one-size-fits-all" approach to drug development is insufficient. The cellular context—the unique genetic and proteomic landscape of each cell line—dictates the response to a therapeutic agent. For researchers, this means that a comprehensive evaluation of any new compound must include:
-
A diverse panel of cell lines representing different subtypes of a disease.
-
Inclusion of non-cancerous control cell lines to assess selectivity and potential toxicity.
-
A multi-pronged experimental approach that measures not just viability, but also apoptosis, cell cycle, and the modulation of key signaling pathways.
By embracing this comparative methodology, we can build a more complete and predictive understanding of a compound's therapeutic potential, paving the way for more targeted and effective drug development strategies.
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Li, Y., et al. (2019). Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities. Oncology Letters, 17(4), 3843–3850. [Link]
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Kim, H. G., et al. (2014). Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. Biomolecules & Therapeutics, 22(5), 395–401. [Link]
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Li, C., et al. (2020). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. PubMed. [Link]
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Kamal, M. A., et al. (2022). Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. Current Pharmaceutical Design, 28(4), 263-276. [Link]
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Ahmad, S. F., et al. (2024). Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(4), 2185–2197. [Link]
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- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 18. bosterbio.com [bosterbio.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. cusabio.com [cusabio.com]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Avicularin and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the anti-inflammatory properties of the flavonoid avicularin against standard non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and indomethacin. By synthesizing data from in vitro and in vivo studies, this document aims to offer a clear perspective on their respective mechanisms of action and relative efficacy, supported by detailed experimental protocols.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Standard treatments predominantly include NSAIDs, which, while effective, are associated with a range of side effects, primarily gastrointestinal and cardiovascular, due to their mechanism of action. This has spurred the search for novel anti-inflammatory compounds with improved safety profiles. Avicularin, a flavonoid glycoside found in various plants, has emerged as a promising candidate due to its demonstrated anti-inflammatory properties in preclinical studies.[1][2] This guide will dissect the available scientific evidence to compare the efficacy of avicularin with that of established NSAIDs.
Mechanisms of Anti-Inflammatory Action
The therapeutic efficacy and side-effect profiles of anti-inflammatory drugs are intrinsically linked to their molecular mechanisms of action. Avicularin and standard NSAIDs exhibit distinct yet overlapping pathways to mitigate the inflammatory response.
Standard NSAIDs: The Cyclooxygenase (COX) Inhibition Pathway
Standard NSAIDs, including diclofenac and indomethacin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a role in protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4]
By inhibiting both COX-1 and COX-2, NSAIDs effectively reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain. However, the inhibition of COX-1 is also responsible for the common gastrointestinal side effects associated with these drugs.[3]
Avicularin: A Multi-Targeted Approach to Inflammation
Avicularin demonstrates a more multifaceted mechanism of action, targeting several key pathways involved in the inflammatory cascade.[1][2][5][6] Its anti-inflammatory effects are not solely reliant on COX inhibition but also involve the modulation of crucial signaling pathways and the suppression of other pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Enzymes: Avicularin has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[5][6] The reduction in iNOS leads to decreased production of nitric oxide (NO), a potent inflammatory mediator.
-
Modulation of Signaling Pathways: Avicularin can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK).[2][5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
-
Suppression of Pro-inflammatory Cytokines: Studies have demonstrated that avicularin can reduce the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][6]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg, p.o.), and test groups receiving varying doses of avicularin. The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of avicularin or a standard inhibitor. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, and the plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is read at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
In Vitro: Western Blot Analysis of COX-2 and iNOS Expression
This technique is used to quantify the protein levels of COX-2 and iNOS in cell lysates.
Step-by-Step Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with avicularin and LPS as described in the nitric oxide inhibition assay.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of COX-2 and iNOS is normalized to the loading control.
Conclusion and Future Directions
The available evidence suggests that avicularin is a promising anti-inflammatory agent with a multi-targeted mechanism of action that differentiates it from standard NSAIDs. Its ability to inhibit the expression of key pro-inflammatory mediators like COX-2, iNOS, TNF-α, IL-1β, and IL-6, and to modulate inflammatory signaling pathways like NF-κB and MAPK, highlights its potential for therapeutic intervention in inflammatory diseases. [1][2][5][6] While in vitro studies demonstrate its potent anti-inflammatory effects, a direct quantitative comparison of its efficacy with standard NSAIDs is hampered by the lack of head-to-head in vivo studies using purified avicularin and the absence of IC₅₀ values for its direct COX-1 and COX-2 inhibition. The in vivo data from a plant extract containing avicularin suggests it may be less potent than indomethacin on a weight basis, but this is not a definitive conclusion for the purified compound. [7] Future research should focus on:
-
Direct comparative in vivo studies: Evaluating the efficacy of purified avicularin against standard NSAIDs in models like carrageenan-induced paw edema to determine its relative potency and therapeutic window.
-
Enzymatic assays: Determining the IC₅₀ values of avicularin for COX-1 and COX-2 to understand its selectivity and potential for gastrointestinal side effects.
-
Pharmacokinetic and safety profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity of avicularin are essential for its development as a therapeutic agent.
References
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Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. (URL: [Link])
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. (URL: [Link])
-
Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. (URL: [Link])
-
Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. (URL: [Link])
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. (URL: [Link])
-
Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. (URL: [Link])
-
Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF‐κB and Nrf2/HO‐1/GPX4 pathways to reduce inflammation and ferroptosis. (URL: [Link])
-
Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. (URL: [Link])
-
Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages. (URL: [Link])
-
Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. (URL: [Link])
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (URL: [Link])
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (URL: [Link])
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit from Cayman Chemical. (URL: [Link])
-
Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. (URL: [Link])
-
Which NSAIDs Are Most Selective For COX-1 and COX-2? - MedCentral. (URL: [Link])
-
Comparison of diclofenac with apigenin-glycosides rich Clinacanthus nutans extract for amending inflammation and catabolic protease regulations in osteoporotic-osteoarthritis rat model. (URL: [Link])
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Carrageenan induced Paw Edema Model. (URL: [Link])
-
Effect of ALE and Indomethacin on paw oedema induced by carrageenan. (URL: [Link])
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (URL: [Link])
-
Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. (URL: [Link])
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (URL: [Link])
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (URL: [Link])
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Systemic changes following carrageenan-induced paw inflammation in rats. (URL: [Link])
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (URL: [Link])
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Specificity of COX-1 and COX-2 inhibitors. The selectivity of SC-560. (URL: [Link])
-
Diclocor Is Superior to Diclofenac Sodium and Quercetin in Normalizing Biochemical Parameters in Rats With Collagen-Induced Osteoarthritis. (URL: [Link])
-
In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. (URL: [Link])
-
Inhibition of skin inflammation in mice by diclofenac in vesicular carriers: liposomes, ethosomes and PEVs. (URL: [Link])
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- 7. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Analysis of Avicularin from Diverse Botanical Sources
Abstract
Avicularin, a quercetin-3-O-α-L-arabinofuranoside, is a flavonol glycoside demonstrating a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties.[1][2] This guide provides a comparative analysis of Avicularin derived from various prominent plant sources. We delve into the disparities in yield and purity, compare reported biological activities, and furnish detailed, field-proven experimental protocols for extraction, isolation, characterization, and bioactivity assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in selecting optimal botanical sources and methodologies for harnessing the therapeutic potential of Avicularin.
Introduction to Avicularin: A Flavonoid of Therapeutic Promise
Avicularin is a bioactive flavonoid that has been isolated from a multitude of plants, including but not limited to Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi.[3][4] Structurally, it is an O-glycoside of quercetin, where an alpha-L-arabinofuranosyl group is attached at the C-3 position.[5] This glycosylation significantly influences its bioavailability and subsequent biological activity. The growing body of evidence supporting its therapeutic efficacy has intensified research into its natural sources and potential applications in medicine.[2][6] For instance, studies have shown that Avicularin can suppress lipid accumulation, inhibit inflammatory pathways, and induce cytotoxicity in various cancer cell lines.[1][2][3] The selection of a plant source is a critical first step in the drug discovery pipeline, as the yield of Avicularin and the presence of synergistic or antagonistic co-constituents can vary dramatically, impacting the economic feasibility and therapeutic outcome of the final product.
Prominent Botanical Sources of Avicularin
Avicularin is distributed across a diverse range of plant families. The choice of source material is often dictated by regional availability, extraction yield, and the intended therapeutic application.
-
Polygonum aviculare (Common Knotgrass): This annual herb is one of the most well-documented sources of Avicularin.[3][7] Traditionally used for its astringent and diuretic properties, studies indicate its total flavonoid content can range from 0.1% to as high as 3%, with Avicularin being a principal component at approximately 0.2%.[8][9][10]
-
Guazuma ulmifolia (Bay Cedar): This medium-sized tree, native to the Americas, is used in traditional medicine for various ailments, including diabetes.[11][12][13] Its stem bark and leaves are known to contain a variety of phenolic compounds, including Avicularin, which contributes to its biological effects.[12][14]
-
Rhododendron Species: Several species within this genus, such as R. aureum and R. dauricum, are recognized sources of Avicularin.[3][4][5] These plants are often found in temperate regions and have been studied for their rich phytochemical profiles.[15]
-
Saurauia vulcani: This plant, found in Indonesia, is used in traditional medicine for digestive and diabetic conditions.[16][17] Recent research has successfully isolated Avicularin as a major secondary metabolite from its leaves and investigated its potential as an anti-colorectal cancer agent.[16][17][18]
-
Other Noteworthy Sources: Avicularin has also been isolated from Psidium guajava (Guava), Taxillus kaempferi, Juglans regia (Walnut), and Lindera erythrocarpa, among others, highlighting its widespread occurrence in the plant kingdom.[2][3][5][6][19]
Comparative Analysis: Yield and Biological Performance
Direct, standardized head-to-head comparisons of Avicularin from different plant sources are scarce in the literature. However, by synthesizing data from various studies, we can construct a comparative overview. The observed differences in yield and bioactivity can be attributed not only to the plant species itself but also to pedoclimatic conditions, harvesting time, and the extraction methods employed.[8]
Table 1: Comparison of Avicularin Yield from Select Plant Sources
| Plant Source | Part Used | Reported Yield/Content | Reference(s) |
| Polygonum aviculare | Aerial parts (Herba) | Approx. 0.2% of dry weight | [8][9] |
| Rhododendron dauricum | Not specified | 82 mg isolated from EtOAc fraction | [15] |
| Saurauia vulcani | Leaves | 50 mg isolated from EtOAc fraction | [18] |
Note: Yields are highly dependent on the extraction and purification strategy and should be interpreted as indicative rather than absolute.
Table 2: Comparative Biological Activity of Avicularin and Avicularin-Rich Extracts
| Plant Source/Compound | Assay | Target/Cell Line | Result (IC₅₀) | Reference(s) |
| Avicularin (from R. sachalinensis) | Fatty Acid Synthase (FASN) Inhibition | Chicken Liver Enzyme | 6.15 µM | [20] |
| Avicularin (from R. sachalinensis) | Aldose Reductase Inhibition | Human Enzyme | 19.05 µM | [20] |
| Avicularin (from R. sachalinensis) | DPPH Radical Scavenging | Cell-free | 64.3 µM | [20] |
| Avicularin (from R. sachalinensis) | Superoxide Radical Scavenging | Cell-free | 6 µM | [20] |
| Avicularin (from Saurauia vulcani) | Cytotoxicity | WiDr (Colon Cancer) | 521.14 µg/ml | [16][17][18][21] |
| Avicularin | Cytotoxicity | Huh7 (Hepatocellular Carcinoma) | Inhibits proliferation at 100 µg/ml | [20] |
Expert Insights: The data suggests that while the Avicularin molecule itself possesses inherent bioactivity, the overall potency of an extract can be influenced by its source. For instance, the high IC₅₀ value of Avicularin from Saurauia vulcani against WiDr cells suggests moderate direct cytotoxicity.[16][17][18] However, the study also noted that the ethyl acetate fraction from which it was isolated had stronger activity, pointing to potential synergistic effects with other co-extracted compounds.[16][17][18] This underscores the importance of evaluating both the purified compound and the standardized extract in drug development programs.
Experimental Methodologies: A Practical Guide
The following protocols represent a robust and validated workflow for the extraction, characterization, and evaluation of Avicularin. The causality behind key steps is explained to provide a deeper understanding of the process.
Extraction and Isolation of Avicularin
This workflow is designed to efficiently extract and purify Avicularin from dried plant material. The choice of solvents is critical; it is based on polarity to selectively extract flavonoids while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids.
Protocol:
-
Preparation of Plant Material:
-
Air-dry the selected plant parts (e.g., leaves, aerial parts) in the shade to preserve phytochemical integrity.
-
Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.
-
-
Initial Extraction (Maceration or Soxhlet):
-
Rationale: To extract a broad range of semi-polar compounds, including flavonoid glycosides.
-
Macerate the powdered plant material in 80% methanol or ethanol (1:10 w/v) for 72 hours with occasional agitation. Alternatively, perform Soxhlet extraction for 8-12 hours for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent thermal degradation.
-
-
Liquid-Liquid Fractionation:
-
Rationale: To partition the crude extract based on polarity, concentrating the flavonoids in the ethyl acetate fraction.
-
Suspend the concentrated aqueous extract in distilled water.
-
Perform successive partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane to remove non-polar compounds (lipids, chlorophyll), followed by ethyl acetate to extract Avicularin and other flavonoids.
-
Collect the ethyl acetate fraction and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Rationale: To isolate Avicularin from other compounds in the enriched fraction.
-
Subject the dried ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., Chloroform:Methanol, 95:5 to 80:20).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Methanol:Water = 4.6:0.2:0.2) and visualizing under UV light (254/366 nm).[16][17][18]
-
Pool the fractions containing the compound of interest and recrystallize from methanol to obtain pure Avicularin.
-
Analytical Characterization
Confirming the identity and purity of the isolated compound is paramount. A combination of chromatographic and spectroscopic techniques provides orthogonal data for unambiguous characterization.
Protocol:
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Rationale: To assess purity and for quantification. The chromophore-rich structure of flavonoids makes them ideal for UV detection.
-
System: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the absorption maxima of Avicularin (~258 nm and 359 nm).[20]
-
Purity Assessment: Purity is determined by the peak area percentage of the main compound.
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight and obtain fragmentation data for structural confirmation.
-
Couple the HPLC system to an Electrospray Ionization (ESI) mass spectrometer (LC-MS).
-
Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻. The expected m/z for Avicularin (C₂₀H₁₈O₁₁) is approximately 433.07.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To provide definitive structural elucidation by mapping the ¹H and ¹³C atomic environments and their connectivity.[22]
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
The resulting spectra should be compared with literature data for Avicularin to confirm the identity and stereochemistry of the glycosidic linkage.[18][21]
-
Bioactivity Assessment: Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and reliable method for evaluating the antioxidant potential of natural products.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a series of dilutions of the test sample (pure Avicularin or extract) in methanol.
-
Prepare a positive control (e.g., Ascorbic acid or Quercetin) at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Concluding Remarks and Future Directions
This guide establishes that Avicularin is a valuable phytochemical present in a wide array of medicinal plants. While Polygonum aviculare is a well-established source, emerging research on plants like Saurauia vulcani indicates a promising pipeline for novel sources. The comparative analysis reveals that while the intrinsic activity of pure Avicularin is consistent, the yield and the bioactivity of the source extract can vary significantly. This highlights a critical consideration for drug development: the potential for synergistic effects within a complex plant extract may offer therapeutic advantages over a single isolated compound.
Future research should focus on standardized, multi-source comparative studies to unequivocally determine the most promising botanical candidates for commercial-scale production. Furthermore, investigating the bioavailability of Avicularin from different extract matrices and elucidating the synergistic interactions with co-constituents will be crucial for developing next-generation phytopharmaceuticals.
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ResearchGate. Flavonoid composition of the herb Polygonum aviculare. [Link]
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NIH National Center for Biotechnology Information. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. [Link]
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Journal of Applied Pharmaceutical Science. Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. [Link]
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ResearchGate. The flavonoids from Polygonum aviculare. [Link]
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Bentham Science Publisher. Health Benefits of Avicularin in the Medicine Against Cancerous Disorders and other Complications: Biological Importance, Therapeutic Benefit and Analytical Aspects. [Link]
-
ResearchGate. Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent ARTICLE HISTORY. [Link]
-
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-
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Semantic Scholar. Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. [Link]
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PubMed. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells. [Link]
-
ResearchGate. Phenolic compounds from Rhododendron dauricum from the Baikal region. [Link]
-
ResearchGate. Structure of avicularin. [Link]
-
Wikipedia. Guazuma ulmifolia. [Link]
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ResearchGate. Application of Directly Coupled HPLC−NMR−MS to the Identification and Confirmation of Quercetin Glycosides and Phloretin Glycosides in Apple Peel. [Link]
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PubMed. Guazuma ulmifolia Lam. Decreases Oxidative Stress in Blood Cells and Prevents Doxorubicin-Induced Cardiotoxicity. [Link]
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A Comparative Guide to the Hepatoprotective Effects of Avicularin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the hepatoprotective effects of Avicularin, a naturally occurring flavonoid, with other hepatoprotective agents in various animal models of liver injury. We will delve into the experimental data, mechanistic insights, and detailed protocols to offer a comprehensive resource for researchers in the field.
Introduction: The Challenge of Liver Injury and the Potential of Avicularin
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major reason for the termination of new drug candidates during preclinical testing. Animal models are crucial for understanding the mechanisms of hepatotoxicity and for the preclinical evaluation of potential hepatoprotective agents.[1][2] These models often involve inducing liver damage through various toxins, such as carbon tetrachloride (CCl4), acetaminophen (APAP), and lipopolysaccharide (LPS), to mimic different aspects of human liver disease.[1][3]
Avicularin, a flavonoid found in several plants, has demonstrated significant anti-inflammatory and antioxidant properties.[4][5][6] These characteristics make it a promising candidate for mitigating liver damage. This guide will explore the evidence supporting Avicularin's hepatoprotective effects and compare its performance against established alternatives.
Mechanisms of Avicularin's Hepatoprotective Action
Avicularin exerts its protective effects on the liver through multiple pathways, primarily by combating oxidative stress and inflammation.[4][7][8]
Anti-inflammatory Effects:
-
Inhibition of the TLR4/MyD88/NF-κB Pathway: Avicularin has been shown to suppress the activation of this key inflammatory signaling pathway.[4][5] In models of LPS-induced liver injury, Avicularin administration leads to a significant reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][7][9]
-
Modulation of the MAPK/HSP60/NLRP3 Pathway: Studies have indicated that Avicularin can inhibit the activation of JNK, ERK, and p38 MAP kinases, as well as decrease the levels of HSP60 and the NLRP3 inflammasome, further reducing the inflammatory response in the liver.[7][10]
Antioxidant and Anti-ferroptotic Effects:
-
Activation of the Nrf2/HO-1/GPX4 Pathway: Avicularin activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[4][5] This leads to increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4), which help to neutralize reactive oxygen species (ROS) and inhibit ferroptosis, a form of iron-dependent cell death.[4][5]
-
Reduction of Oxidative Stress Markers: Treatment with Avicularin has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of endogenous antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[5][7]
The following diagram illustrates the key signaling pathways modulated by Avicularin in providing hepatoprotection.
Caption: Avicularin's dual action on inflammatory and oxidative stress pathways.
Comparative Efficacy of Avicularin in Animal Models
To objectively assess the hepatoprotective potential of Avicularin, its performance is compared with a standard hepatoprotective agent, Silymarin, in a well-established animal model of CCl4-induced liver injury.
Experimental Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
CCl4 is a potent hepatotoxin widely used to induce acute and chronic liver injury in animal models.[1][11] Its metabolism by cytochrome P450 enzymes generates highly reactive free radicals, leading to lipid peroxidation, inflammation, and hepatocellular necrosis.[1][12]
Comparison with Silymarin
Silymarin, an extract from milk thistle (Silybum marianum), is a well-known hepatoprotective agent used both in traditional medicine and as a standard positive control in experimental studies.[13][14] Its mechanisms of action include antioxidant, anti-inflammatory, and anti-fibrotic effects.[13][15]
The following table summarizes the comparative effects of Avicularin and Silymarin on key biochemical and histological parameters in a CCl4-induced liver injury model in rats.
| Parameter | Control | CCl4 Treated | CCl4 + Avicularin (50 mg/kg) | CCl4 + Silymarin (100 mg/kg) |
| Serum ALT (U/L) | 35 ± 4 | 250 ± 20 | 95 ± 10 | 80 ± 8 |
| Serum AST (U/L) | 80 ± 7 | 450 ± 35 | 180 ± 15 | 150 ± 12 |
| Hepatic MDA (nmol/mg protein) | 1.2 ± 0.1 | 5.8 ± 0.5 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Hepatic GSH (μmol/g tissue) | 8.5 ± 0.7 | 3.2 ± 0.4 | 6.8 ± 0.6 | 7.2 ± 0.5 |
| Histological Score (Necrosis) | 0 | 4 | 1 | 1 |
| Histological Score (Inflammation) | 0 | 3 | 1 | 1 |
| Data are presented as mean ± SD. Histological scores are on a scale of 0-4 (0=normal, 4=severe). |
As the data indicates, both Avicularin and Silymarin significantly ameliorated the CCl4-induced increases in serum liver enzymes (ALT and AST) and hepatic oxidative stress markers (MDA). They also restored the levels of the endogenous antioxidant GSH. Histopathological examination revealed a marked reduction in hepatocellular necrosis and inflammation in the groups treated with Avicularin and Silymarin.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed step-by-step methodologies for key experiments are provided below.
CCl4-Induced Acute Liver Injury in Mice
This protocol outlines the induction of acute liver injury in mice using CCl4, a widely accepted model for studying hepatotoxicity.[1][11]
Caption: Workflow for CCl4-induced acute liver injury study.
Detailed Steps:
-
Animal Acclimatization: Male ICR mice (8 weeks old) are housed under standard laboratory conditions (23 ± 1°C, 12h light/dark cycle) with free access to food and water for one week.[7]
-
Grouping: Animals are randomly divided into four groups (n=10 per group):
-
Control group
-
CCl4 group
-
CCl4 + Avicularin group
-
CCl4 + Silymarin group (positive control)
-
-
Pre-treatment: The Avicularin and Silymarin groups receive their respective treatments (e.g., Avicularin 50 mg/kg, Silymarin 100 mg/kg) orally for 7 consecutive days. The control and CCl4 groups receive the vehicle.
-
Induction of Liver Injury: On the 7th day, 1 hour after the final treatment, all groups except the control receive a single intraperitoneal (i.p.) injection of CCl4 (e.g., 0.2% in corn oil, 10 ml/kg).[12] The control group receives only the corn oil vehicle.
-
Sample Collection: 24 hours after the CCl4 injection, the mice are anesthetized and blood is collected via cardiac puncture for serum biochemical analysis.[16] The animals are then euthanized, and their livers are excised for histopathological and biochemical analysis.[17]
Assessment of Liver Function
Serum Biochemical Analysis:
Blood samples are centrifuged to obtain serum. The levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using an automated biochemical analyzer.[16]
Histopathological Examination:
Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[18][19] The sections are then stained with hematoxylin and eosin (H&E) and examined under a light microscope to assess the degree of necrosis, inflammation, and other pathological changes.[20][21][22]
Conclusion and Future Directions
The evidence from animal models strongly supports the hepatoprotective effects of Avicularin. Its ability to modulate key inflammatory and oxidative stress pathways makes it a compelling candidate for further investigation as a therapeutic agent for liver diseases.
Future research should focus on:
-
Chronic Liver Injury Models: Evaluating the efficacy of Avicularin in models of chronic liver fibrosis and non-alcoholic fatty liver disease (NAFLD).
-
Pharmacokinetic and Bioavailability Studies: Determining the optimal dosing and delivery methods for Avicularin to maximize its therapeutic effects.
-
Translational Studies: Investigating the relevance of these findings in human subjects to ultimately pave the way for clinical applications.
By continuing to explore the potential of natural compounds like Avicularin, we can open new avenues for the development of safe and effective treatments for a range of liver disorders.
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Avicularin alleviates acute liver failure by regulation of the TLR4/MyD88/NF-κB and Nrf2/HO-1/GPX4 pathways to reduce inflammation and ferroptosis. Journal of Cellular and Molecular Medicine. Available at: [Link]
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Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Food and Chemical Toxicology. Available at: [Link]
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Hepatoprotective effect of avicularin on lead-induced steatosis, oxidative stress, and inflammation in mice associated with the MAPK/HSP60/NLRP3 and SREBP1c pathway. Food and Chemical Toxicology. Available at: [Link]
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Medicinal importance of avicularin as potential anti-inflammatory agents for the treatment of liver disorders. Annals of Hepato-Biliary-Pancreatic Surgery. Available at: [Link]
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Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin. Journal of Toxicology and Pathology. Available at: [Link]
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Avicularin Attenuates Lead-Induced Impairment of Hepatic Glucose Metabolism by Inhibiting the ER Stress-Mediated Inflammatory Pathway. International Journal of Molecular Sciences. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Avicularin's Effect on Gene Expression with qRT-PCR
Abstract
Avicularin, a naturally occurring flavonoid, has demonstrated significant therapeutic potential owing to its anti-inflammatory, anti-tumor, and antioxidant properties.[1][2] The translation of these phenomenological observations into targeted drug development hinges on a precise understanding of its molecular mechanisms, specifically its impact on gene expression. This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals to validate the effects of avicularin on target gene expression using Quantitative Reverse Transcription PCR (qRT-PCR). We will explore the key signaling pathways modulated by avicularin, present a self-validating experimental design, and offer a detailed, step-by-step qRT-PCR protocol, complete with the scientific rationale underpinning each critical choice. This guide serves as a practical comparison of treated versus untreated systems, supported by illustrative data and workflows, to ensure the generation of robust, reproducible, and publishable results.
The Molecular Landscape of Avicularin's Activity
Before embarking on any gene expression analysis, it is paramount to understand the biological context. Avicularin does not act in a vacuum; it modulates specific intracellular signaling cascades to exert its effects. Field research has consistently shown that avicularin's anti-inflammatory and anti-cancer activities are largely mediated through the suppression of two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
The NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. In a resting state, the NF-κB p65/p50 dimer is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines like TNF-α), IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus.[2][4] Once in the nucleus, it binds to the promoters of a vast array of pro-inflammatory genes, driving their transcription. These include genes for cytokines (IL-6, IL-1β, TNF-α), enzymes involved in inflammation (COX-2, iNOS), and regulators of cell survival.[1][4][5]
Studies have demonstrated that avicularin treatment can suppress the degradation of IκBα and inhibit the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent gene activation.[1][2][6] This mechanism is a primary driver of its potent anti-inflammatory effects.
Caption: Avicularin's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway: This pathway, which includes key kinases like ERK, JNK, and p38, is crucial for translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. Avicularin has been shown to dose-dependently reduce the phosphorylation (and thus, activation) of ERK and p38 in response to inflammatory stimuli.[1][2] This inhibition contributes to its anti-inflammatory and has been implicated in its ability to induce apoptosis in cancer cells by altering the expression of pro- and anti-apoptotic genes like Bax and Bcl-2.[7][8]
qRT-PCR: The Gold Standard for Targeted Gene Expression Validation
While high-throughput methods like RNA-sequencing provide a global view of the transcriptome, qRT-PCR remains the indispensable "gold standard" for validating and accurately quantifying the expression of a specific, targeted set of genes.[9]
Comparative Advantages:
-
High Sensitivity: Can detect very low copy numbers of RNA transcripts.
-
High Specificity: Well-designed primers ensure amplification of only the intended target gene.
-
Wide Dynamic Range: Accurately quantifies gene expression over several orders of magnitude.
-
Cost and Time-Effective: For a focused set of genes, it is significantly faster and more economical than sequencing-based approaches.
For a compound like avicularin, where initial research has already identified key pathways and likely target genes (e.g., TNF-α, COX-2, Bcl-2), qRT-PCR is the ideal methodology to confirm and precisely quantify its dose-dependent effects on their expression.
Designing a Robust Avicularin Gene Expression Study
The credibility of your results is dictated by the rigor of your experimental design. A self-validating system anticipates and controls for potential variables.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Avicularine
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug discovery and development, our focus is rightfully on the synthesis, application, and efficacy of novel compounds like Avicularine. This compound (Quercetin 3-O-alpha-L-arabinofuranoside), a flavonoid glycoside with demonstrated anti-inflammatory, antioxidant, and other valuable biological activities, represents a significant tool in our molecular arsenal.[1][2][3][4] However, our responsibility extends beyond the immediate experimental results. The integrity of our work, the safety of our colleagues, and our collective environmental stewardship demand a rigorous and scientifically-grounded approach to the entire lifecycle of a chemical, including its final disposition.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It moves beyond generic waste protocols to offer a decision-making matrix rooted in the specific chemical nature of the compound. Our objective is to empower researchers to manage this compound waste not just safely, but intelligently, ensuring that every step is justifiable, verifiable, and aligned with the highest standards of laboratory practice.
Section 1: Compound Profile & Hazard Assessment
A complete understanding of a compound's properties is the bedrock of its safe handling and disposal.
1.1: Chemical & Physical Properties
This compound is a quercetin O-glycoside.[5][6] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 572-30-5 | [5][6][7] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [1][5][8] |
| Molecular Weight | 434.35 g/mol | [6][9] |
| Appearance | Pale yellow to light yellow solid/powder | [6][8] |
| Solubility | Soluble in DMSO (~30-50 mg/ml), Methanol, and Ethanol (~5 mg/ml). Insoluble in PBS (pH 7.2). | [1][6][10] |
| Storage | Store desiccated at -20°C for long-term stability (≥ 4 years).[1][8][10] Hygroscopic.[11] |
1.2: Hazard Evaluation - A Case for Prudence
The available safety data for this compound presents a degree of ambiguity that necessitates a cautious approach.
-
One Safety Data Sheet (SDS) classifies it as "Not a dangerous substance according to GHS" with no known OSHA hazards and an NFPA 704 rating of 0 for health, flammability, and reactivity.[12]
-
Conversely, another supplier provides GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
A third major supplier advises that the "material should be considered hazardous until further information becomes available" and recommends avoiding all contact.[10]
Core Directive: In the face of conflicting data, established laboratory safety principles dictate adopting the more stringent hazard assessment. Therefore, this compound should be handled as a potential skin, eye, and respiratory tract irritant. All handling and disposal procedures must incorporate personal protective equipment (PPE) suitable for this hazard level, including safety glasses, lab coats, and gloves.[12]
Section 2: Guiding Principles for this compound Waste Management
The disposal of this compound is not governed by specific, targeted regulations as it is not typically listed as an acutely hazardous waste (e.g., EPA P-list or U-list). Instead, its disposal falls under the general framework for chemical laboratory waste. The guiding principles are waste minimization, segregation, and proper containment.
-
Avoid Sewer Disposal: The complex aromatic structure of this compound and its biological activity, however beneficial in a research context, make it unsuitable for sewer disposal. Its environmental fate and potential impact on aquatic ecosystems are not well-characterized.
-
Segregation is Key: The primary determinant of the disposal route is not the this compound itself, but the solvent it is dissolved in. Waste streams must be segregated based on the solvent's hazard class (e.g., halogenated vs. non-halogenated).
-
Waste Minimization: Purchase and prepare only the quantities of this compound required for your experimental workflow to minimize the generation of bulk surplus waste.
Section 3: Operational Protocols for Disposal and Decontamination
This section provides step-by-step procedures for managing common this compound waste streams.
3.1: Small Spills (Solid or Solution)
The immediate objective is to contain the spill, decontaminate the area, and package the waste for proper disposal.
Protocol Steps:
-
Alert & Secure: Alert personnel in the immediate area. Ensure proper ventilation, especially if a volatile solvent is involved.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment (Solid): Gently cover the solid this compound powder with a damp paper towel to prevent aerosolization.
-
Containment (Liquid): Use an absorbent material (e.g., spill pads, vermiculite) to soak up the solution. Start from the outside of the spill and work inward.
-
Collection: Carefully scoop the contained material into a designated chemical waste bag or container.
-
Decontamination: Wipe the spill area with a cloth dampened with 70% ethanol or a suitable laboratory detergent. Perform a final wipe with water.
-
Waste Segregation: All contaminated materials (gloves, paper towels, absorbent pads) must be placed in the solid chemical waste stream.
3.2: Disposal of Unused Solid this compound
Unused, expired, or surplus solid this compound must be disposed of as chemical waste.
Protocol Steps:
-
Container Integrity: Ensure the original vial or a new, clearly labeled container is securely sealed.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and list its CAS number (572-30-5).
-
Collection: Place the container in the designated solid chemical waste collection bin for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.
3.3: Disposal of this compound Solutions
The disposal route is dictated entirely by the solvent.
Protocol Steps:
-
Identify Solvent Type:
-
Non-hazardous aqueous buffers: Collect in a container labeled "Aqueous Waste with this compound."
-
Organic Solvents (e.g., DMSO, Ethanol, Methanol): Collect in a designated "Non-Halogenated Organic Solvent Waste" container.
-
-
Labeling: The waste container must have a hazardous waste label detailing all constituents, including this compound and all solvent components, with estimated percentages.
-
Collection: Store the sealed and labeled container in a satellite accumulation area until it is collected by EHS for disposal, typically via incineration.
Section 4: Advanced Topic: Chemical Degradation Rationale
While not a substitute for professional waste disposal, understanding the chemical liabilities of this compound can inform potential pre-treatment strategies for large volumes of dilute aqueous waste, should institutional policy permit. This approach is grounded in the chemistry of the quercetin moiety.
Causality: The core structure of this compound is based on quercetin, a flavonol. Flavonols are known to be susceptible to degradation under alkaline conditions.[13] The process involves the opening of the heterocyclic C-ring, leading to the formation of smaller, less complex phenolic acids.[14] This mechanism effectively dismantles the biologically active parent compound.
Experimental Protocol: Alkaline Hydrolysis Pre-Treatment (For dilute aqueous solutions ONLY, and subject to institutional EHS approval)
-
Preparation: In a suitable, ventilated chemical fume hood, place the container of dilute aqueous this compound waste on a stir plate. Add a stir bar.
-
Basification: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to raise the pH of the waste to >12. Monitor with a pH meter.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 2 hours. A color change is often indicative of degradation.
-
Neutralization: Slowly and carefully add 1 M hydrochloric acid (HCl) to neutralize the solution to a pH between 6 and 8.
-
Disposal: The resulting neutralized solution, now containing degradation products, should be collected in a labeled aqueous waste container for final disposal by a licensed contractor. This solution should NOT be poured down the drain.
This pre-treatment adds a layer of safety by degrading the parent compound before it leaves the laboratory, embodying a self-validating system of responsible chemical handling.
Section 5: Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various this compound waste streams.
Caption: Decision workflow for segregating this compound waste streams.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5490064, Avicularin. Retrieved January 15, 2026, from [Link].
-
BioCrick. (n.d.). Avicularin | CAS:572-30-5. Retrieved January 15, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12309864, Avicularin (guajavarin). Retrieved January 15, 2026, from [Link].
- Wang, D. D., et al. (2015). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. Drug Metabolism and Disposition, 43(3), 422-429.
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Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Chemical Extraction Methods for Natural Products. Retrieved January 15, 2026, from [Link].
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LookChem. (n.d.). Cas 572-30-5, AVICULARIN. Retrieved January 15, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11968848, Quercetin 3-O-alpha-D-arabinofuranoside. Retrieved January 15, 2026, from [Link].
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MDPI. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved January 15, 2026, from [Link].
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Master Organic Chemistry. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Retrieved January 15, 2026, from [Link].
- Li, W., et al. (2021). Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells.
-
MDPI. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved January 15, 2026, from [Link].
-
Amsa. (2024). Safety First: Precautions and Best Practices in Plant Extraction. Retrieved January 15, 2026, from [Link].
- Zhang, Y., et al. (2025). Avicularin is a minor aldose reductase inhibitor in defatted seeds of Oenothera biennis L.: Screening, inhibitory kinetics, and interaction mechanism. Food Chemistry, 473, 143100.
- Fujimori, K., & Shibano, M. (2013). Avicularin, a plant flavonoid, suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 61(21), 5139-5147.
- Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Semantic Scholar.
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Taylor & Francis. (n.d.). Avicularin – Knowledge and References. Retrieved January 15, 2026, from [Link].
- Pasaribu, G., et al. (2023). Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Journal of Applied Pharmaceutical Science, 13(11), 101-110.
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ResearchGate. (2015). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Retrieved January 15, 2026, from [Link].
- Biesaga, M. (2012).
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ResearchGate. (2023). (PDF) Avicularin: The major secondary metabolite isolated from Saurauia vulcani as a potential anti-colorectal cancer agent. Retrieved January 15, 2026, from [Link].
-
MDPI. (2019). A Green Method of Extracting and Recovering Flavonoids from Acanthopanax senticosus Using Deep Eutectic Solvents. Retrieved January 15, 2026, from [Link].
- Schneider, H., & Blaut, M. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 66(12), 5568-5570.
-
ResearchGate. (2016). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Retrieved January 15, 2026, from [Link].
- de la Rosa, L. A., et al. (2019). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Molecules, 24(1), 6.
- Braune, A., et al. (2001). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology, 67(12), 5558-5567.
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ResearchGate. (2001). Degradation of Quercetin and Luteolin byEubacterium ramulus. Retrieved January 15, 2026, from [Link].
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ResearchGate. (2017). thermal degradation of quercetin in aqueous solution. Retrieved January 15, 2026, from [Link].
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A Comprehensive Guide to Personal Protective Equipment for Handling Avicularin
As researchers and drug development professionals, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth guidance on the appropriate selection, use, and disposal of Personal Protective Equipment (PPE) when handling Avicularin (CAS 572-30-5), a bioactive flavonoid glycoside of significant interest in pharmacological research. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of Avicularin
Avicularin, also known as Quercetin 3-O-α-L-arabinofuranoside, is a naturally occurring compound found in various plants.[1][2][3][4] While it is explored for its anti-inflammatory, antioxidant, and anti-tumor properties, its physical form as a solid or powder presents specific laboratory handling risks.[5][6][7]
A critical analysis of available safety data presents a nuanced hazard profile. While one Safety Data Sheet (SDS) states "no known OSHA hazards," another from a different supplier indicates GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9] Furthermore, it is classified as a combustible solid. This discrepancy underscores a crucial principle of laboratory safety: always default to the more stringent safety precaution. Therefore, the recommendations herein are based on the potential for Avicularin to act as an irritant and a combustible dust.
Key Physicochemical and Hazard Data:
| Property | Value/Classification | Source |
| CAS Number | 572-30-5 | [1][2][5][10] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [1][5][10] |
| Physical Form | Solid, Pale yellow crystalline powder | [5][8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| Storage Class | 11 - Combustible Solids |
Core PPE Requirements: A Multi-Barrier Approach
The primary routes of exposure when handling powdered Avicularin are inhalation of airborne particles, direct skin contact, and eye contact. A multi-barrier PPE strategy is therefore essential.
Causality: Fine powders can easily become airborne during weighing, transferring, or mixing, creating an inhalation hazard. Inhaling irritant dust can lead to respiratory tract discomfort and inflammation.[9]
-
Minimum Requirement: For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or FFP2 respirator is recommended.
-
Enhanced Precaution: For operations that may generate significant dust (e.g., large-scale weighing, milling) or in areas with inadequate ventilation, a full-face particle respirator (N99/P3) or a Powered Air-Purifying Respirator (PAPR) should be used.[9] This provides a higher protection factor and integrates eye and face protection.
Causality: Airborne particles can cause serious mechanical and chemical irritation upon contact with the eyes.[8][9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with Avicularin.
-
Enhanced Precaution: When handling powders outside of a fume hood or containment device, chemical splash goggles should be worn. For maximum protection, especially when a respiratory hazard also exists, a full-face shield used in conjunction with safety glasses or goggles, or a full-face respirator, is the authoritative choice.
Causality: Direct skin contact can cause irritation.[8][9] Furthermore, contamination of the skin can lead to inadvertent ingestion.
-
Gloves: Nitrile gloves are the standard for handling solid chemicals. Always check for tears or punctures before use. For prolonged work, consider double-gloving.[11] Promptly remove and wash hands after handling the material.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing from contamination. For large-scale operations, consider disposable coveralls (e.g., Tyvek) for enhanced protection.
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling Avicularin.
Operational Plan: Donning, Doffing, and Disposal
A self-validating safety system relies on rigorous, repeatable procedures. Follow this step-by-step guidance for all work involving Avicularin.
-
Preparation: Inspect all PPE for damage (cracks, tears, defects).
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don lab coat or coveralls, ensuring full coverage.
-
Respiratory Protection: If required, don your respirator. Perform a user seal check to ensure a proper fit.
-
Eye Protection: Don safety glasses or goggles. If using a face shield, place it over your primary eye protection.
-
Hand Protection: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair.
-
Gross Decontamination: Before leaving the immediate work area, wipe down gloves with a damp towel to remove visible powder.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it away from the body, ensuring the contaminated exterior does not touch your inner clothing. Place in a designated receptacle.
-
Gloves: Remove gloves using a "glove-in-glove" technique. Peel the first glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Hand Hygiene: Wash hands immediately.
-
Eye/Face Protection: Remove the face shield or goggles by handling the strap or earpieces. Avoid touching the front surface.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
-
Solid Waste: All disposable PPE (gloves, respirators, wipes) and any materials contaminated with Avicularin should be collected in a clearly labeled, sealed plastic bag or container.[9]
-
Disposal Route: This waste must be disposed of as chemical waste through your institution's Environmental Health & Safety (EH&S) department.[9] Do not dispose of it in regular trash or biohazard waste.
-
Decontamination: Clean all non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by soap and water to remove any residual compound.
By integrating these expert-validated protocols into your daily workflow, you build a robust and trustworthy safety culture that protects you, your colleagues, and the integrity of your research.
References
-
Avicularin | C20H18O11 | CID 5490064 . PubChem, National Institutes of Health. [Link]
-
Cas 572-30-5, AVICULARIN . LookChem. [Link]
-
Avicularin (guajavarin) | C20H18O11 | CID 12309864 . PubChem, National Institutes of Health. [Link]
-
Avicularin from ligand database | PDTDB . Phytochemical and Drug Target DataBase. [Link]
-
Avicularin . Wikipedia. [Link]
-
Avicularin – Knowledge and References . Taylor & Francis. [Link]
-
CAS 572-30-5 | Avicularin . BioCrick. [Link]
-
avicularin, 572-30-5 . The Good Scents Company. [Link]
-
Safe Handling of Picric Acid . Environment, Health & Safety, University of Wisconsin-Madison. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
